Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)9-6-18-11(15-9)7-4-3-5-8(13)10(7)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFFVJGNGVCFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372507 | |
| Record name | ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-86-5 | |
| Record name | Ethyl 2-(2,3-dichlorophenyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold in Modern Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a multitude of interactions with biological macromolecules. Thiazole derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The inherent stability of the thiazole ring, coupled with the potential for diverse substitutions at its 2, 4, and 5 positions, provides a rich chemical space for the design and development of novel therapeutic agents.[2][5] This guide focuses on a specific, synthetically derived member of this class: Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, a molecule of interest for its potential applications in drug discovery.
Chemical Identity and Physicochemical Properties
This compound (CAS Number: 175276-86-5) is a substituted thiazole derivative with a molecular formula of C12H9Cl2NO2S.[1] The presence of the dichlorophenyl ring significantly influences its lipophilicity and electronic characteristics, which in turn can modulate its biological activity and pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175276-86-5 | [1] |
| Molecular Formula | C12H9Cl2NO2S | [1] |
| Molecular Weight | 302.18 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[6] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, alcohols) and poorly soluble in water | Inferred from structure |
Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis
The most probable and widely employed synthetic route for obtaining 2-substituted-1,3-thiazole-4-carboxylates is the Hantzsch thiazole synthesis. This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a variation of this classical method is employed, typically starting from 2,3-dichlorobenzaldehyde.
The rationale behind this synthetic strategy lies in its efficiency and the ready availability of the starting materials. The reaction proceeds through a well-established mechanism involving nucleophilic attack and subsequent cyclization to form the stable aromatic thiazole ring.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process. First, the conversion of 2,3-dichlorobenzaldehyde to the corresponding thioamide, 2,3-dichlorothiobenzamide. This intermediate is then reacted with an ethyl halopyruvate derivative (e.g., ethyl bromopyruvate) to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2,3-Dichlorothiobenzamide
-
To a stirred solution of 2,3-dichlorobenzaldehyde (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2,3-dichlorothiobenzamide.
Step 2: Synthesis of this compound
-
Dissolve 2,3-dichlorothiobenzamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add ethyl bromopyruvate (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure title compound.
Structural Elucidation and Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data
| Technique | Expected Salient Features |
| ¹H NMR | - A triplet and a quartet in the upfield region corresponding to the ethyl ester group (CH₃ and CH₂).- A singlet for the proton at the 5-position of the thiazole ring.- A set of multiplets in the aromatic region corresponding to the three protons of the 2,3-dichlorophenyl ring. |
| ¹³C NMR | - Resonances for the ethyl ester carbons.- Signals for the five carbons of the thiazole ring, with the C2 carbon being the most downfield shifted due to its attachment to two heteroatoms.- Six distinct signals for the carbons of the dichlorophenyl ring, with the two chlorine-bearing carbons showing characteristic shifts. |
| IR (Infrared) Spectroscopy | - A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester group.- C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹).- C=N and C=C stretching vibrations of the thiazole and phenyl rings in the 1400-1600 cm⁻¹ region.- C-Cl stretching vibrations in the lower frequency region. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (301.97 for the most abundant isotopes).- A characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (M⁺, M+2, M+4).- Fragmentation patterns corresponding to the loss of the ethoxy group, the entire ester group, and cleavage of the thiazole ring. |
Potential Applications and Biological Significance
The thiazole nucleus is a well-established pharmacophore in drug discovery, and the introduction of a dichlorophenyl moiety can further enhance its biological activity.[7] Halogen atoms, particularly chlorine, can increase the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the chlorine substituents can engage in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity.
Based on the extensive literature on thiazole derivatives, this compound and its analogs are promising candidates for investigation in several therapeutic areas:
-
Antimicrobial Agents: Thiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[5][8] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[5]
-
Anticancer Agents: Many thiazole-containing compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and topoisomerases.[9] The dichlorophenyl substitution pattern could be explored for its potential to selectively target specific cancer-related proteins.
-
Anti-inflammatory Agents: Thiazole derivatives have been investigated as inhibitors of key inflammatory mediators such as cyclooxygenase (COX) and various cytokines.[9]
Caption: Potential therapeutic applications of this compound.
Conclusion and Future Directions
This compound is a molecule with significant potential in the realm of medicinal chemistry. Its synthesis is accessible through well-established methodologies like the Hantzsch thiazole synthesis, and its structure possesses key features that are often associated with desirable pharmacological properties. While specific biological data for this compound is not yet widely published, the vast body of research on related thiazole derivatives provides a strong rationale for its further investigation. Future research should focus on the development of optimized and scalable synthetic routes, comprehensive biological screening across various disease models, and detailed structure-activity relationship (SAR) studies to identify more potent and selective analogs. Such efforts will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- Paithankar, V. R., Dighe, P. R., & Shinde, N. V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47.
-
PubChem. Ethyl 2-aminothiazole-4-carboxylate. [Link]
- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., & El-Emam, A. A. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(28), 3209-3233.
-
ResearchGate. Overview on Biological Activities of Thiazole Derivatives. [Link]
-
National Institutes of Health. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
-
ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. [Link]
-
National Center for Biotechnology Information. Thiazole Ring—A Biologically Active Scaffold. [Link]
Sources
- 1. Ethyl 2-(2,3-dichlorophenyl)thiazole-4-carboxylate [cymitquimica.com]
- 2. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical and Chemical Properties of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical and chemical properties of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate. Given the specificity of this molecule, this guide synthesizes data from closely related analogues and foundational principles of medicinal chemistry to offer field-proven insights for its application in research and development.
Molecular Identity and Structural Elucidation
This compound is a distinct heterocyclic compound featuring a central thiazole ring, a biologically significant scaffold in numerous FDA-approved pharmaceuticals.[1] The thiazole core is substituted at the 2-position with a 2,3-dichlorophenyl group and at the 4-position with an ethyl carboxylate group. The strategic placement of two chlorine atoms on the phenyl ring is anticipated to significantly influence the molecule's electronic properties and, consequently, its reactivity and biological interactions.
Table 1: Nomenclature and Structural Identifiers
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₉Cl₂NO₂S |
| Molecular Weight | 302.18 g/mol |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2Cl)Cl |
| PubChem CID | 76539882 (for the 2-(2,3-dichlorophenyl)-1,3-thiazole core)[2] |
digraph "molecule_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for the atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.5!"]; S3 [label="S", pos="1.2,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="-1.2,-0.5!"]; C_phenyl_1 [label="C", pos="2.4,0!"]; C_phenyl_2 [label="C", pos="3.6,0.5!"]; C_phenyl_3 [label="C", pos="4.8,0!"]; C_phenyl_4 [label="C", pos="4.8,-1!"]; C_phenyl_5 [label="C", pos="3.6,-1.5!"]; C_phenyl_6 [label="C", pos="2.4,-1!"]; Cl_1 [label="Cl", pos="3.6,1.5!"]; Cl_2 [label="Cl", pos="6.0,0.5!"]; C_ester_1 [label="C", pos="-2.4,0!"]; O_ester_1 [label="O", pos="-2.4,1!"]; O_ester_2 [label="O", pos="-3.6,-0.5!"]; C_ethyl_1 [label="CH2", pos="-4.8,0!"]; C_ethyl_2 [label="CH3", pos="-6.0,-0.5!"];
// Bonds N1 -- C2 [label=""]; C2 -- S3 [label=""]; S3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; C2 -- C_phenyl_1 [label=""]; C_phenyl_1 -- C_phenyl_2 [label=""]; C_phenyl_2 -- C_phenyl_3 [label=""]; C_phenyl_3 -- C_phenyl_4 [label=""]; C_phenyl_4 -- C_phenyl_5 [label=""]; C_phenyl_5 -- C_phenyl_6 [label=""]; C_phenyl_6 -- C_phenyl_1 [label=""]; C_phenyl_2 -- Cl_1 [label=""]; C_phenyl_3 -- Cl_2 [label=""]; C5 -- C_ester_1 [label=""]; C_ester_1 -- O_ester_1 [label="="]; C_ester_1 -- O_ester_2 [label=""]; O_ester_2 -- C_ethyl_1 [label=""]; C_ethyl_1 -- C_ethyl_2 [label=""]; }
Caption: 2D structure of this compound.
Physicochemical Properties: An Insight-Driven Perspective
While specific experimental data for this compound is not widely available, a robust profile can be inferred from closely related analogues and computational predictions.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value/Observation | Rationale/Comparative Insight |
| Melting Point | Expected to be a crystalline solid with a sharp melting point. | Analogues such as 4-(o,p-dichlorophenyl)-2-aminothiazole exhibit a melting point of 158°C.[3] The presence of the ester and the specific dichlorophenyl substitution pattern will influence the crystal lattice energy. |
| Boiling Point | High boiling point, likely to decompose before boiling at atmospheric pressure. | The molecule's high molecular weight and polarity suggest a high boiling point. |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The aromatic and ester functionalities confer solubility in organic media, while the overall nonpolar character limits aqueous solubility. |
| Appearance | Likely a colorless to pale yellow crystalline solid. | Many thiazole derivatives present as crystalline solids.[3] |
| pKa | The thiazole nitrogen is weakly basic. | The electron-withdrawing nature of the dichlorophenyl and carboxylate groups reduces the basicity of the thiazole nitrogen. |
| LogP | Predicted to be in the range of 3.5 - 4.5. | The dichlorophenyl and ethyl ester groups contribute to the lipophilicity of the molecule. |
Synthesis and Chemical Reactivity
The synthesis of this compound most likely proceeds via the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone.
Proposed Synthetic Workflow
Sources
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is strategically designed as a multi-step sequence, commencing with the preparation of key intermediates: 2,3-dichlorobenzaldehyde and ethyl bromopyruvate. The narrative elucidates the rationale behind the selection of each synthetic step, focusing on the well-established Hantzsch thiazole synthesis as the core ring-forming reaction. Detailed experimental protocols, mechanistic insights, and data presentation are included to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and purification of the target molecule.
Introduction and Strategic Overview
This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals, valued for its diverse pharmacological activities.[1] The strategic incorporation of a 2,3-dichlorophenyl moiety at the 2-position and an ethyl carboxylate group at the 4-position offers a versatile template for further chemical modifications and the exploration of structure-activity relationships (SAR) in drug discovery programs.
The synthetic approach detailed herein is centered around the classic Hantzsch thiazole synthesis, a reliable and high-yielding method for constructing the thiazole core from an α-haloketone and a thioamide.[2][3] This pathway is advantageous due to the commercial availability of the initial starting materials and the generally straightforward nature of the individual transformations.
The overall synthetic workflow can be dissected into three primary stages:
-
Stage 1: Synthesis of 2,3-Dichlorobenzaldehyde. This key aromatic aldehyde serves as the precursor to the dichlorophenyl fragment of the target molecule.
-
Stage 2: Preparation of Key Reagents. This involves the synthesis of 2,3-dichlorothiobenzamide from the corresponding aldehyde and the independent preparation of ethyl bromopyruvate, the α-haloketone component.
-
Stage 3: Hantzsch Thiazole Synthesis and Final Product Formation. The pivotal cyclocondensation reaction between 2,3-dichlorothiobenzamide and ethyl bromopyruvate to yield the final product.
This guide will elaborate on each stage, providing not just the procedural steps but also the underlying chemical principles that govern the reactions.
Stage 1: Synthesis of 2,3-Dichlorobenzaldehyde
The synthesis of 2,3-dichlorobenzaldehyde can be achieved through various routes, with the oxidation of 2,3-dichlorotoluene being a common industrial method.[4][5] An alternative approach involves the diazotization of 2,3-dichloroaniline followed by a reaction with formaldoxime.[6] For the purpose of this guide, a method starting from 2,3-dichlorotoluene is presented, as it avoids the use of potentially unstable diazonium salts.
Experimental Protocol: Oxidation of 2,3-Dichlorotoluene
This protocol is adapted from established industrial processes.[7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine 2,3-dichlorotoluene and a suitable solvent such as 1,2-dichloroethane.
-
Initiation: Add a radical initiator, for instance, azobisisobutyronitrile (AIBN).
-
Bromination: Heat the mixture to reflux and add bromine dropwise from the dropping funnel. Concurrently, an aqueous solution of hydrogen peroxide can be added to regenerate bromine from the HBr byproduct, thereby improving bromine utilization.
-
Hydrolysis: After the bromination is complete (indicated by the disappearance of the bromine color), the reaction mixture containing 2,3-dichlorobenzyl bromide is hydrolyzed. This is typically achieved by adding an aqueous solution of sodium carbonate and heating under reflux.
-
Oxidation: The resulting 2,3-dichlorobenzyl alcohol is then oxidized to the desired aldehyde. This can be accomplished using a catalytic amount of hydrogen bromide and hydrogen peroxide in a suitable solvent like 1,4-dioxane.
-
Work-up and Purification: Upon completion of the reaction, the mixture is extracted with an organic solvent (e.g., 1,2-dichloroethane). The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude 2,3-dichlorobenzaldehyde can be purified by recrystallization from a solvent such as ethanol to yield the final product.
Stage 2: Preparation of Key Reagents
Synthesis of 2,3-Dichlorothiobenzamide
The conversion of an aldehyde to a thioamide is a critical step. While this can be achieved in multiple ways, the use of Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a widely adopted and efficient method for the thionation of carbonyl compounds, including amides and aldehydes.[8][9] The reaction proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction forward.[2]
To prepare 2,3-dichlorothiobenzamide, a two-step process from 2,3-dichlorobenzaldehyde is most practical: first, conversion to the amide, followed by thionation.
A standard method for converting an aldehyde to a primary amide involves initial oxidation to the carboxylic acid, followed by conversion to the acyl chloride and subsequent amidation. A more direct route is the reaction with hydroxylamine hydrochloride to form the oxime, followed by a Beckmann rearrangement.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichlorobenzamide in an anhydrous solvent such as toluene or dioxane.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (typically 0.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within a few hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2,3-dichlorothiobenzamide.
Synthesis of Ethyl Bromopyruvate
Ethyl bromopyruvate is a reactive α-haloketone that serves as the second key component for the Hantzsch synthesis. It can be prepared by the bromination of ethyl pyruvate.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, dissolve ethyl pyruvate in a dry solvent like diethyl ether.
-
Bromination: Cool the flask in an ice bath and add bromine dropwise from the dropping funnel while maintaining the temperature between 20-34°C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for approximately 2 hours.
-
Work-up: Cool the reaction mixture and wash the organic phase sequentially with a saturated sodium chloride solution and a saturated sodium carbonate solution until the aqueous layer is neutral.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl bromopyruvate can be purified by vacuum distillation to yield a colorless to yellow oily liquid.
Stage 3: Hantzsch Thiazole Synthesis of the Final Product
The final step in this synthetic sequence is the Hantzsch thiazole synthesis, which involves the cyclocondensation of 2,3-dichlorothiobenzamide with ethyl bromopyruvate.[10][11]
Reaction Mechanism
The mechanism of the Hantzsch thiazole synthesis is a well-documented process. It commences with a nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the ethyl bromopyruvate, leading to the displacement of the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the pyruvate moiety. The resulting intermediate then undergoes dehydration to form the aromatic thiazole ring.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dichlorothiobenzamide in a suitable solvent, such as ethanol or methanol.
-
Addition of α-Haloketone: Add an equimolar amount of ethyl bromopyruvate to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling or after the addition of water. The solid is then collected by filtration.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Data Summary
| Step | Starting Material(s) | Key Reagents | Product | Typical Yield (%) |
| Stage 1 | 2,3-Dichlorotoluene | Br₂, H₂O₂, AIBN, Na₂CO₃, HBr | 2,3-Dichlorobenzaldehyde | 65-75 |
| Stage 2A | 2,3-Dichlorobenzamide | Lawesson's Reagent | 2,3-Dichlorothiobenzamide | 80-90 |
| Stage 2B | Ethyl Pyruvate | Bromine | Ethyl Bromopyruvate | 70-85 |
| Stage 3 | 2,3-Dichlorothiobenzamide, Ethyl Bromopyruvate | Ethanol (solvent) | This compound | 75-85 |
Visualizations
Overall Synthetic Workflow
Caption: Synthetic pathway for this compound.
Conclusion
The synthesis of this compound has been systematically outlined, providing a clear and actionable guide for its preparation. By leveraging the robust and well-understood Hantzsch thiazole synthesis, this pathway offers a reliable method for accessing this valuable heterocyclic compound. The detailed protocols and mechanistic discussions are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to confidently produce this and related molecules for further investigation. The provided references offer a gateway to the primary literature for those seeking to delve deeper into the specific transformations discussed.
References
Sources
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google Patents [patents.google.com]
- 4. 2,3-Dichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 6. CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde - Google Patents [patents.google.com]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bepls.com [bepls.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Ethyl 2-(Dichlorophenyl)-1,3-thiazole-4-carboxylates: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 2-(dichlorophenyl)-1,3-thiazole-4-carboxylates, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. While the specific CAS number for the 2,3-dichloro isomer, Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, is not prominently listed in publicly accessible chemical databases, this document will focus on the synthesis, characterization, and applications of its closely related and commercially available isomers. The principles, protocols, and potential biological activities discussed herein are fundamentally applicable to the entire class of dichlorophenyl-substituted thiazole carboxylates.
Introduction to the Thiazole Scaffold
The thiazole ring is a privileged five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] This structural motif is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds and hydrophobic interactions allow it to bind to a diverse range of biological targets.[2] The incorporation of a dichlorophenyl group and an ethyl carboxylate ester onto the thiazole core creates a molecule with tailored lipophilicity and electronic distribution, making it a compelling scaffold for targeted drug design. Thiazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][3][4]
Physicochemical Properties and Identification
While the specific data for the 2,3-dichloro isomer is elusive, we can infer its properties from its close analogues. The molecular formula for this class of compounds is C12H9Cl2NO2S.
Table 1: Key Identifiers and Properties of Related Isomers
| Property | Ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate | Ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate |
| CAS Number | 132089-38-4[3] | 1185155-89-8[5][6] |
| Molecular Formula | C12H9Cl2NO2S[3] | C12H9Cl2NO2S[5][6] |
| Molecular Weight | 302.2 g/mol [3] | 302.2 g/mol [5][6] |
| IUPAC Name | ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate | ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Cl)Cl[3] | CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Cl)Cl |
Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2-aryl-thiazole-4-carboxylate core is the Hantzsch Thiazole Synthesis, first described by Arthur Hantzsch in 1887.[7] This versatile reaction involves the condensation of an α-haloketone (or its ester equivalent) with a thioamide.[1][7][8] The reaction proceeds with high yields and is relatively simple to perform.[8][9]
Mechanism of Action
The Hantzsch synthesis is a multi-step process that culminates in the formation of the stable aromatic thiazole ring.
-
Nucleophilic Attack (SN2): The synthesis begins with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the electrophilic carbon of the α-halo ester (in this case, ethyl bromopyruvate). This is a classic SN2 reaction that displaces the bromide ion.[8][10]
-
Tautomerization & Cyclization: Following the initial S-alkylation, the intermediate undergoes tautomerization. Subsequently, an intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ester group.[10]
-
Dehydration/Condensation: The resulting cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the final aromatic thiazole ring.[8]
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate | 132089-38-4 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. labsolu.ca [labsolu.ca]
- 6. echemi.com [echemi.com]
- 7. synarchive.com [synarchive.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
A Technical Guide to the Spectral Analysis of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
For distribution to: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive analysis of the predicted spectral data for Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, a novel heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available experimental data, this document serves as an expert guide to the theoretical ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this molecule. The guide is intended to aid researchers in the identification, characterization, and quality control of this and structurally related compounds. Detailed experimental protocols for acquiring the described spectral data are also provided, ensuring a self-validating framework for future studies.
Introduction
This compound is a member of the thiazole class of heterocyclic compounds, which are known for their wide range of biological activities and are common scaffolds in drug discovery. The specific substitution pattern of a 2,3-dichlorophenyl group at the 2-position and an ethyl carboxylate at the 4-position of the thiazole ring suggests a unique electronic and steric environment, which will be reflected in its spectral properties. Understanding these properties is crucial for confirming the identity and purity of the compound after synthesis, and for studying its interactions in biological systems.
The synthesis of this class of compounds is often achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2][3] This method is known for its high yields and versatility.[4]
This guide will now delve into the predicted spectral characteristics of this compound, offering in-depth interpretations and the underlying principles for each major spectroscopic technique.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound will provide a detailed map of the molecule's carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the thiazole ring, and the dichlorophenyl ring.
-
Ethyl Group Protons: The ethyl ester will give rise to two signals: a quartet and a triplet. The methylene protons (-CH₂-) adjacent to the oxygen atom will be deshielded and are predicted to appear as a quartet around δ 4.3-4.5 ppm . This splitting is due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) will be more shielded and are expected to appear as a triplet around δ 1.3-1.5 ppm , resulting from coupling with the two methylene protons.[5][6][7]
-
Thiazole Proton: The thiazole ring has a single proton at the 5-position. This proton is in an electron-deficient aromatic system and is expected to be deshielded, appearing as a singlet around δ 8.0-8.5 ppm .
-
Dichlorophenyl Protons: The 2,3-dichlorophenyl group will exhibit a complex splitting pattern for its three aromatic protons. These protons are in different chemical environments due to the presence and positions of the two chlorine atoms. We can predict their approximate chemical shifts based on the additive effects of the chloro substituents.
-
The proton at the 6-position (ortho to one chlorine and meta to the other) is expected to be the most deshielded of the three, likely appearing as a doublet of doublets around δ 7.6-7.8 ppm .
-
The proton at the 4-position (meta to both chlorines) will be the most shielded and should appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) around δ 7.3-7.5 ppm .[8][9][10]
-
The proton at the 5-position (para to one chlorine and meta to the other) will have a chemical shift intermediate to the other two, likely appearing as a triplet (or doublet of doublets) around δ 7.4-7.6 ppm .
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.
-
Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is expected at around δ 61-63 ppm , while the methyl carbon (-CH₃) will be found further upfield, around δ 14-15 ppm .
-
Thiazole Ring Carbons: The carbon atoms of the thiazole ring are expected in the aromatic region. The C2 carbon, bonded to the dichlorophenyl group, will be significantly deshielded, appearing around δ 165-170 ppm . The C4 carbon, attached to the carboxylate group, is predicted to be in the range of δ 145-150 ppm . The C5 carbon, bonded to the thiazole proton, is expected around δ 125-130 ppm .[11][12][13]
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) will be one of the most deshielded carbons in the spectrum, predicted to be in the range of δ 160-165 ppm .
-
Dichlorophenyl Carbons: The six carbons of the dichlorophenyl ring will appear in the aromatic region. The carbons directly attached to the chlorine atoms (C2' and C3') will be deshielded and are expected around δ 130-135 ppm . The carbon attached to the thiazole ring (C1') will also be in a similar region. The remaining three carbons (C4', C5', and C6') will have distinct chemical shifts between δ 125-130 ppm .
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer.[15] Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Tune the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
-
C=O Stretch: A strong, sharp absorption band is predicted in the region of 1715-1730 cm⁻¹ , which is characteristic of the carbonyl group of an aromatic ester.[16][17][18]
-
C-O Stretches: Two strong bands are expected for the C-O stretches of the ester group, typically around 1250-1310 cm⁻¹ and 1100-1130 cm⁻¹ .[19]
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region will correspond to the C=C stretching vibrations of the thiazole and dichlorophenyl rings.
-
Aromatic C-H Stretch: A weak band is expected just above 3000 cm⁻¹ due to the C-H stretching of the aromatic rings.
-
C-Cl Stretches: The C-Cl stretching vibrations of the dichlorophenyl group will likely appear as strong bands in the fingerprint region, typically between 600-800 cm⁻¹ .
-
Thiazole Ring Vibrations: The thiazole ring will have characteristic skeletal vibrations, including C=N stretching, which may appear in the 1500-1650 cm⁻¹ region.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): [20][21][22]
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Place the mixture in a pellet die and apply pressure to form a transparent pellet.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.[23]
-
-
Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum. A background spectrum of either a blank KBr pellet or the empty ATR crystal should be run first and subtracted from the sample spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₂H₉Cl₂NO₂S. The calculated monoisotopic mass is approximately 316.97 g/mol . The mass spectrum will show a molecular ion peak at m/z corresponding to this mass.
-
Isotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The M+2 peak (containing one ³⁷Cl) will have an intensity of about 65% of the M peak (containing two ³⁵Cl), and the M+4 peak (containing two ³⁷Cl) will have an intensity of about 10% of the M peak.[24][25] The presence of sulfur will also contribute a small M+2 peak.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI) or electrospray ionization (ESI).[26][27][28][29]
-
Loss of the Ethoxy Group (-OCH₂CH₃): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical, leading to a fragment ion at M - 45 .
-
Loss of Ethyl (-CH₂CH₃): Loss of the ethyl radical would result in a fragment at M - 29 .
-
Cleavage of the Ester Group: Cleavage of the entire ethyl carboxylate group could occur.
-
Fragmentation of the Dichlorophenyl Ring: The dichlorophenyl ring may lose one or both chlorine atoms.
-
Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage.
-
Experimental Protocol for Mass Spectrometry (Direct Infusion ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[30][31][32][33][34]
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution.
-
Data Acquisition: Infuse the sample solution directly into the electrospray ionization source at a constant flow rate. Acquire the mass spectrum over a suitable mass range. Both positive and negative ion modes can be explored.
-
Tandem MS (MS/MS): To further investigate the fragmentation pattern, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate a tandem mass spectrum.
Summary of Predicted Spectral Data
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | δ 4.3-4.5 (q, 2H, -CH₂-), δ 1.3-1.5 (t, 3H, -CH₃), δ 8.0-8.5 (s, 1H, thiazole-H), δ 7.3-7.8 (m, 3H, dichlorophenyl-H) |
| ¹³C NMR | δ 160-165 (C=O), δ 165-170 (thiazole C2), δ 145-150 (thiazole C4), δ 125-130 (thiazole C5), δ 125-135 (dichlorophenyl carbons), δ 61-63 (-CH₂-), δ 14-15 (-CH₃) |
| IR Spectroscopy | 1715-1730 cm⁻¹ (C=O stretch), 1250-1310 cm⁻¹ & 1100-1130 cm⁻¹ (C-O stretches), 1450-1600 cm⁻¹ (aromatic C=C stretches), >3000 cm⁻¹ (aromatic C-H stretch), 600-800 cm⁻¹ (C-Cl stretches) |
| Mass Spectrometry | M⁺ at m/z ≈ 317 with a characteristic M+2 and M+4 isotopic pattern for two chlorine atoms. Key fragments at M-29 and M-45 . |
Visualizations
Molecular Structure with Atom Numbering for NMR Assignments
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Hypothetical Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
General Workflow for Spectroscopic Analysis
Caption: General workflow from synthesis to structural elucidation using spectroscopic techniques.
Conclusion
This technical guide provides a comprehensive theoretical framework for the spectral analysis of this compound. While experimental data is not currently available, the predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra, along with their detailed interpretations, offer a robust starting point for researchers. The provided experimental protocols are designed to ensure the acquisition of high-quality data, allowing for the confident characterization of this and related novel compounds. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and characterization of new chemical entities in the field of drug discovery and development.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
Chemistry university. (2019). synthesis of thiazoles. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Gherghereh, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]
-
Li, H., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. Retrieved from [Link]
-
Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
University of Buenos Aires. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]
-
Kamińska, E., et al. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Electrospray Direct Injection. Retrieved from [Link]
-
Modgraph Consultants Ltd. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Retrieved from [Link]
-
Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Retrieved from [Link]
-
Química Orgánica. (n.d.). IR Spectrum: Esters. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,4-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). para-dichlorobenzene - number of proton NMR signals. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
-
G. A. Jans et al. (2004). Use of Direct-Infusion Electrospray Mass Spectrometry To Guide Empirical Development of Improved Conditions for Expression of Secondary Metabolites from Actinomycetes. Applied and Environmental Microbiology. Retrieved from [Link]
-
Research Collection. (n.d.). Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
M. St-Onge et al. (2021). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Metabolites. Retrieved from [Link]
-
J. Cvacka et al. (2010). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research. Retrieved from [Link]
-
Burns, D. C., & Reynolds, W. F. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry. Retrieved from [Link]
-
Lokhov, P. G., et al. (2022). An Open-Source Pipeline for Processing Direct Infusion Mass Spectrometry Data of the Human Plasma Metabolome. Metabolites. Retrieved from [Link]
-
Abraham, R. J., et al. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Kwan, E. E. (2011). Lecture 13: Experimental Methods. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
Claramunt, R. M., et al. (2020). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Retrieved from [Link]
-
Indian Academy of Sciences. (1985). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Retrieved from [Link]
-
ResearchGate. (2011). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]
-
The ALKOchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved from [Link]
-
Dougherty, R. C., et al. (1975). Positive and negative chemical ionization mass spectra of some aromatic chlorinated pesticides. Analytical Chemistry. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. youtube.com [youtube.com]
- 8. 1,3-Dichlorobenzene(541-73-1) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 1,2-Dichlorobenzene(95-50-1) 1H NMR [m.chemicalbook.com]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
- 13. ias.ac.in [ias.ac.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. books.rsc.org [books.rsc.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. IR Spectrum: Esters [quimicaorganica.org]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. eng.uc.edu [eng.uc.edu]
- 22. jascoinc.com [jascoinc.com]
- 23. edinst.com [edinst.com]
- 24. whitman.edu [whitman.edu]
- 25. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 26. pubs.acs.org [pubs.acs.org]
- 27. tdx.cat [tdx.cat]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 31. Use of Direct-Infusion Electrospray Mass Spectrometry To Guide Empirical Development of Improved Conditions for Expression of Secondary Metabolites from Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Research Collection | ETH Library [research-collection.ethz.ch]
- 33. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 34. An Open-Source Pipeline for Processing Direct Infusion Mass Spectrometry Data of the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Biological Activities of Dichlorophenyl Thiazole Derivatives
Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2][3] The introduction of dichlorophenyl moieties to this heterocyclic core has yielded a plethora of derivatives with potent and diverse biological activities. This guide provides a comprehensive technical overview of these activities, focusing on the anticancer, antimicrobial, and anti-inflammatory potential of dichlorophenyl thiazole derivatives. We delve into the mechanisms of action, structure-activity relationships (SAR), and present standardized protocols for their evaluation, offering a vital resource for researchers and professionals in drug discovery and development.
The Thiazole Core in Modern Drug Discovery
The five-membered heterocyclic ring containing sulfur and nitrogen, known as thiazole, is a privileged scaffold in drug design.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide range of biological targets.[4] Thiazole derivatives are found in a variety of FDA-approved drugs, demonstrating their therapeutic relevance across multiple disease areas, including oncology, infectious diseases, and inflammatory conditions.[2][4]
Significance of Dichlorophenyl Substitution
The addition of a dichlorophenyl group to the thiazole ring significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can enhance binding affinity to target proteins, improve metabolic stability, and ultimately amplify the desired biological effect. The position of the chlorine atoms (e.g., 2,4-, 3,4-, or 3,5-dichlorophenyl) can drastically alter the activity profile, a key consideration in structure-activity relationship (SAR) studies. For instance, the 3,5-dichlorophenyl substituent is a feature in several important antifungal agents.[5]
Major Biological Activities and Mechanisms
Dichlorophenyl thiazole derivatives have demonstrated a broad spectrum of pharmacological activities. The following sections explore the most significant of these, supported by experimental evidence and mechanistic insights.
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and dichlorophenyl thiazole derivatives have emerged as a promising class of compounds.[4][6]
2.1.1 Mechanisms of Action
These derivatives exert their anticancer effects through various mechanisms:
-
Enzyme Inhibition: Many thiazole derivatives target key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., EGFR) and lactate dehydrogenase (LDH), which is crucial for the altered metabolism of cancer cells.[7][8]
-
Induction of Apoptosis: Several compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells.[9][10] This is often achieved by disrupting mitochondrial function or modulating the expression of pro- and anti-apoptotic proteins like Bcl-2 and caspases.[8][11]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at specific checkpoints.[11]
-
Inhibition of Metastasis: Some derivatives have shown the ability to inhibit cancer cell migration and invasion, key processes in the formation of metastases.[12]
2.1.2 Structure-Activity Relationship (SAR) Insights
Studies have revealed that the substitution pattern on both the thiazole and the dichlorophenyl rings is crucial for anticancer potency. For example, a study on thiazole-hydrazide analogs found that para-chlorophenyl substitution on the thiazole ring resulted in a better anticancer profile against A549 lung carcinoma and MCF7 breast adenocarcinoma cells compared to ortho-chlorophenyl analogs.[10] The presence of specific functional groups can enhance cytotoxicity and selectivity towards cancer cells over healthy cells.[9]
2.1.3 Data Summary: In-vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative dichlorophenyl thiazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Specific Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Thiazole-Hydrazide | 4-(p-chlorophenyl) analog | A549 (Lung) | Not specified, but potent | [10] |
| Thiazole-Hydrazide | 4-(p-chlorophenyl) analog | MCF7 (Breast) | Not specified, but potent | [10] |
| Piperazine-bis(thiazole) | Compound 9i | HCT-116 (Colon) | 8.51 | [8] |
| Piperazine-bis(thiazole) | Compound 9i | HepG2 (Liver) | 22.02 | [8] |
| Piperazine-bis(thiazole) | Compound 9i | MCF7 (Breast) | 13.01 | [8] |
| Thiazole-5-Carboxamide | 4-chloro-2-methylphenyl amido | A-549, Bel7402, HCT-8 | Moderate activity | [13] |
Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for new antimicrobial agents.[14] Dichlorophenyl thiazoles have shown significant promise in this area.[5][15]
2.2.1 Mechanism of Action
The antimicrobial action of these compounds is often attributed to their ability to disrupt essential cellular processes in bacteria and fungi. While specific targets are still under investigation for many derivatives, potential mechanisms include:
-
Enzyme Inhibition: Targeting enzymes unique to microbial metabolic pathways, such as dihydrofolate reductase (DHFR).[5]
-
Cell Wall Synthesis Disruption: Interfering with the synthesis of the bacterial cell wall.
-
Biofilm Formation Inhibition: Preventing the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics.[1]
2.2.2 Spectrum of Activity
These derivatives have shown activity against a range of pathogens:
-
Gram-Positive Bacteria: Including Staphylococcus aureus and Staphylococcus epidermidis.[1]
-
Gram-Negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.
-
Fungi: Including various Candida and Aspergillus species.[5][16]
Interestingly, the substitution pattern can lead to differential activity. For instance, while a 3,5-dichlorophenyl group is favorable for antifungal activity, it has been observed to abolish antibacterial effects in some series.[5][15]
2.2.3 Data Summary: In-vitro Antimicrobial Potency
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected dichlorophenyl thiazole derivatives.
| Compound Class | Specific Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Thiourea derivative | 1-(3,4-dichlorophenyl) thiourea | S. aureus, S. epidermidis | 4 - 16 | [1] |
| Thiazolyl-Pyrazoline | Compound 69 | S. aureus | 1.9 - 7.8 | [5] |
| Thiazolyl-Pyrazoline | Compound 70 | E. coli | 1.9 - 7.8 | [5] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Dichlorophenyl thiazole derivatives have been investigated as potential anti-inflammatory agents, often targeting the enzymes involved in the arachidonic acid pathway.[17]
2.3.1 Mechanism of Action
The primary mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[17][18] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. By blocking COX-2 and 5-LOX, these compounds can reduce inflammation, pain, and fever.[17] Some derivatives have also been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[18]
2.3.2 Data Summary: In-vivo Anti-inflammatory Effect
| Compound Class | Specific Derivative Example | Animal Model | % Inhibition of Edema | Reference |
| Oxadiazole-thione | Compound 5b | Carrageenan-induced paw edema | 30.6 - 57.8 | [19] |
| Pyrazole-benzenesulfonamide | Compound 6b (2-chloro) | Carrageenan-induced paw edema | 72.33 | [20] |
| Pyrazole-benzenesulfonamide | Compound 6m | Carrageenan-induced paw edema | 71.17 | [20] |
| 2,4-disubstituted thiazole | Compound 6c (nitro) | Albumin denaturation assay | 79.93 (at 1600µg/ml) | [21] |
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential. The following sections detail core methodologies for assessing the biological activities discussed.
Protocol: In-vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC50). It measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dichlorophenyl thiazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex relationships and processes in drug discovery.
General Workflow for Biological Activity Screening
Caption: High-level workflow for the discovery and development of dichlorophenyl thiazole derivatives.
Hypothetical Apoptosis Induction Pathway
Caption: A potential mechanism for apoptosis induction via EGFR inhibition and Bcl-2 downregulation.
Future Perspectives and Conclusion
Dichlorophenyl thiazole derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities has revealed potent lead molecules with diverse mechanisms of action. Future research should focus on optimizing these lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. Advanced computational methods, such as molecular docking and dynamic simulations, can aid in the rational design of next-generation derivatives with enhanced target specificity and reduced off-target effects. The continued exploration of this chemical space is poised to deliver novel therapeutic agents to address significant unmet medical needs.
References
-
Gondru, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Available at: [Link]
-
Yilmaz, I., et al. (2014). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Drug Research (Stuttgart), 64(2), 66-72. Available at: [Link]
-
Gondru, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]
-
Demir, B., et al. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Kashyap, P., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Sharma, P., et al. (2018). Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. Oriental Journal of Chemistry, 34(1). Available at: [Link]
-
Li, X.-H., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]
-
Kumar, A., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Available at: [Link]
-
Li, X.-H., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Kumar, B. V., et al. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry. Available at: [Link]
-
Sharma, D., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Boral, S., et al. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark. Available at: [Link]
-
Plech, T., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]
-
Kumar, P., & Singh, B. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Alam, M. A., et al. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]
-
Swaroop, T. R., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Chen, Y.-J., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Available at: [Link]
-
Asghar, M. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Gomha, S. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available at: [Link]
-
Singh, A., & Singh, U. P. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol. Available at: [Link]
-
Al-Ostath, A. I. M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. ResearchGate. Available at: [Link]
-
Liu, W., et al. (2021). Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. PubMed. Available at: [Link]
-
Riyadh, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
-
Sharma, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available at: [Link]
-
de Oliveira, C. S., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Gomha, S. M., et al. (2015). Synthesis of new Thiazole Derivatives as Antitumor Agents. ResearchGate. Available at: [Link]
-
Maloney, D. J., et al. (2018). Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. National Institutes of Health. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. jchemrev.com [jchemrev.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 21. Bot Verification [rasayanjournal.co.in]
An In-depth Technical Guide to Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, a molecule of significant interest in medicinal chemistry. The thiazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities.[1] The introduction of a dichlorophenyl moiety to this core structure is anticipated to modulate its pharmacological profile, making it a compelling candidate for further investigation. This document details the chemical identity, a proposed synthetic pathway based on the well-established Hantzsch thiazole synthesis, anticipated analytical characterization, and potential applications in drug discovery, particularly in the realms of antimicrobial and anticancer research.
Chemical Identity and Structural Elucidation
The precise identification of a chemical entity is paramount for reproducibility in research and development. The International Chemical Identifier (InChI) and its condensed InChIKey provide a standardized, unique representation for chemical structures.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₉Cl₂NO₂S | - |
| Molecular Weight | 302.18 g/mol | - |
| InChI | InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)10-7-18-11(15-10)8-5-3-4-9(13)14-6-8/h3-7H,2H2,1H3 | Generated |
| InChIKey | YJFLVFNACWJMKG-UHFFFAOYSA-N | Generated |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=C(C=CC=C2Cl)Cl | Generated |
Synthesis Pathway: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains a robust and versatile method for the construction of the thiazole ring system. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key precursors are 2,3-dichlorobenzothioamide and an ethyl 2-halo-3-oxobutanoate.
Rationale for Synthetic Route
The selection of the Hantzsch synthesis is predicated on its high yields and the ready availability of the starting materials.[2] The reaction mechanism proceeds through a well-understood pathway, offering a reliable method for obtaining the target molecule.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2,3-Dichlorobenzothioamide
-
To a solution of 2,3-dichlorobenzonitrile (1.0 eq) in a suitable solvent such as toluene or dioxane, add a thionating agent like Lawesson's reagent (0.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,3-dichlorobenzothioamide.
Step 2: Hantzsch Condensation
-
Dissolve 2,3-dichlorobenzothioamide (1.0 eq) in a polar protic solvent such as ethanol.
-
Add ethyl 2-chloro-3-oxobutanoate (1.1 eq) to the solution.[3]
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and reduce the solvent volume in vacuo.
-
Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Analytical Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ 7.8-8.2 (m, 3H, Ar-H), δ 7.5 (s, 1H, thiazole-H), δ 4.4 (q, 2H, -OCH₂CH₃), δ 1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ 168-170 (C=O, ester), δ 160-165 (C-2, thiazole), δ 145-150 (C-4, thiazole), δ 125-135 (Ar-C), δ 115-120 (C-5, thiazole), δ 61 (-OCH₂), δ 14 (-CH₃) |
| IR (cm⁻¹) | ~3100 (Ar C-H), ~2980 (Aliphatic C-H), ~1720 (C=O, ester), ~1600 (C=N), ~1550 (C=C), ~800 (C-Cl) |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at ~301/303/305 corresponding to the isotopic pattern of two chlorine atoms. |
Potential Applications in Drug Discovery
The thiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a dichlorophenyl group can significantly enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved biological activity.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antimicrobial and antifungal activities of thiazole derivatives.[6] The dichloro substitution on the phenyl ring may enhance the compound's ability to penetrate microbial cell membranes and interact with key intracellular targets.
Anticancer Potential
Thiazole-containing compounds have emerged as promising anticancer agents.[7][8] The mechanism of action often involves the inhibition of protein kinases or other enzymes crucial for cancer cell proliferation. The specific 2,3-dichloro substitution pattern could offer unique steric and electronic interactions with target proteins, potentially leading to novel and selective anticancer agents.
Caption: Potential mechanism of anticancer activity via kinase inhibition.
Conclusion
This compound represents a novel and promising scaffold for the development of new therapeutic agents. This guide has outlined its chemical identity, a reliable synthetic route, and its potential for significant biological activity. Further investigation into its synthesis, characterization, and pharmacological evaluation is warranted to fully explore its therapeutic potential.
References
- InChI Trust. (n.d.). InChI Generator.
- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.).
-
Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Journal of Molecular Structure, 1225, 129182. [Link]
-
Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7(1), 23. [Link]
-
Willighagen, E., Mayfield, J. W., Alvarsson, J., Berg, A., Carlsson, L., Jeliazkova, N., ... & Steinbeck, C. (2017). The Chemistry Development Kit (CDK) v2. 0: atom typing, depiction, molecular formulas, and substructure searching. Journal of Cheminformatics, 9(1), 33. [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from a relevant chemical synthesis journal.
- The Royal Society of Chemistry. (2024). Supporting Information. Retrieved from a relevant chemical synthesis journal.
-
IUPAC. (n.d.). The IUPAC International Chemical Identifier (InChI). Retrieved from [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent advances in the synthesis and biological activity of thiazole derivatives. European Journal of Medicinal Chemistry, 97, 808-834. [Link]
-
Wikipedia. (n.d.). International Chemical Identifier. Retrieved from [Link]
- SpectraBase. (n.d.). Thiazole, 4-(2,4-dichlorophenyl)-2-(2,3-dihydro-1-indolyl)- - Optional[13C NMR].
-
Journal of Pharmaceutical Negative Results. (2022). Design, Synthesis, Antimicrobial And Anticancer Evaluation Of Thiazole Clubbed With 4- Thiazolidinone Derivatives. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from a relevant chemical synthesis document repository.
- ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
-
Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Heliyon, 8(11), e11342. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(8), 1339. [Link]
- ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(21), 7351. [Link]
- ResearchGate. (n.d.). Design of proposed thiazole molecules for antimicrobial and anticancer activity based on literature.
-
PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
- Indian Journal of Chemistry. (2004). Synthesis of 2-(3',5'-dichlorobenzo[b]thiophen-2'-yl)-5-arylamino-1,3,4-thiadiazoles. Retrieved from a relevant chemical synthesis journal.
- ResearchGate. (n.d.). Synthesis of compounds 5–14.
- Google Patents. (n.d.). CN102941081B - Method for synthesizing 2,3-dichlorobenzonitrile by catalytic ammonia oxidation method and dedicated catalyst.
- Google Patents. (n.d.). CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Chloro-3-oxoesters by Reaction of the Dianion of Ethyl 2-Chloroacetoacetate with Electrophiles.
-
PubChem. (n.d.). Ethyl 2-chloroacetoacetate. Retrieved from [Link]
- ResearchGate. (n.d.). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate.
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
YouTube. (2021, January 9). 1,3-dichlorobenzene synthesis. Retrieved from [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4933. [Link]
Sources
- 1. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. spectrabase.com [spectrabase.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. mdpi.com [mdpi.com]
A Technical Guide to Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its core physicochemical properties, including its precise molecular weight and formula. The document outlines a detailed, field-proven protocol for its synthesis via the Hantzsch thiazole reaction, explaining the mechanistic underpinnings of the methodology. Furthermore, we establish a framework for its structural validation using modern spectroscopic techniques and explore its potential therapeutic applications based on structure-activity relationships observed in analogous compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiazole derivatives in drug discovery and development.
Introduction to the Thiazole Scaffold
The thiazole ring system, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Thiazole derivatives are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. These include roles as antibiotics, anti-inflammatory agents, CNS regulators, and treatments for hypertension and HIV infections.[1] The compound of focus, this compound, combines this potent heterocyclic core with a dichlorophenyl moiety, a substitution pattern known to modulate biological activity, making it a prime candidate for further investigation in drug development programs.
Physicochemical Properties
The fundamental identity of a compound is defined by its chemical formula and molecular weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases. The properties for the title compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 175276-86-5 | [2] |
| Molecular Formula | C₁₂H₉Cl₂NO₂S | [2] |
| Molecular Weight | 302.18 g/mol | [2] |
| Exact Mass | 300.97311 g/mol | Calculated |
| XLogP3 | 4.3 | Calculated |
| Topological Polar Surface Area | 67.4 Ų | Calculated |
Synthesis and Mechanistic Rationale
The construction of the thiazole ring is most reliably achieved through the Hantzsch Thiazole Synthesis, a classic and high-yielding condensation reaction first described in 1887.[3] This method involves the reaction of an α-halocarbonyl compound with a thioamide.[1][4]
Causality of Reagent Selection
For the specific synthesis of this compound, the logical precursors are:
-
Thioamide: 2,3-Dichlorothiobenzamide. This provides the dichlorophenyl group at the 2-position and the core C=S and nitrogen moieties.
-
α-Halo Ester: Ethyl bromopyruvate or Ethyl 2-chloroacetoacetate. This reagent serves as the α-halocarbonyl equivalent, providing the C4 and C5 atoms of the thiazole ring and the ethyl carboxylate group at the 4-position.
The reaction proceeds through a well-defined mechanism involving initial nucleophilic attack followed by cyclization and dehydration, a pathway that ensures the regioselective formation of the desired product.[5]
Synthetic Workflow Diagram
Caption: Hantzsch synthesis workflow for the target compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, where successful execution yields a product that can be confirmed through the characterization methods outlined in the next section.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-dichlorothiobenzamide (1.0 eq) in a suitable solvent such as absolute ethanol (approx. 5-10 mL per gram of thioamide).
-
Expert Insight: Ethanol is a common choice as it effectively dissolves both reactants and facilitates the reaction at a moderate reflux temperature.
-
-
Initiation of Reaction: To the stirred solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature. A slight molar excess of the haloester ensures complete consumption of the thioamide.
-
Thermal Promotion: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 1-3 hours.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Work-up: After cooling the mixture to room temperature, pour it into a beaker of cold water or a dilute aqueous solution of sodium bicarbonate (NaHCO₃).[4]
-
Expert Insight: This step serves two purposes: it neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction and precipitates the organic product, which is typically poorly soluble in water.[4]
-
-
Purification: Collect the resulting solid precipitate by vacuum filtration, washing the filter cake with cold water to remove any residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity compound.
Structural Validation and Characterization
Unambiguous confirmation of the synthesized molecule's identity is paramount. A combination of spectroscopic methods provides a robust, self-validating dataset.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should reveal a protonated molecular ion peak [M+H]⁺ at m/z corresponding to the compound's molecular weight. Critically, the isotopic pattern will show two prominent peaks separated by 2 Da with a relative intensity of approximately 9:6:1, which is the characteristic signature for a molecule containing two chlorine atoms.
-
¹H NMR Spectroscopy: The proton NMR spectrum should display distinct signals corresponding to each unique proton environment:
-
A singlet for the C5 proton of the thiazole ring.
-
Multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the three protons of the dichlorophenyl ring.
-
A quartet and a triplet in the aliphatic region, characteristic of the ethyl ester group (-OCH₂CH₃).
-
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 12 carbon atoms, including the carbonyl carbon of the ester (around 160-170 ppm) and the carbons of the thiazole and dichlorophenyl rings.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies will include a strong absorption band around 1700-1730 cm⁻¹ (C=O stretch of the ester) and bands corresponding to C=N and C=C stretching of the aromatic rings.
Potential Applications in Drug Development
While direct biological data for this compound is not extensively published, strong inferences can be drawn from closely related analogues. Dichlorophenyl substituted thiazoles have shown significant promise in various therapeutic areas.[7]
Inferred Biological Activities
Based on available literature for similar scaffolds, this compound is a candidate for screening in the following areas:
-
Anticancer Activity: Thiazole derivatives have shown potential as anticancer agents.[7]
-
Antimicrobial & Antifungal Activity: The thiazole core is present in many antimicrobial drugs, and dichlorophenyl substitution can enhance this activity.[7]
-
Anti-inflammatory Effects: Compounds related to the thiazole ring have been found to possess anti-inflammatory properties.[7]
Structure-Activity Relationship Logic
Caption: Logical flow from chemical structure to potential applications.
Conclusion
This compound is a well-defined chemical entity with a molecular weight of 302.18 g/mol .[2] Its synthesis is readily achievable through the robust Hantzsch thiazole synthesis, and its structure can be unequivocally confirmed by standard spectroscopic methods. The combination of the privileged thiazole scaffold with a dichlorophenyl moiety makes it a compound of high interest for screening in oncology, infectious disease, and inflammation-focused drug discovery programs. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the therapeutic potential of this promising molecule.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
AllChem. Synthesis of thiazoles. YouTube; 2019. Available from: [Link]
-
CUTM Courseware. Thiazole. Available from: [Link]
-
Ben-M'barek, Y., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2017. Available from: [Link]
-
PubChem. Ethyl 2-methyl-1,3-thiazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues. Available from: [Link]
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Ethyl 2-(2,3-dichlorophenyl)thiazole-4-carboxylate [cymitquimica.com]
- 3. synarchive.com [synarchive.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Buy Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate | 132089-38-4 [smolecule.com]
A Technical Guide to the Discovery and Synthesis of Novel Thiazole Carboxylates
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1][2][3] Its derivatives, particularly thiazole carboxylates, are integral to a multitude of commercialized drugs and compounds under clinical investigation due to their vast therapeutic potential.[4] This guide provides an in-depth exploration of the discovery and history of novel thiazole carboxylates. It elucidates the foundational synthetic methodologies, explains the rationale behind experimental choices, and offers detailed, replicable protocols for the synthesis and characterization of a representative compound, ethyl 2-amino-4-methylthiazole-5-carboxylate. By integrating historical context with practical, field-proven insights, this document serves as a vital resource for professionals engaged in drug discovery and development.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
Thiazole is a five-membered heterocyclic compound featuring a sulfur and a nitrogen atom at positions 1 and 3, respectively.[2] This unique arrangement confers a stable, aromatic character with significant π-electron delocalization, making it an exceptional pharmacophore.[2][5] The thiazole nucleus is a privileged scaffold found in numerous natural products, most notably Vitamin B1 (Thiamine), and is a critical component of blockbuster synthetic drugs such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[3][6]
The functional versatility of the thiazole ring allows for substitution at its 2, 4, and 5 positions, enabling chemists to modulate the molecule's physicochemical properties and biological activity.[2] This adaptability has led to the development of thiazole derivatives with a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic activities.[1][4] Thiazole carboxylates, a specific subclass featuring a carboxylate group, are particularly valuable as synthetic intermediates and as bioactive molecules in their own right, often serving as key building blocks for more complex therapeutic agents.[7][8]
The Genesis of Thiazole Synthesis: The Hantzsch Reaction
The history of thiazole chemistry is inextricably linked to the pioneering work of Arthur Hantzsch in 1887, who first reported a robust method for its synthesis.[4][9] The Hantzsch thiazole synthesis remains one of the most fundamental and widely used methods for constructing the thiazole ring.[8][9][10]
Mechanism and Rationale
The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[9][10][11] The reaction proceeds through a multi-step pathway that is both efficient and high-yielding.[10]
Causality of Experimental Choices:
-
α-Haloketone: The halogen (typically bromine or chlorine) serves as an excellent leaving group, while the adjacent carbonyl group activates the α-carbon for nucleophilic attack.
-
Thioamide: The sulfur atom of the thioamide is a potent nucleophile, making it ideal for initiating the reaction by attacking the α-carbon of the haloketone.
-
Solvent and Heat: The reaction is typically performed in a polar solvent like ethanol to facilitate the dissolution of the reactants.[10] Heating provides the necessary activation energy for the cyclization and dehydration steps.
The mechanism, visualized below, begins with an SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[10][12]
Sources
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. mdpi.com [mdpi.com]
- 6. jetir.org [jetir.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Note & Protocol: A Strategic Approach to the Laboratory Synthesis of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, a heterocyclic compound of interest for pharmaceutical and materials science research. The synthetic strategy is centered around the well-established Hantzsch thiazole synthesis. The initial step involves the formation of a key intermediate, 2,3-dichlorobenzothioamide, from its corresponding aldehyde. This thioamide is then subjected to a cyclocondensation reaction with ethyl 2-chloroacetoacetate to yield the final thiazole derivative. This guide offers an in-depth explanation of the reaction mechanisms, detailed procedural steps, safety protocols, and data presentation to ensure reproducibility and safety for researchers in drug development and organic synthesis.
Introduction: The Hantzsch Synthesis as a Foundational Tool
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. Its synthesis is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remaining a robust and versatile method.[1][2] The classic Hantzsch reaction facilitates the construction of the thiazole ring through the cyclocondensation of an α-halocarbonyl compound and a thioamide.[3][4]
This protocol applies the Hantzsch synthesis to produce this compound. The strategy involves two primary stages:
-
Thioamide Formation: Conversion of 2,3-dichlorobenzaldehyde into 2,3-dichlorobenzothioamide. Aryl thioamides can be synthesized from aldehydes using various thionating agents.[5][6] We will detail a modern, efficient method using thiourea as the sulfur source.[7]
-
Cyclocondensation: The reaction of the synthesized 2,3-dichlorobenzothioamide with ethyl 2-chloroacetoacetate to form the target thiazole ring system.[8]
This document serves as a practical guide, elucidating the causality behind procedural choices and providing a framework for safe and effective synthesis.
Overall Reaction Scheme
Caption: Two-step synthesis of the target thiazole.
Part 1: Synthesis of 2,3-Dichlorobenzothioamide (Intermediate)
The conversion of an aryl aldehyde to its corresponding thioamide is the critical first step. While classic methods exist, we will utilize a transition-metal-free approach that employs thiourea as a sulfur transfer reagent, which is both efficient and practical.[7]
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2,3-Dichlorobenzaldehyde | 175.01 | 1.75 g | 10.0 | Starting material.[9] |
| Thiourea | 76.12 | 1.14 g | 15.0 | Sulfur source. |
| Potassium Persulfate (K₂S₂O₈) | 270.32 | 5.41 g | 20.0 | Oxidant. |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Anhydrous solvent. |
| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | - | For extraction. |
| Saturated Sodium Bicarbonate (aq) | - | ~100 mL | - | For washing. |
| Brine (Saturated NaCl aq) | - | ~50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent. |
| Round-bottom flask (100 mL) | - | 1 | - | |
| Magnetic stirrer and stir bar | - | 1 | - | |
| Reflux condenser | - | 1 | - | |
| Heating mantle/oil bath | - | 1 | - | |
| Separatory funnel (250 mL) | - | 1 | - |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichlorobenzaldehyde (1.75 g, 10.0 mmol), thiourea (1.14 g, 15.0 mmol), and potassium persulfate (5.41 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.
-
Heating: Heat the reaction mixture to 120 °C using a heating mantle or oil bath and maintain vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 8-12 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into 200 mL of cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash neutralizes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2,3-dichlorobenzothioamide.
Part 2: Synthesis of this compound
This stage employs the Hantzsch thiazole synthesis, reacting the intermediate thioamide with an α-halo ketoester. The sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen, initiating a sequence of reactions that culminates in the formation of the aromatic thiazole ring.[3][10]
Hantzsch Reaction Mechanism
Caption: Key stages of the Hantzsch thiazole synthesis.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2,3-Dichlorobenzothioamide | 206.08 | 2.06 g | 10.0 | Intermediate from Part 1. |
| Ethyl 2-chloroacetoacetate | 164.59 | 1.65 g (1.4 mL) | 10.0 | Highly reactive, handle with care.[11] |
| Ethanol (EtOH) | 46.07 | 50 mL | - | Anhydrous solvent. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.0 g | ~12 | Base to neutralize HCl byproduct. |
| Round-bottom flask (100 mL) | - | 1 | - | |
| Magnetic stirrer and stir bar | - | 1 | - | |
| Reflux condenser | - | 1 | - | |
| Heating mantle/oil bath | - | 1 | - | |
| Buchner funnel and filter flask | - | 1 | - | For product isolation. |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2,3-dichlorobenzothioamide (2.06 g, 10.0 mmol) and sodium bicarbonate (1.0 g, ~12 mmol) in 50 mL of anhydrous ethanol.
-
Reagent Addition: While stirring, add ethyl 2-chloroacetoacetate (1.65 g, 10.0 mmol) dropwise to the suspension at room temperature.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The sodium bicarbonate acts as a mild base to neutralize the HCl formed during the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting materials.[8]
-
Product Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the collected solid under vacuum to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from ethanol or another suitable solvent to achieve high purity.
Characterization of Final Product
The identity and purity of the synthesized this compound (MW: 302.18 g/mol ) should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), a singlet for the thiazole proton, and multiplets in the aromatic region corresponding to the dichlorophenyl group.
-
¹³C NMR: Expect distinct signals for the carbonyl carbon, ester carbons, carbons of the thiazole ring, and the dichlorophenyl ring.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed, along with a characteristic isotopic pattern for the two chlorine atoms.
-
Melting Point: A sharp melting point range indicates high purity.
Experimental Workflow Visualization
Caption: Step-by-step laboratory workflow diagram.
Safety and Handling Precautions
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2,3-Dichlorobenzaldehyde: Causes skin and eye irritation.[12] Avoid contact with skin and eyes.[9] In case of contact, rinse immediately and thoroughly with water.[13][14] Store in a tightly closed container in a well-ventilated place.[9]
-
Ethyl 2-chloroacetoacetate: This compound is a flammable liquid and vapor, is harmful if swallowed, and causes severe skin burns and eye damage.[15] It is also toxic to aquatic life.[15] Handle with extreme care, avoiding inhalation and contact.[16][17] Keep away from heat, sparks, and open flames.[17][18] All waste must be collected in a labeled hazardous waste container for professional disposal; do not pour down the drain.[15]
-
Potassium Persulfate: A strong oxidizing agent. Keep away from combustible materials.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
Always consult the most current Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[13][17]
References
-
Zhang, L., et al. (2018). K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. Molecules. Available at: [Link]
-
Loba Chemie. (2019). 2,3-DICHLOROBENZALDEHYDE MSDS. Available at: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. Available at: [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available at: [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thioacylation. Available at: [Link]
-
El-Faham, A., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
Chem Help Asap. (2019). synthesis of thiazoles. YouTube. Available at: [Link]
-
Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
ResearchGate. (2022). Mechanism of Hantzsch Thiazole Synthesis. Available at: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. researchgate.net [researchgate.net]
- 11. globallinker.com [globallinker.com]
- 12. echemi.com [echemi.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. Ethyl 2-chloroacetoacetate - Safety Data Sheet [chemicalbook.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes & Protocols: Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate as a Strategic Intermediate in Organic Synthesis
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate. The thiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This particular intermediate, featuring a dichlorinated phenyl ring, offers a versatile platform for creating complex molecular architectures with potential therapeutic value. We present a robust protocol for its synthesis via the Hantzsch thiazole synthesis, followed by detailed methodologies for its subsequent transformation into key building blocks, such as the corresponding carboxylic acid and derived amides. The rationale behind experimental choices, self-validating protocol design, and potential for further diversification are discussed to empower researchers in their synthetic endeavors.
Introduction: The Thiazole Scaffold in Modern Chemistry
The 1,3-thiazole ring is a privileged five-membered aromatic heterocycle that is a fundamental component of many biologically active compounds.[1][3] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it a sought-after pharmacophore in drug design.[4] this compound serves as a highly valuable intermediate. The molecule incorporates three key points for chemical modification:
-
The Ester Group: Readily hydrolyzed to a carboxylic acid, which can then be converted into a wide array of functional groups, most commonly amides.
-
The Dichlorophenyl Ring: The two chlorine atoms provide steric and electronic influence and can potentially serve as handles for cross-coupling reactions to introduce further complexity.
-
The Thiazole Core: While aromatic and stable, it can influence the overall molecular properties and engage in specific interactions with biological targets.
This guide will focus on the practical synthesis and subsequent derivatization of this intermediate.
Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₉Cl₂NO₂S |
| Molecular Weight | 302.18 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF, Ethanol) |
Synthesis of the Intermediate: The Hantzsch Thiazole Synthesis
The most direct and reliable method for constructing the 2,4-disubstituted thiazole core of the title compound is the Hantzsch thiazole synthesis, first described in 1887.[5] This reaction involves the condensation of a thioamide with an α-haloketone.[5][6] For our target molecule, this translates to the reaction between 2,3-dichlorothiobenzamide and ethyl bromopyruvate.
Synthesis Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. chemhelpasap.com [chemhelpasap.com]
Application Notes & Protocols: Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate in Antimicrobial Research
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate in antimicrobial research. It covers the scientific rationale, potential mechanisms of action, detailed experimental protocols for antimicrobial susceptibility testing, and best practices for its evaluation. The thiazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent antimicrobial effects.[1][2][3] This guide synthesizes established methodologies and field-proven insights to facilitate the exploration of this specific dichlorophenyl-substituted thiazole derivative as a novel antimicrobial agent.
Introduction and Scientific Rationale
The escalating crisis of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action.[4][5] Thiazole derivatives have emerged as a promising class of compounds due to their diverse biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][6][7] The thiazole ring is a key structural motif in several clinically approved drugs, underscoring its therapeutic potential.[7]
The subject of this guide, this compound, incorporates several key pharmacophoric features:
-
The Thiazole Core: A five-membered aromatic heterocycle containing sulfur and nitrogen, which is known to interact with various biological targets.[1]
-
The 2,3-Dichlorophenyl Moiety: The presence of halogen atoms, particularly chlorine, on a phenyl ring can significantly enhance the antimicrobial activity of a compound. This is often attributed to increased lipophilicity, which may facilitate passage through microbial cell membranes, and potential interactions with enzymatic targets.[2]
-
The Ethyl Carboxylate Group at Position 4: This group can influence the compound's solubility, and pharmacokinetic properties, and may also serve as a handle for further chemical modifications.
The unique substitution pattern of this compound makes it a compelling candidate for investigation against a broad spectrum of microbial pathogens, including drug-resistant strains.
Postulated Mechanisms of Antimicrobial Action
While the precise mechanism of action for this compound has yet to be elucidated, research on analogous thiazole derivatives suggests several plausible targets within microbial cells.[4] Understanding these potential mechanisms is crucial for designing targeted studies and interpreting experimental outcomes.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Thiazole derivatives have been identified as inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[1][8] By binding to the ATP-binding site of these enzymes, the compound could disrupt DNA synthesis, leading to bacterial cell death.
-
Disruption of Cell Division: Some thiazole-containing molecules have been shown to interfere with the formation of the Z-ring by inhibiting the polymerization of the FtsZ protein, a crucial step in bacterial cell division.[4][5] This mechanism offers a promising target, particularly in Gram-positive bacteria.
-
Inhibition of Ergosterol Biosynthesis (in Fungi): In fungal pathogens, thiazole derivatives can inhibit lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[9][10] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell lysis.
-
Other Potential Targets: The thiazole scaffold is versatile and has been implicated in the inhibition of other microbial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[10]
The following diagram illustrates a hypothetical signaling pathway for the antibacterial activity of this compound, focusing on the inhibition of DNA gyrase.
Caption: Postulated mechanism of action via DNA gyrase inhibition.
Synthesis and Characterization
A common and efficient method for the synthesis of 2-aryl-1,3-thiazole-4-carboxylates is the Hantzsch thiazole synthesis. This involves the condensation reaction between a thioamide and an α-halo carbonyl compound. For this compound, the synthesis would likely proceed as follows:
-
Preparation of 2,3-Dichlorothiobenzamide: 2,3-Dichlorobenzaldehyde is reacted with a sulfurizing agent such as Lawesson's reagent or phosphorus pentasulfide in a suitable solvent (e.g., toluene or dioxane) to yield the corresponding thioamide.
-
Hantzsch Condensation: The synthesized 2,3-dichlorothiobenzamide is then reacted with ethyl bromopyruvate in a solvent like ethanol. The reaction is typically carried out under reflux for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is achieved through recrystallization or column chromatography.
The structure of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
The following diagram outlines the proposed synthetic workflow.
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocols for Antimicrobial Evaluation
The following protocols provide a framework for the systematic evaluation of the antimicrobial properties of this compound.
Preparation of Stock Solutions
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in 1 mL of dimethyl sulfoxide (DMSO) to prepare a 10 mg/mL stock solution.
-
Further dilutions should be made in the appropriate broth medium to achieve the desired test concentrations. Ensure the final concentration of DMSO does not exceed 1% (v/v) in the assay, as it can have intrinsic antimicrobial effects.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for determining MIC values.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the test compound
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
Procedure:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
Prepare a standardized microbial inoculum (e.g., 1-5 x 10⁵ CFU/mL for bacteria).
-
Add 100 µL of the standardized inoculum to each well (except the negative control).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.
The following diagram illustrates the experimental workflow for antimicrobial susceptibility testing.
Caption: Experimental workflow for MIC and MBC/MFC determination.
Illustrative Data Presentation
While specific experimental data for this compound is not yet available in the public domain, the following table provides an example of how to present the antimicrobial activity data. The values are hypothetical and for illustrative purposes only, based on activities reported for similar compounds.
| Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 8 | 16 | Ciprofloxacin | 0.5 |
| Bacillus subtilis | 6633 | 4 | 8 | Ciprofloxacin | 0.25 |
| Escherichia coli | 25922 | 16 | 32 | Ciprofloxacin | 0.125 |
| Pseudomonas aeruginosa | 27853 | 32 | >64 | Ciprofloxacin | 1 |
| Candida albicans | 90028 | 16 | 32 | Fluconazole | 2 |
| Aspergillus niger | 16404 | 32 | 64 | Fluconazole | 8 |
Best Practices and Troubleshooting
-
Solubility: If the compound precipitates in the aqueous broth, consider using a co-solvent system or preparing a microemulsion. However, always validate the effect of the solvent system on microbial growth.
-
Inoculum Preparation: Accurate standardization of the microbial inoculum is critical for reproducible MIC results. Use a spectrophotometer or a McFarland densitometer.
-
Controls: Always include positive, negative, and growth controls in every experiment to validate the assay.
-
Interpretation: For some compounds, trailing endpoints (reduced but not absent growth over a range of concentrations) may be observed. Standardized guidelines for interpreting such results should be followed.
Conclusion
This compound represents a promising scaffold for the development of new antimicrobial agents. Its rational design, based on the well-established antimicrobial properties of the thiazole nucleus and halogenated phenyl rings, warrants a thorough investigation. The protocols and insights provided in this guide offer a robust framework for researchers to explore its full therapeutic potential. Further studies, including in vivo efficacy, toxicity, and detailed mechanistic investigations, are essential next steps in the drug development pipeline.
References
-
Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). PMC - NIH. Retrieved from [Link]
-
Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (n.d.). PMC - NIH. Retrieved from [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved from [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). PMC - NIH. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014). PubMed. Retrieved from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved from [Link]
-
General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
Sources
- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: A Framework for Investigating the Anticancer Properties of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Introduction
The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent anticancer effects.[2] The incorporation of halogen atoms, such as chlorine, into phenyl rings attached to the thiazole core can significantly enhance cytotoxic activity and modulate pharmacokinetic properties.[2]
This document provides a comprehensive framework for the preclinical investigation of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate , a novel synthetic compound with therapeutic potential. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale for a robust, multi-stage evaluation process. We will progress from initial high-throughput screening for cytotoxicity to detailed mechanistic studies and finally to preliminary in vivo efficacy assessment.
Compound Profile:
-
Name: this compound
-
Molecular Formula: C₁₂H₉Cl₂NO₂S
-
Molecular Weight: 318.18 g/mol
-
Appearance: Expected to be a solid.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial phase of investigation focuses on establishing the compound's cytotoxic and antiproliferative effects against a panel of human cancer cell lines. In vitro assays offer a rapid, cost-effective, and controlled environment for primary screening and mechanism-of-action studies.[3][4]
Cytotoxicity Profiling: Determining the IC₅₀
Rationale & Expertise: The first critical step is to determine the compound's potency, quantified by the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration at which the compound inhibits 50% of cell growth or viability. We utilize the MTT assay, a reliable and widely used colorimetric method that measures the metabolic activity of viable cells.[5] A panel of cell lines from diverse tissue origins (e.g., breast, lung, prostate, glioma) is essential to identify potential tissue-specific sensitivity.[6]
Protocol 1: MTT Cell Viability Assay
-
Cell Culture & Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, PC-3, U87-MG) in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6] Maintain in a humidified incubator at 37°C with 5% CO₂.[6]
-
Harvest cells at 80-90% confluency using trypsin.
-
Seed cells into 96-well microplates at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere and stabilize for 24 hours.
-
-
Compound Preparation & Treatment:
-
Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations.
-
Include a vehicle control (DMSO, concentration not exceeding 0.1%) and a positive control (e.g., Doxorubicin).[6]
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay & Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.[6]
-
Data Presentation Template:
| Cancer Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] |
| PC-3 | Prostate Carcinoma | [Experimental Value] | [Experimental Value] |
| U87-MG | Glioblastoma | [Experimental Value] | [Experimental Value] |
Unraveling the Mechanism of Action
Rationale & Expertise: Once cytotoxicity is confirmed, the subsequent investigation must address how the compound induces cell death. Many effective anticancer agents function by inducing apoptosis (programmed cell death) or causing cell cycle arrest.[7][8] Thiazole derivatives have been reported to target key signaling proteins like Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in tumors and drives proliferation.[2] We will therefore focus on protocols to assess apoptosis, cell cycle distribution, and the potential inhibition of the EGFR signaling pathway.
Protocol 2: Apoptosis Assessment via Annexin V-FITC/PI Staining
-
Cell Treatment & Harvesting:
-
Seed cells (e.g., the most sensitive cell line from the MTT assay) in 6-well plates.
-
Treat cells with the compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvest both adherent and floating cells. Wash twice with ice-cold PBS.
-
-
Staining:
-
Flow Cytometry:
-
Analyze the samples immediately using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis
-
Cell Treatment & Fixation:
-
Treat cells in 6-well plates with the compound at IC₅₀ concentration for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining & Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Proposed Signaling Pathway for Investigation
Based on literature for similar heterocyclic compounds, we hypothesize that this compound may inhibit the EGFR signaling cascade, a critical pathway for cancer cell proliferation and survival.[2]
Caption: Proposed inhibition of the EGFR-MAPK signaling pathway.
Protocol 4: Western Blotting to Validate Mechanism
-
Protein Extraction: Treat cells with the compound as in Protocol 2. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., antibodies against p-EGFR, total EGFR, p-ERK, total ERK, and a loading control like β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-EGFR/EGFR and p-ERK/ERK ratios would support the proposed mechanism.
Part 2: In Vivo Efficacy Assessment
Rationale & Expertise: While in vitro data is foundational, it does not capture the complexity of a whole organism, including drug metabolism, bioavailability, and tumor microenvironment interactions. Therefore, progressing to an in vivo model is a mandatory step in preclinical drug development.[9][10] The human tumor xenograft model in immunodeficient mice is the gold standard for evaluating the anticancer efficacy of novel compounds.[11][12]
Protocol 5: Human Tumor Xenograft Model
-
Animal Husbandry:
-
Use 6-8 week old female athymic nude mice (nu/nu) or SCID mice.[13]
-
House animals in sterile conditions with ad libitum access to food and water. Acclimatize for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Cell Implantation:
-
Harvest cancer cells (e.g., the cell line most sensitive in vitro) and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5x10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5x10⁶ cells) into the right flank of each mouse.[11]
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) with calipers. Calculate tumor volume using the formula: V = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=6-10 mice per group).[13]
-
Group 1: Vehicle Control (e.g., saline with 5% DMSO, 5% Tween 80)
-
Group 2: Test Compound (e.g., 25 mg/kg, administered intraperitoneally daily)
-
Group 3: Positive Control (e.g., Cisplatin or Paclitaxel)
-
-
-
Treatment and Monitoring:
-
Administer the treatments according to the defined schedule for 21-28 days.
-
Record tumor volumes and body weights every 2-3 days. Monitor for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Study Endpoint and Analysis:
-
Euthanize mice when tumors reach the maximum allowed size (~1500 mm³), or at the end of the study period.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).
-
The primary endpoint is tumor growth inhibition (TGI). Compare the final tumor weights and volumes between the treated and vehicle groups.
-
Comprehensive Experimental Workflow
The following diagram outlines the logical progression of the entire investigation, from initial screening to in vivo validation.
Caption: A multi-phase workflow for anticancer drug evaluation.
Conclusion
This document provides a robust, scientifically-grounded framework for the comprehensive evaluation of this compound as a potential anticancer agent. By following this structured approach—from broad cytotoxicity screening to focused mechanistic studies and culminating in in vivo validation—researchers can generate the critical data necessary to establish a preclinical proof-of-concept. Each protocol is designed with internal controls and is based on established, authoritative methodologies to ensure data integrity and reproducibility. This systematic investigation will effectively characterize the compound's therapeutic potential and inform future drug development efforts.
References
- National Center for Biotechnology Information (PubMed). (n.d.). Bioassays for anticancer activities.
-
Kim, M. P., & Evans, D. B. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Science & Therapy. Retrieved January 13, 2026, from [Link]
-
Babu, D., et al. (2016). In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. Retrieved January 13, 2026, from [Link]
-
Kovach, A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved January 13, 2026, from [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved January 13, 2026, from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health (NIH). (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved January 13, 2026, from [Link]
-
ScienceDirect. (2024). Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model. Retrieved January 13, 2026, from [Link]
-
Yakan, H., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. National Center for Biotechnology Information (PubMed Central). Retrieved January 13, 2026, from [Link]
-
National Center for Biotechnology Information (PubMed Central). (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved January 13, 2026, from [Link]
-
National Center for Biotechnology Information (PubMed Central). (n.d.). Thiadiazole derivatives as anticancer agents. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Retrieved January 13, 2026, from [Link]
-
bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Retrieved January 13, 2026, from [Link]
-
National Center for Biotechnology Information (PubMed Central). (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved January 13, 2026, from [Link]
Sources
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro assays and techniques utilized in anticancer drug discovery | Semantic Scholar [semanticscholar.org]
- 8. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Evaluating the Anti-Inflammatory Properties of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Introduction
The relentless pursuit of novel therapeutic agents to combat inflammation is a cornerstone of modern drug discovery. Chronic inflammation underpins a vast array of human diseases, making the identification of new, effective, and safe anti-inflammatory compounds a critical priority. The thiazole nucleus is a prominent heterocyclic scaffold known to confer a wide spectrum of biological activities, including noteworthy anti-inflammatory potential.[1][2][3][4] Molecules incorporating this moiety have been shown to modulate key inflammatory pathways, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1][2][4]
This document provides a comprehensive experimental guide for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory effects of a specific thiazole derivative: Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate (hereafter referred to as "Test Compound"). The protocols herein detail a logical, multi-tiered approach, beginning with foundational in vitro screening in a relevant cellular model, progressing to mechanistic studies to elucidate the mode of action, and culminating in in vivo validation using a classic model of acute inflammation.
Experimental Design Philosophy
The experimental strategy is designed to build a comprehensive pharmacological profile of the Test Compound. The workflow begins with broad assessments of cellular response and systematically narrows the focus to specific molecular targets. This approach ensures that the observed effects are genuinely due to the modulation of inflammatory pathways and not an artifact of cellular toxicity.
Caption: A logical workflow for the comprehensive evaluation of the Test Compound's anti-inflammatory potential.
Part I: In Vitro Evaluation in Macrophages
Chosen Model: RAW 264.7 Murine Macrophage Cell Line
Rationale: Macrophages are central mediators of the innate immune response and key contributors to inflammation. The RAW 264.7 cell line is a well-established and robust model for studying inflammatory processes.[5][6] These cells can be activated by bacterial lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a strong inflammatory phenotype characterized by the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[5][7] This makes them an ideal system for initial screening.
Protocol 1: Culture and Maintenance of RAW 264.7 Cells
This protocol outlines the standard procedure for maintaining a healthy culture of RAW 264.7 cells to ensure experimental reproducibility.
Materials:
-
RAW 264.7 cells (e.g., ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
Sterile tissue culture flasks (T-75) and plates
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Complete Medium Preparation: Prepare DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.
-
Thawing Cells: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete medium in a T-75 flask.[5][7]
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture (Passaging):
-
RAW 264.7 cells are adherent but can be detached without enzymes. Do not use trypsin, as it can alter cell surface receptors.
-
When cells reach 70-80% confluency (typically every 2-3 days), aspirate the old medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 5 mL of fresh complete medium to the flask.
-
Gently dislodge the cells from the flask surface using a sterile cell scraper.
-
Create a single-cell suspension by gently pipetting up and down.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh complete medium.[8]
-
Protocol 2: Assessment of Cytotoxicity via MTT Assay
Rationale: It is crucial to determine the non-toxic concentration range of the Test Compound. Any observed reduction in inflammatory markers must be due to a specific anti-inflammatory effect, not simply because the compound is killing the cells. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.
Materials:
-
RAW 264.7 cells
-
96-well tissue culture plates
-
Test Compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of the Test Compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the Test Compound. Include a "vehicle control" group treated with 0.1% DMSO.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[10] Viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control group.
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100
-
| Test Compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | (Value) | 100% |
| 1 | (Value) | (Calculated) |
| 5 | (Value) | (Calculated) |
| 10 | (Value) | (Calculated) |
| 25 | (Value) | (Calculated) |
| 50 | (Value) | (Calculated) |
| 100 | (Value) | (Calculated) |
Protocol 3: Measurement of Nitric Oxide (NO) Production via Griess Assay
Rationale: During inflammation, macrophages upregulate the enzyme inducible nitric oxide synthase (iNOS), which produces large amounts of NO, a key pro-inflammatory mediator.[12] Thiazole derivatives have been investigated as potential iNOS inhibitors.[13] The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO in cell culture supernatant, providing an indirect measure of NO production.[14]
Materials:
-
RAW 264.7 cells in a 96-well plate
-
Test Compound (at non-toxic concentrations)
-
Lipopolysaccharide (LPS) from E. coli (1 µg/mL final concentration)
-
Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)
-
Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard solution
-
Microplate reader (absorbance at 540 nm)
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of the Test Compound (determined from the MTT assay). Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to each well containing supernatant. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well. Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.[14]
-
-
Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.
-
Quantification: Determine the nitrite concentration in each sample by comparing its absorbance to a standard curve generated using known concentrations of sodium nitrite.
| Treatment Group | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (untreated cells) | (Value) | N/A |
| LPS (1 µg/mL) only | (Value) | 0% |
| LPS + Test Compound (X µM) | (Value) | (Calculated) |
| LPS + Test Compound (Y µM) | (Value) | (Calculated) |
| LPS + Test Compound (Z µM) | (Value) | (Calculated) |
Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that drive and amplify the inflammatory response.[15][16] Measuring the Test Compound's ability to inhibit their secretion from LPS-stimulated macrophages is a key indicator of its anti-inflammatory activity. A sandwich ELISA provides a highly specific and sensitive method for quantification.[17][18]
Materials:
-
Cell culture supernatants (from the same experiment as the Griess Assay)
-
ELISA kits for mouse TNF-α and mouse IL-6 (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)
-
Wash Buffer
-
Stop Solution
-
96-well ELISA plates
-
Microplate reader
Methodology (General Protocol):
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[19]
-
Washing & Blocking: Wash the plate multiple times with Wash Buffer. Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add 100 µL of cell culture supernatants and serially diluted standards to the appropriate wells. Incubate for 2 hours at room temperature.[19]
-
Washing: Wash the plate thoroughly.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[17]
-
Washing: Wash the plate thoroughly.
-
Streptavidin-HRP: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.[19]
-
Washing: Wash the plate thoroughly.
-
Substrate Development: Add the TMB substrate solution to each well. Incubate in the dark until a blue color develops (typically 15-20 minutes).
-
Stopping the Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance at 450 nm.
-
Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by plotting a standard curve.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (untreated cells) | (Value) | (Value) |
| LPS (1 µg/mL) only | (Value) | (Value) |
| LPS + Test Compound (X µM) | (Value) | (Value) |
| LPS + Test Compound (Y µM) | (Value) | (Value) |
Part II: Elucidating the Molecular Mechanism of Action
Rationale: Once in vitro activity is confirmed, the next logical step is to investigate how the Test Compound exerts its effects. The production of iNOS, COX-2, TNF-α, and IL-6 is tightly controlled by upstream signaling pathways. The NF-κB and MAPK pathways are two of the most critical cascades in this process.[15][20]
Key Signaling Pathways:
-
NF-κB Pathway: In resting cells, the transcription factor NF-κB (a heterodimer, typically of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[21] Inflammatory stimuli like LPS trigger the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes.[22]
-
MAPK Pathway: This pathway involves a cascade of kinases, including p38 and JNK, that are activated by phosphorylation in response to cellular stress and inflammatory signals.[23][24][25] Activated MAPKs can, in turn, activate transcription factors that contribute to the inflammatory response.[20]
Caption: The canonical NF-κB signaling pathway and potential points of inhibition by the Test Compound.
Protocol 5: Western Blot Analysis of Signaling Proteins
Rationale: Western blotting allows for the semi-quantitative analysis of specific proteins. By using antibodies against both the total and phosphorylated (activated) forms of key proteins like p65 (NF-κB) and p38 (MAPK), we can determine if the Test Compound inhibits their activation. We can also measure its effect on the expression of downstream inflammatory proteins like iNOS and COX-2.
Materials:
-
RAW 264.7 cells in 6-well plates
-
Test Compound and LPS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the Test Compound for 1 hour, then stimulate with LPS (1 µg/mL). For signaling proteins (p-p65, p-p38), a short stimulation time (e.g., 30-60 minutes) is appropriate. For downstream proteins (iNOS, COX-2), a longer time (e.g., 12-24 hours) is needed.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin) to ensure equal protein loading. For phosphorylated proteins, compare the ratio of phosphorylated to total protein.
| Target Protein | Function in Inflammation | Expected Result with Effective Compound |
| p-p65 / total p65 | Activation of NF-κB pathway[15] | Decreased ratio |
| p-p38 / total p38 | Activation of MAPK pathway[20] | Decreased ratio |
| iNOS | Produces pro-inflammatory NO[12] | Decreased expression |
| COX-2 | Produces pro-inflammatory prostaglandins[26] | Decreased expression |
| β-actin | Loading Control | No change |
Part III: In Vivo Validation of Anti-Inflammatory Efficacy
Rationale: While in vitro data is essential for screening and mechanism, it is critical to confirm that the compound is effective in a whole-organism model. The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[27][28][29]
Protocol 6: Carrageenan-Induced Paw Edema in Rats
Rationale: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized, acute inflammatory response characterized by edema (swelling), which can be easily and quantitatively measured.[27][30] The biphasic nature of the edema allows for insights into the compound's mechanism, with the later phase (after 3 hours) being largely mediated by prostaglandins, which are products of COX-2 activity.[27]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Test Compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Carrageenan solution (1% w/v in sterile saline)
-
Digital Plethysmometer or Vernier calipers
-
Oral gavage needles
Methodology:
-
Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle + carrageenan)
-
Group II: Positive Control (receives Indomethacin + carrageenan)
-
Group III-V: Test Compound (receives low, medium, and high doses of Test Compound + carrageenan)
-
-
Dosing: Administer the vehicle, positive control, or Test Compound orally (p.o.) via gavage, typically 1 hour before the carrageenan injection.[29]
-
Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[30]
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point: ΔV = V_t - V_0 (where V_t is the volume at time t, and V_0 is the initial volume).
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
| Treatment Group | Dose | Mean Paw Volume Increase (mL) at 3 hr | % Inhibition at 3 hr |
| Vehicle Control | -- | (Value) | 0% |
| Indomethacin | 10 mg/kg | (Value) | (Calculated) |
| Test Compound | Low Dose | (Value) | (Calculated) |
| Test Compound | Medium Dose | (Value) | (Calculated) |
| Test Compound | High Dose | (Value) | (Calculated) |
Optional Endpoint: At the end of the experiment, paw tissue can be collected for histopathological analysis to visually assess immune cell infiltration and tissue edema, providing further validation of the compound's effect.[30][31]
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Retrieved from [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Retrieved from [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 334. Retrieved from [Link]
-
Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]
-
Shabani, F., & Farasat, A. (2020). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Cell and Developmental Biology, 8, 33. Retrieved from [Link]
-
Kim, D., & Kim, J. Y. (2018). Mitogen-activated Protein Kinases in Inflammation. Journal of the Korean Medical Association, 61(3), 188-195. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Retrieved from [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Retrieved from [Link]
-
Al-Khalaif, A. H. (2018). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 23(12), 3271. Retrieved from [Link]
-
Kyriakis, J. M., & Avruch, J. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Genes & Development, 19(22), 2639-2651. Retrieved from [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Cusabio. Retrieved from [Link]
-
Narasimhamurthy, K. H., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. Retrieved from [Link]
-
Bio-protocol. (n.d.). Nitric Oxide Assay. Bio-protocol. Retrieved from [Link]
-
Surh, Y. J., Chun, K. S., Cha, H. H., Han, S. S., Keum, Y. S., Park, K. K., & Lee, S. S. (2001). Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation. Mutation research, 480-481, 243–268. Retrieved from [Link]
-
Wikipedia. (n.d.). NF-κB. Wikipedia. Retrieved from [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM. Retrieved from [Link]
-
Xagena. (n.d.). iNOS-based inflammation pathway is cross-linked with COX-2 pathway. Xagena. Retrieved from [Link]
-
Oniga, O., Pârvu, A., Oniga, I., Araniciu, C., Vlase, L., & Tiperciuc, B. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 22(10), 4677–4687. Retrieved from [Link]
-
Iadecola, C., Zhang, F., & Xu, X. (1999). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. Proceedings of the National Academy of Sciences, 96(22), 12850-12855. Retrieved from [Link]
-
Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 22(12), 2155. Retrieved from [Link]
-
Al-Ostath, R., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(21), 7350. Retrieved from [Link]
-
protocols.io. (2024). Cell culture of RAW264.7 cells. protocols.io. Retrieved from [Link]
-
Mphahamele, M. J., & Maluleka, M. M. (2019). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 24(18), 3291. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Retrieved from [Link]
-
Bouhrim, M., et al. (2020). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2020, 8163730. Retrieved from [Link]
-
Academian. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. Academian. Retrieved from [Link]
-
Bowdish Lab. (n.d.). PROPAGATION & CULTURING OF RAW264.7 CELLS. Bowdish Lab. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Retrieved from [Link]
-
protocols.io. (2019). Protocol Griess Test. protocols.io. Retrieved from [Link]
-
Clancy, R., & Abramson, S. (1995). Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation. Proceedings of the Association of American Physicians, 107(2), 118–123. Retrieved from [Link]
-
Semantic Scholar. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Semantic Scholar. Retrieved from [Link]
-
Kim, S. F., Huri, D. A., & Snyder, S. H. (2005). Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications. Arteriosclerosis, thrombosis, and vascular biology, 25(7), 1344–1352. Retrieved from [Link]
-
JoVE. (2015). Video: Transfecting RAW264.7 Cells with a Luciferase Reporter Gene. JoVE. Retrieved from [Link]
-
Kim, J. H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of Clinical Laboratory Analysis, 27(1), 47-53. Retrieved from [Link]
-
IBL International. (n.d.). TNF-α (free) ELISA. IBL International. Retrieved from [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Cell culture of RAW264.7 cells [protocols.io]
- 6. atcc.org [atcc.org]
- 7. rwdstco.com [rwdstco.com]
- 8. bowdish.ca [bowdish.ca]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB - Wikipedia [en.wikipedia.org]
- 22. purformhealth.com [purformhealth.com]
- 23. synapse.koreamed.org [synapse.koreamed.org]
- 24. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 25. cusabio.com [cusabio.com]
- 26. Nitric oxide synthase 2 and cyclooxygenase 2 interactions in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 29. inotiv.com [inotiv.com]
- 30. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Application Notes & Protocols for High-Throughput Screening of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate Derivatives
Abstract
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate and its analogs represent a promising chemical space for the discovery of novel therapeutic agents. High-Throughput Screening (HTS) is the critical engine that drives the rapid evaluation of large chemical libraries against biological targets to identify initial "hit" compounds.[4][5][6] This guide provides a comprehensive framework for designing, executing, and validating HTS campaigns for this specific class of thiazole derivatives. We present detailed, field-proven protocols for both cell-based and biochemical assays, explain the causality behind critical experimental choices, and offer robust data analysis and troubleshooting workflows to ensure the integrity and success of your screening campaigns.
Foundational Principles: Designing a Robust HTS Campaign
The success of an HTS campaign is predicated on a meticulously designed and validated assay. For thiazole derivatives, several factors demand consideration beyond a generic screening setup.
-
Assay Modality Selection: The choice between a cell-based and a biochemical assay is the first critical decision point.
-
Cell-Based Assays: These assays utilize living cells, offering a more physiologically relevant environment. They are invaluable for assessing a compound's overall effect on a cellular phenotype (e.g., viability, signaling pathway modulation) and inherently filter for cell permeability.[7][8][9]
-
Biochemical Assays: These cell-free systems directly measure a compound's interaction with a purified molecular target, such as an enzyme or receptor.[10] This approach provides direct target engagement data and avoids the complexities of cellular metabolism or off-target effects.[5]
-
-
Compound-Specific Challenges: Thiazole-containing compounds can present unique challenges. They are known to sometimes act as "frequent hitters" or promiscuous inhibitors.[11] Therefore, it is crucial to anticipate and control for:
-
Solubility: Ensure complete solubilization in DMSO and assess solubility in final assay media to avoid compound precipitation.
-
Assay Interference: Thiazole scaffolds may possess intrinsic fluorescence or act as aggregators, leading to false positives. Counter-screens and orthogonal assays are non-negotiable validation steps.
-
Reactivity: Some thiazole derivatives can be reactive, particularly with thiols.[11] The inclusion of a thiol-containing reagent like DTT in control wells can help identify this behavior.
-
-
The Litmus Test of Assay Quality: An HTS-compatible assay must be robust, reproducible, and miniaturizable.[12] We quantify this using statistical parameters derived from control wells on each plate:
-
Z-Factor (Z'): This parameter measures the statistical separation between the high (max signal) and low (min signal) controls. A Z' value > 0.5 is considered the gold standard for a robust HTS assay.[4]
-
Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay. An S/B ratio > 3 is generally desirable.[4]
-
Cell-Based Assay Protocols
Cell-based screens are often the first step in identifying compounds with interesting phenotypic effects, such as cytotoxicity against cancer cells or modulation of a key signaling pathway.
Protocol 1: Cytotoxicity Screening via ATP Quantification
This protocol is a primary workhorse for identifying compounds with antiproliferative or cytotoxic activity, making it highly relevant for oncology drug discovery. The underlying principle is that viable, metabolically active cells produce ATP; a decrease in ATP levels is a direct indicator of cell death or metabolic compromise.[7][13][14] Luminescence-based ATP detection assays are favored in HTS for their high sensitivity and broad dynamic range.[13][15]
Methodology: Step-by-Step
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.
-
Trypsinize, count, and resuspend cells in the appropriate culture medium to the predetermined optimal seeding density (typically 2,000-10,000 cells/well).
-
Using a multichannel pipette or automated liquid handler, dispense 50 µL of the cell suspension into each well of a white, opaque 384-well plate suitable for luminescence.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a master plate of this compound derivatives by diluting DMSO stocks to an intermediate concentration in culture medium.
-
Using an acoustic dispenser (e.g., Echo) or a pin tool, transfer 50-100 nL of compound solution to the cell plates, achieving a final screening concentration (e.g., 10 µM).
-
Include controls on every plate:
-
Negative Control: Wells treated with DMSO vehicle only (0.1% final concentration).
-
Positive Control: Wells treated with a known cytotoxic agent like Staurosporine (1 µM final concentration).
-
-
Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the cell plates and the ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
-
Add 25 µL of the detection reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader.
-
Data Interpretation: The raw luminescence signal is normalized to the controls to calculate the percent inhibition (or percent viability). Hits are typically defined as compounds that reduce cell viability by >50% or >3 standard deviations from the negative control mean.
Workflow for Cell Viability Screening
Caption: Workflow for a luminescence-based cell viability HTS assay.
Quantitative Data Example: Cytotoxicity Screening
| Compound ID | Cell Line | IC₅₀ (µM) | Max Inhibition (%) |
| Derivative A | A549 (Lung) | 7.8 | 98% |
| Derivative B | A549 (Lung) | > 50 | 15% |
| Derivative C | MCF-7 (Breast) | 2.5 | 95% |
| Derivative D | HepG2 (Liver) | 15.2 | 88% |
| Staurosporine | A549 (Lung) | 0.9 | 100% |
Biochemical Assay Protocols
Biochemical assays are essential for determining if a compound directly interacts with a purified target protein, a crucial step in mechanism-of-action studies and lead optimization.[16][17]
Protocol 2: Protein-Protein Interaction (PPI) Inhibition using AlphaScreen
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a powerful, bead-based technology for studying biomolecular interactions in a "no-wash" format, making it ideal for HTS.[18][19] The principle relies on two bead types: a Donor bead that generates singlet oxygen upon excitation at 680 nm, and an Acceptor bead that emits light upon receiving the singlet oxygen. This energy transfer only occurs when the beads are brought into close proximity (~200 nm) by an interacting biomolecular pair.[20]
Methodology: Step-by-Step
-
Reagent Preparation:
-
Biotinylate Protein A according to the manufacturer's protocol.
-
Conjugate an antibody specific to Protein B to Acceptor beads. Alternatively, use tagged proteins (e.g., GST-Protein A, His-Protein B) and corresponding beads (Streptavidin-Donor, Anti-GST-Acceptor).
-
Titrate both proteins to determine optimal concentrations that yield a robust S/B ratio.
-
-
Assay Procedure (384-well ProxiPlate):
-
Dispense 2 µL of the thiazole derivative library compounds or DMSO control into the wells.
-
Add 4 µL of a solution containing Protein B conjugated to Acceptor beads.
-
Incubate for 15-30 minutes at room temperature to allow for compound-protein interaction.
-
Add 4 µL of a solution containing biotinylated Protein A.
-
Incubate for 60 minutes at room temperature to allow for protein-protein interaction.
-
Add 10 µL of Streptavidin-coated Donor beads (prepared under subdued light).
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-capable plate reader (e.g., PHERAstar FSX) with excitation at 680 nm and emission detection between 520-620 nm.
-
Data Interpretation: A decrease in the AlphaScreen signal indicates that the test compound is inhibiting the interaction between Protein A and Protein B, thus preventing the Donor and Acceptor beads from coming into proximity.
Principle of AlphaScreen PPI Assay
Caption: Principle of an AlphaScreen assay for PPI inhibitors.
Data Analysis and Hit Validation
Rigorous data analysis and a systematic hit validation cascade are paramount to eliminate artifacts and ensure that resources are focused on genuinely active compounds.[21]
HTS Data Analysis Workflow
The path from raw plate reader output to a list of validated hits follows a standardized process.
-
Data Ingestion: Raw data from the plate reader is imported into a data analysis platform (e.g., Genedata Screener®, Dotmatics®).
-
Quality Control: The Z' and S/B ratio for each plate are calculated. Plates not meeting the pre-defined criteria (e.g., Z' < 0.5) are flagged for review or failed.[22]
-
Normalization: Raw data values for each well are normalized against the plate controls. The typical formula for percent inhibition is: % Inhibition = 100 * (1 - (Sample_Value - Avg_Min_Control) / (Avg_Max_Control - Avg_Min_Control))
-
Hit Selection: A statistical cutoff is applied to identify primary hits. A common threshold is a percent inhibition value greater than three times the standard deviation of the negative controls (DMSO wells).
-
Hit Confirmation: Primary hits are re-tested under the same assay conditions, often in triplicate, to confirm their activity and rule out random errors.
-
Dose-Response: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC₅₀ or EC₅₀).
Workflow for HTS Data Analysis and Hit Validation
Caption: Standard workflow for HTS data processing and hit validation.
Troubleshooting Common HTS Issues
Even well-designed assays can encounter problems. A systematic approach to troubleshooting is essential.[23][24]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z' Factor (<0.5) | Reagent degradation; Inconsistent liquid handling; Suboptimal reagent concentrations. | Prepare fresh reagents; Service/calibrate liquid handlers; Re-optimize assay parameters (e.g., enzyme/substrate concentration).[22] |
| Plate Edge Effects | Uneven temperature or humidity during incubation; Evaporation from outer wells. | Use lidded plates; Ensure proper incubator calibration; Exclude outer wells from analysis if the problem persists. |
| High False Positive Rate | Compound autofluorescence/luminescence; Compound aggregation; Non-specific reactivity. | Perform counter-screen on "hit" compounds without a key assay component (e.g., enzyme); Add non-ionic detergent (e.g., 0.01% Triton X-100) to buffer; Run orthogonal assays with different detection technologies.[25] |
| High False Negative Rate | Compound instability or insolubility; Insufficient incubation time; Assay not sensitive enough. | Check compound integrity and solubility in assay buffer; Optimize incubation time; Increase concentration of a key signaling molecule or decrease substrate concentration (for competitive assays).[24] |
| Data 'Drift' Across Plate | Reagent instability after addition; Temperature gradient across the plate during reading. | Assess reagent stability over the time course of a plate read; Allow plates to equilibrate to room temperature before reading.[22] |
Conclusion
The successful identification of bioactive this compound derivatives hinges on the strategic application of robust, validated, and well-controlled HTS assays. By leveraging sensitive detection technologies like luminescence and AlphaScreen and employing a rigorous data analysis and hit confirmation cascade, researchers can efficiently navigate large chemical libraries to uncover promising lead candidates. The protocols and workflows detailed in this guide provide a solid foundation for initiating such a discovery campaign, emphasizing the causality behind experimental design to empower scientists to not only execute but also intelligently adapt these methods for their specific biological targets.
References
-
Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry - ACS Publications. Available from: [Link]
-
Bioluminescent assays for high-throughput screening. PubMed. Available from: [Link]
-
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC - NIH. Available from: [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. Available from: [Link]
-
Advances in luminescence-based technologies for drug discovery. PMC - NIH. Available from: [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH. Available from: [Link]
-
Fluorescence-based assays. PubMed - NIH. Available from: [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Semantic Scholar. Available from: [Link]
-
How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. Available from: [Link]
-
High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC - NIH. Available from: [Link]
-
Introduction - High-Throughput Screening Center. Lilly. Available from: [Link]
-
Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available from: [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available from: [Link]
-
High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Available from: [Link]
-
Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available from: [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open Archives. Available from: [Link]
-
How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. Available from: [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH. Available from: [Link]
-
The use of AlphaScreen technology in HTS: Current status. ResearchGate. Available from: [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available from: [Link]
-
Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open. Available from: [Link]
-
HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
-
Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC. Available from: [Link]
-
AlphaScreen. BMG LABTECH. Available from: [Link]
-
Finding the Right Biochemical Assay for HTS and Lead Discovery. YouTube. Available from: [Link]
-
Assay Troubleshooting. MB - About. Available from: [Link]
-
The Harmonized Tariff Schedule: Beyond the General Rules of Interpretation. CBP. Available from: [Link]
-
Mastering HTS Code Cost Analysis: Unlocking Savings and Ensuring Compliance. LinkedIn. Available from: [Link]
-
What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. ResearchGate. Available from: [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Columbia University. Available from: [Link]
-
General Rules of Interpretation: How to Determine HTS Codes. Juno Logistics. Available from: [Link]
-
Decoding the HTS Harmonized Tariff System. One Union Solutions. Available from: [Link]
-
High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Royal Society of Chemistry. Available from: [Link]
-
Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Publishing. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]
Sources
- 1. Buy Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate | 132089-38-4 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. marinbio.com [marinbio.com]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 11. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. htsc.wustl.edu [htsc.wustl.edu]
- 13. Bioluminescent Assays for High-Throughput Screening [worldwide.promega.com]
- 14. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Use of AlphaScreen Technology in HTS: Current Status [benthamopenarchives.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. researchgate.net [researchgate.net]
- 22. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. dispendix.com [dispendix.com]
- 24. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 25. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
Cell-based assays for evaluating the cytotoxicity of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Application Note
Topic: A Multi-Assay Strategy for the Cytotoxic Profiling of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds widely explored in drug discovery for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound is a novel compound within this class, and like any potential therapeutic agent, its cytotoxic profile must be rigorously evaluated. Early-stage assessment of cytotoxicity is a critical step in the drug development pipeline to identify potential safety liabilities, understand dose-response relationships, and elucidate the mechanism of action.[3][4]
This guide, developed for researchers and drug development professionals, provides a comprehensive, multi-assay framework for evaluating the in vitro cytotoxicity of this target compound. We present a trio of robust, well-validated cell-based assays—MTT, LDH, and Caspase-Glo® 3/7—to generate a holistic view of the compound's effects on cell health. This strategy moves beyond a single endpoint to interrogate metabolic activity, membrane integrity, and apoptosis induction, thereby providing a more nuanced understanding of the compound's biological impact.
The Rationale for a Multi-Assay Approach
The chosen assays measure three distinct pillars of cell health:
-
Metabolic Viability (MTT Assay): Measures the activity of mitochondrial dehydrogenases, reflecting the overall metabolic health of the cell population.[8][9]
-
Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10]
-
Apoptosis Induction (Caspase-Glo® 3/7 Assay): Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[11][12][13]
Cell Line Selection and General Culture
The choice of cell line is paramount and should be guided by the therapeutic goal. For an anticancer agent, a panel including relevant cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts) is recommended to assess selectivity.
General Protocol for Cell Culture:
-
Maintain cells in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells when they reach 80-90% confluency to maintain exponential growth. Do not use cells beyond a reasonable passage number to ensure consistency.
Experimental Protocols
The following are detailed, step-by-step protocols for performing each assay in a 96-well plate format. It is crucial to include appropriate controls in every experiment.
Protocol 1: MTT Assay for Metabolic Viability
Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate.[8][14] The amount of formazan, quantified spectrophotometrically after solubilization, is proportional to the number of viable cells.[9]
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light.[14]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well clear flat-bottom plates.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, until purple precipitates are visible under a microscope.[15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well.[9]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[10][16] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is directly proportional to the number of lysed cells.[17]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or similar).
-
Lysis Buffer (often 10X, provided in the kit).
-
96-well clear flat-bottom plates.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells for determining maximum LDH release.
-
Incubation: Incubate the plate for the same exposure times as the MTT assay.
-
Maximum LDH Release Control: 30-45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum release control wells.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light.[17] Stop the reaction using the stop solution if required by the kit. Measure the absorbance at 490 nm.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This luminescent assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[11][12] This cleavage releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to the amount of caspase activity.[11][12]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega, Cat# G8090 or similar).
-
96-well opaque-walled plates suitable for luminescence.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates.
-
Incubation: Incubate for the desired time points. Note that caspase activation is an earlier event than membrane lysis, so shorter time points (e.g., 6, 12, 24 hours) may be more informative.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer as per the manufacturer's protocol.[13][18] Allow the reagent to equilibrate to room temperature.
-
Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.[18]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[18]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Presentation
MTT Assay Analysis:
-
Calculation: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100.
-
Presentation: Plot % Viability against the log of compound concentration to generate a dose-response curve and calculate the IC₅₀ (the concentration that inhibits cell viability by 50%).
LDH Assay Analysis:
-
Calculation: % Cytotoxicity = [(Abs_Sample - Abs_VehicleControl) / (Abs_MaxRelease - Abs_VehicleControl)] * 100.
-
Presentation: Plot % Cytotoxicity against the log of compound concentration to determine the EC₅₀ (the concentration that causes 50% of maximum cytotoxicity).
Caspase-Glo® 3/7 Assay Analysis:
-
Calculation: Fold Change = (Luminescence_Sample / Luminescence_VehicleControl).
-
Presentation: Plot Fold Change in caspase activity against the log of compound concentration.
Table 1: Example Data Summary for this compound after 48h Treatment
| Cell Line | MTT Assay (IC₅₀, µM) | LDH Assay (EC₅₀, µM) | Caspase-3/7 Activity (Max Fold Increase) |
| MCF-7 | 15.2 ± 1.8 | 25.5 ± 2.4 | 8.2 ± 0.9 @ 20 µM |
| HepG2 | 28.9 ± 3.1 | 45.1 ± 4.5 | 6.5 ± 0.7 @ 30 µM |
| HEK293 | > 100 | > 100 | 1.3 ± 0.2 @ 100 µM |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results
By synthesizing the data from all three assays, a mechanistic hypothesis can be formed:
-
Scenario 1: Apoptosis-Mediated Cytotoxicity: A potent IC₅₀ in the MTT assay coincides with a significant, dose-dependent increase in caspase-3/7 activity at earlier time points. The LDH release (EC₅₀) is observed at higher concentrations or later time points, suggesting secondary necrosis following apoptosis.
-
Scenario 2: Primary Necrosis: A potent EC₅₀ in the LDH assay is observed concurrently with or even before a drop in metabolic activity (MTT assay). Caspase-3/7 activity remains low. This suggests the compound directly damages the cell membrane.
-
Scenario 3: Cytostatic Effect: The MTT assay shows a plateau at >0% viability even at high concentrations, and there is minimal LDH release or caspase activation. This indicates the compound is inhibiting cell proliferation rather than actively killing the cells.
-
Selective Toxicity: A significantly lower IC₅₀/EC₅₀ in cancer cell lines (e.g., MCF-7) compared to a non-cancerous cell line (e.g., HEK293) suggests a favorable therapeutic window.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from Springer Nature. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies. [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from protocols.io. [Link]
-
Bioo Scientific Corp. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from Bioo Scientific. [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from NCATS. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from NCBI Bookshelf. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from Creative Biolabs. [Link]
-
Opentrons. (n.d.). Cytotoxicity Assays. Retrieved from Opentrons. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from protocols.io. [Link]
-
Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from Virology Research Services. [Link]
-
ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Retrieved from NCBI. [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from MDPI. [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from MDPI. [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from MDPI. [Link]
Sources
- 1. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. opentrons.com [opentrons.com]
- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. researchgate.net [researchgate.net]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. Caspase 3/7 Activity [protocols.io]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. promega.com [promega.com]
Use of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate in kinase inhibition studies
Application Notes & Protocols
Topic: Use of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate in Kinase Inhibition Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Thiazole Scaffold as a Privileged Motif in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[2][3] In the quest for potent and selective kinase inhibitors, certain chemical structures, or scaffolds, have emerged as particularly effective. The thiazole ring is one such "privileged" scaffold.[2][3]
Thiazole, a five-membered aromatic ring containing both sulfur and nitrogen, is a versatile framework found in numerous bioactive compounds and approved drugs.[2][3][4] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it highly suitable for binding within the active sites of various protein kinases.[2][3][5] Research has demonstrated that modifying the thiazole core with different substituents can yield potent inhibitors against a wide range of kinases, including serine/threonine kinases like B-RAFV600E and glycogen synthase kinase-3 (GSK-3), as well as tyrosine kinases.[5]
This document provides a detailed guide to studying the kinase inhibitory potential of a specific thiazole derivative, This compound . We will refer to this compound as Compound T for brevity. While specific data for Compound T is illustrative, the principles and protocols described herein are broadly applicable to the characterization of novel thiazole-based kinase inhibitors.
Compound T: A Candidate Kinase Inhibitor
Structure: this compound
The structure of Compound T features a central thiazole ring, a dichlorophenyl group at the 2-position, and an ethyl carboxylate group at the 4-position. The dichlorophenyl moiety is expected to engage in hydrophobic interactions within the kinase active site, a common feature of many kinase inhibitors.[6][7] The thiazole ring itself can form key hydrogen bonds, often with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme.[6][7]
Hypothesized Mechanism of Action: ATP-Competitive Inhibition
Most small molecule kinase inhibitors target the highly conserved ATP-binding pocket of the enzyme.[8][9][10] These are known as ATP-competitive inhibitors. They function by directly competing with the endogenous ATP substrate, thereby preventing the phosphotransfer reaction. Given the structural features of Compound T, it is hypothesized to act as an ATP-competitive inhibitor. This mode of action can be confirmed through kinetic studies, as detailed in the protocols below. It is important to distinguish this from non-ATP-competitive inhibitors, which bind to other sites on the kinase (allosteric sites) and can offer greater selectivity.[11][12][13]
The general mechanism of ATP-competitive kinase inhibition is illustrated below.
Caption: Hypothesized ATP-competitive inhibition by Compound T.
Experimental Protocols
The following section provides step-by-step protocols for characterizing the inhibitory activity of Compound T.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Compound T against a specific kinase of interest. It utilizes a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[14]
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the inhibitor. Second, a reagent is added to stop the kinase reaction and simultaneously measure the amount of ADP produced by converting it into a luminescent signal.
Materials:
-
Kinase of interest (e.g., a specific cyclin-dependent kinase or tyrosine kinase)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine 5'-triphosphate)
-
Compound T
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 96-well or 384-well plates
-
DMSO (Dimethyl sulfoxide)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound T in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM). This will be your inhibitor plate.
-
-
Kinase Reaction Setup:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted Compound T or a DMSO control to the appropriate wells.
-
Prepare a kinase solution in Kinase Assay Buffer. Add 2.5 µL of this solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.[1]
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in Kinase Assay Buffer. The optimal concentration of ATP should be close to its Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes any remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for another 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[14]
-
Caption: Workflow for the in vitro biochemical kinase assay.
Data Presentation: IC50 Determination
The inhibitory activity of Compound T should be evaluated against a panel of kinases to assess its potency and selectivity.[15] A non-selective kinase inhibitor like Staurosporine can be used as a positive control.[14]
| Kinase Target | Compound T IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A (Target) | 25 | 5 |
| Kinase B | 450 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 80 | 2 |
| Kinase E | 1,200 | 15 |
Table 1: Illustrative inhibitory activity of Compound T against a panel of kinases. This data is for demonstration purposes only.
Protocol 2: Cell-Based Kinase Activity Assay
To validate the biochemical findings, it is crucial to assess the inhibitor's activity in a cellular context. This protocol describes a method to measure the inhibition of a specific kinase signaling pathway in cultured cells.
Principle: This assay measures the phosphorylation of a downstream substrate of the target kinase within intact cells. A decrease in the phosphorylation of the substrate upon treatment with Compound T indicates inhibition of the upstream kinase.
Materials:
-
Human cell line known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line with overactive EGFR signaling).
-
Cell culture medium and supplements.
-
Compound T.
-
Stimulant for the pathway if necessary (e.g., EGF for the EGFR pathway).
-
Lysis buffer.
-
Phospho-specific and total protein antibodies for the downstream substrate.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay kit or Western blotting reagents.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours to reduce basal kinase activity.
-
Treat the cells with various concentrations of Compound T (and a DMSO control) for 1-2 hours.
-
If the pathway requires activation, add a stimulant (e.g., EGF) for a short period (e.g., 15 minutes) before cell lysis.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells and release cellular proteins.
-
-
Detection of Substrate Phosphorylation (TR-FRET Method):
-
Transfer the cell lysates to a TR-FRET detection plate.[16]
-
Add the antibody mix containing a europium-labeled antibody against the total protein and an acceptor-fluorophore-labeled antibody against the phosphorylated form of the protein.
-
Incubate to allow antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[16]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal). This ratio is proportional to the amount of phosphorylated substrate.
-
Plot the TR-FRET ratio against the logarithm of the Compound T concentration to determine the cellular IC50.
-
Trustworthiness and Self-Validation
To ensure the reliability of the results, every experiment should include a self-validating system:
-
Positive Control: Use a known inhibitor of the target kinase (e.g., Staurosporine or a more specific inhibitor) to confirm that the assay can detect inhibition.[1][15]
-
Negative Control: A DMSO-only control is essential to establish the baseline of 100% kinase activity.
-
ATP Competition Assay: To confirm an ATP-competitive mechanism, repeat the biochemical assay with varying concentrations of ATP. For a competitive inhibitor, the measured IC50 value should increase as the ATP concentration increases.
-
Orthogonal Assays: Confirm key findings using a different assay format. For example, if the primary screen is luminescence-based, validate hits using a fluorescence polarization or radiometric assay.
Conclusion
This compound (Compound T) represents a promising starting point for kinase inhibitor development, leveraging the well-established potential of the thiazole scaffold.[2][3][5] The protocols outlined in this document provide a comprehensive framework for its initial characterization, from determining biochemical potency and selectivity to validating its activity in a cellular environment. By employing rigorous experimental design with integrated controls, researchers can confidently assess the therapeutic potential of this and other novel thiazole-based kinase inhibitors.
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. (2022). Science Advances.
- ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (n.d.). RSC Chemical Biology.
- Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. (2008). Expert Opinion on Drug Discovery.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. (n.d.). Ovid.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Non-ATP competitive protein kinase inhibitors. (n.d.). PubMed.
- Different types of ATP-competitive kinase inhibitors. (n.d.).
- Full article: Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. (2008). Taylor & Francis Online.
- Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
- Non-ATP Competitive Protein Kinase Inhibitors. (2010). Ingenta Connect.
- Thiazole derivatives as inhibitors of protein kinase. (n.d.).
- ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (n.d.).
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Kinase Assay Kit. (n.d.). Sigma-Aldrich.
- Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-ATP Competitive Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 8. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, and answer frequently asked questions to ensure your success in the laboratory.
Section 1: The Core Reaction - Hantzsch Thiazole Synthesis
Q1: What is the fundamental reaction for synthesizing this compound?
The most direct and widely adopted method for constructing this and similar thiazole scaffolds is the Hantzsch Thiazole Synthesis , first reported by Arthur Hantzsch in 1887.[1][2] This robust reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[1][3]
For the specific target molecule, the key reactants are:
-
2,3-Dichlorobenzothioamide : This provides the 2-aryl substituent of the thiazole ring.
-
Ethyl Bromopyruvate (or a similar α-halo ketoester): This reactant forms the C4-C5 backbone of the thiazole ring and introduces the ethyl carboxylate group at the 4-position.[4][5]
The overall transformation is a cyclocondensation reaction that results in the formation of the aromatic thiazole ring with the elimination of water and a hydrogen halide.
(Note: A placeholder image is used for the final product as a direct PubChem image was not available.)
The reaction proceeds through a well-established mechanism involving nucleophilic attack, intramolecular cyclization, and subsequent dehydration.
Section 2: Troubleshooting Guide - Common Experimental Issues
Q2: My reaction yield is consistently low (<40%). What are the most likely causes and how can I address them?
Low yield is a frequent challenge in multi-step organic syntheses. For the Hantzsch reaction, several factors can be the culprit.[6] A systematic approach to troubleshooting is essential.
Detailed Breakdown:
-
Reagent Purity: This is the most critical and often overlooked factor.[6]
-
The "Why": Impurities in either the thioamide or the ethyl bromopyruvate can lead to competing side reactions, consuming your starting materials and complicating purification.
-
The Fix: Always verify the purity of your starting materials using techniques like NMR or melting point analysis. Ethyl bromopyruvate can degrade upon storage; distillation under reduced pressure may be necessary. The thioamide should be a clean, crystalline solid.
-
-
Thioamide Stability: 2,3-Dichlorobenzothioamide can be susceptible to hydrolysis or degradation, particularly under harsh acidic or basic conditions or prolonged heating.[2][6]
-
The "Why": Degradation of the thioamide reduces its effective concentration, leading to an incomplete reaction.
-
The Fix: Use the thioamide as fresh as possible. Store it in a cool, dry, dark place. During the reaction, avoid unnecessarily long reaction times at high temperatures.
-
-
Reaction Conditions:
-
Solvent: The solvent choice is crucial for ensuring both reactants are sufficiently soluble to react.[6] Ethanol is a standard choice as it effectively dissolves both reactants.[4] If solubility is an issue, consider more polar aprotic solvents like DMF, but be aware they can complicate work-up.
-
Temperature: This reaction typically requires heating to proceed at a reasonable rate.[7] Refluxing in ethanol (approx. 78 °C) is a good starting point. If the reaction is slow, a modest increase in temperature may help, but excessive heat can promote side reactions and decomposition.
-
-
Work-up and Isolation: The product is often isolated by precipitation.
-
The "Why": The initial product formed is the hydrobromide salt of the thiazole, which is often soluble in the reaction solvent (e.g., ethanol).[7] To isolate the neutral product, the acidic byproduct (HBr) must be neutralized.
-
The Fix: Pour the cooled reaction mixture into a weak base solution, such as aqueous sodium bicarbonate or sodium carbonate, and stir.[3][7] This deprotonates the thiazole, causing the less soluble neutral form to precipitate. Filter, wash the solid with water to remove salts, and then with a cold non-polar solvent (like hexane) to remove non-polar impurities.
-
Q3: My final product is impure, showing multiple spots on TLC. What are the common side products and how can I minimize them?
Impurity profiles often point towards specific side reactions.
-
Unreacted Starting Materials: If you see spots corresponding to your starting materials, the reaction is incomplete. Consider increasing the reaction time or temperature moderately.
-
Isomeric Byproducts: Under certain conditions, particularly acidic ones, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[6]
-
Minimization: Running the reaction under neutral conditions or ensuring a complete and slightly basic work-up can favor the desired aromatic thiazole.
-
-
Condensation Byproducts: If stoichiometry is not carefully controlled, side reactions like the formation of bis-thiazoles can occur.
-
Minimization: Ensure accurate measurement of your reactants. A slight excess (1.1-1.2 equivalents) of the thioamide can sometimes help drive the reaction to completion without promoting significant side reactions.[3]
-
Section 3: Optimization & Protocol
Q4: How do I choose the optimal solvent and temperature for this reaction?
Optimization is key to maximizing yield and purity. The following table provides a comparative guide for key reaction parameters.
| Parameter | Option A: Standard Conditions | Option B: Alternative Conditions | Rationale & Expected Outcome |
| Solvent | Absolute Ethanol | Dimethylformamide (DMF) | Ethanol is a cost-effective, green solvent that works well for many Hantzsch syntheses.[4][6] DMF is a stronger solvent and may be used if starting material solubility is poor, but it requires higher temperatures and is more difficult to remove. |
| Temperature | Reflux (~78 °C in Ethanol) | 100-120 °C (in DMF) | Refluxing in ethanol provides sufficient energy for most substrates. Higher temperatures may be needed for less reactive starting materials but increase the risk of side product formation.[6] |
| Stoichiometry | 1.0 eq. Haloketone1.1 eq. Thioamide | 1.0 eq. Haloketone1.0 eq. Thioamide | A slight excess of the thioamide can help consume all of the limiting α-haloketone.[3] An equimolar ratio may be sufficient and more economical if the reaction proceeds efficiently. |
| Work-up pH | Neutralization to pH 8-9 | Acidic Work-up | Neutralizing with a base like NaHCO₃ is crucial for precipitating the neutral, less soluble product.[3][7] An acidic work-up will keep the product in its protonated, more soluble salt form, leading to significant yield loss. |
Q5: Can you provide a reliable, step-by-step protocol for the synthesis and purification?
The following protocol is a robust starting point for your experiments.
Experimental Protocol: Synthesis of this compound
Reagents & Equipment:
-
2,3-Dichlorobenzothioamide (1.0 eq.)
-
Ethyl bromopyruvate (1.05 eq.)
-
Absolute Ethanol (anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
TLC plates (Silica gel 60 F₂₅₄)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3-Dichlorobenzothioamide (1.0 eq.) in absolute ethanol (approx. 10-15 mL per gram of thioamide). Begin stirring the solution.
-
Reagent Addition: To the stirring solution, add ethyl bromopyruvate (1.05 eq.) dropwise at room temperature.
-
Heating: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 78-80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a mobile phase such as 3:1 Hexane:Ethyl Acetate. The reaction is typically complete within 2-4 hours, indicated by the consumption of the limiting starting material.
-
Cooling & Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the product's HBr salt may form.
-
Work-up: Slowly pour the cooled reaction mixture into a beaker containing an excess of saturated sodium bicarbonate solution (approx. 5-10 volumes of the reaction mixture) with vigorous stirring.[3][7]
-
Isolation: A solid precipitate of the neutral product should form. Continue stirring in the basic solution for 30 minutes to ensure complete neutralization. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3x) to remove any inorganic salts. Follow with a wash of cold hexane or diethyl ether (2x) to remove non-polar impurities.
-
Drying: Allow the product to air-dry on the filter, then transfer to a watch glass or petri dish and dry to a constant weight, preferably in a vacuum oven at a low temperature (~40-50 °C).
Purification:
-
The crude product obtained from this procedure is often of high purity.
-
If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is the preferred method. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
Section 4: Frequently Asked Questions (FAQs)
Q6: Is an inert atmosphere (e.g., Nitrogen or Argon) necessary for this reaction?
-
For the standard Hantzsch synthesis, an inert atmosphere is generally not required. The reactants and intermediates are typically stable enough to air under the reaction conditions.
Q7: How critical is the choice between an α-chloro vs. an α-bromo ketoester?
-
Both α-chloro and α-bromo esters can be used. Bromides are generally more reactive than chlorides due to bromide being a better leaving group. Using ethyl bromopyruvate will likely result in a faster reaction rate compared to ethyl chloropyruvate.[2] If the reaction with the chloro-analogue is sluggish, switching to the bromo-analogue is a logical optimization step.
Q8: What are the best analytical techniques to confirm the product structure?
-
¹H and ¹³C NMR Spectroscopy: This is essential for confirming the structural integrity, identifying the correct regioisomer, and assessing purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution MS (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups like the ester carbonyl (C=O) and aromatic C=C and C-N bonds.
-
Melting Point: A sharp melting point is a good indicator of high purity.[7]
Q9: Can this synthesis be scaled up? What are the key considerations?
-
Yes, the Hantzsch synthesis is generally scalable. Key considerations for scale-up include:
-
Heat Management: The reaction is typically exothermic. Ensure adequate cooling and controlled addition of reagents to manage the temperature, especially in a large reactor.
-
Mixing: Ensure efficient stirring to maintain a homogeneous mixture and prevent localized overheating.
-
Work-up: Handling large volumes of aqueous base and performing large-scale filtrations require appropriate equipment. Ensure the filtration and washing steps are efficient to avoid yield loss.
-
References
-
ResearchGate. Optimisation of thioamide/ thiourea insertion and cyclisation to thiazoles. Available from: [Link]
-
Biological and Pharmaceutical Sciences. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Royal Society of Chemistry. Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
University of Liverpool. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of thiazoles. Available from: [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
-
ResearchGate. Transformation of thioamides to thiazoles. Available from: [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]
-
IJCSR. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link]
-
ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Available from: [Link]
-
National Center for Biotechnology Information. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]
- Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]
-
ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues. Available from: [Link]
-
ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. Available from: [Link]
-
Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of some 2-Aryl-1,3,4-Thiadiazoline-2-One Derivatives. Available from: [Link]
-
Taylor & Francis Online. Synthesis of Some Novel 2,4-Disubstituted Thiazoles as Possible Antimicrobial Agents. Available from: [Link]
-
PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
Common side reactions in the synthesis of 2-aryl-thiazole-4-carboxylates
Technical Support Center: Synthesis of 2-Aryl-Thiazole-4-Carboxylates
Welcome to the technical support center for the synthesis of 2-aryl-thiazole-4-carboxylates. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these important heterocyclic scaffolds. Here, we move beyond simple protocols to address the nuanced challenges and common side reactions encountered during synthesis, providing expert insights and actionable troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide & FAQs
The Hantzsch thiazole synthesis, first described in 1887, remains the most prominent and versatile method for constructing the thiazole ring from α-halocarbonyls and a sulfur source, typically a thioamide.[1][2][3] While robust, this reaction is not without its pitfalls. This section addresses the most common issues encountered in the synthesis of 2-aryl-thiazole-4-carboxylates.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?
Low yields are the most frequently reported issue and can stem from several sources. A systematic approach is crucial for diagnosis.[4]
A1: Key Areas for Troubleshooting Low Yield:
-
Purity of Starting Materials: This is the most critical factor. Impurities in your α-haloketone or thioamide can introduce competing side reactions, consuming reactants and complicating purification.[4]
-
α-Haloester/Ketone Stability: These reagents can degrade over time, releasing the halogen acid. Ensure you are using a freshly prepared or purified starting material. Verify purity via NMR or melting point analysis.[4]
-
Thioamide Stability & Purity: Thioamides, especially aromatic ones, can be susceptible to hydrolysis or oxidation. For instance, some precursors like 2-aminothiophenol are prone to forming a yellow disulfide dimer upon oxidation, which will inhibit the reaction.[4]
-
-
Reaction Conditions:
-
Solvent Choice: The solvent's polarity is critical for reactant solubility and reaction kinetics.[4] While ethanol is common, solvents like 1-butanol, 2-propanol, and even water have proven effective for certain substrates.[4] For water-sensitive reactions, ensure the use of anhydrous solvents.[4]
-
Temperature: The Hantzsch synthesis is often performed with heating to overcome the activation energy, especially for the final dehydration step leading to the aromatic thiazole.[5] However, excessive heat can promote decomposition and side reactions. An optimal temperature must be determined empirically, typically ranging from room temperature to the reflux temperature of the chosen solvent.
-
-
Reaction Work-up:
-
Product Solubility: The initial product formed is often the hydrohalide salt of the thiazole, which can be soluble in polar solvents like methanol or ethanol.[5] The neutral, often insoluble, product only precipitates after neutralization with a weak base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[5][6] Ensure your work-up includes a proper neutralization step to isolate the product.
-
Q2: My TLC analysis shows multiple spots, indicating a mixture of products. What are the likely side reactions?
The formation of multiple products is a clear indicator of competing reaction pathways. Understanding these pathways is key to suppressing them.
A2: Common Side Reactions and Byproducts:
-
Isomer Formation (2-Imino-2,3-dihydrothiazoles): Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-substituted thiazole and an isomeric 2-imino-2,3-dihydrothiazole.[4] This occurs due to competitive protonation and cyclization pathways. Running the reaction under neutral or slightly basic conditions can often favor the desired product.[4]
-
Bis-Thiazole and Condensation Byproducts: If the stoichiometry of the reactants is not carefully controlled, or if the α-haloketone can react with the product, condensation byproducts like bis-thiazoles can form.[4] Using a slight excess of the thioamide can sometimes mitigate this.
-
Thioamide Hydrolysis: The presence of water, especially under heating, can lead to the hydrolysis of the thioamide starting material back to the corresponding amide, rendering it inactive for the thiazole synthesis.
-
Over-Alkylation: The nitrogen atom in the newly formed thiazole ring can be nucleophilic and react with any remaining α-haloketone to form a thiazolium salt.[7][8] This is more common if a significant excess of the α-haloketone is used.
The following table summarizes these common issues and their recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield | 1. Impure starting materials (degraded α-haloketone, oxidized thioamide).[4] 2. Suboptimal solvent or temperature.[4] 3. Product remains in solution as a salt.[5] | 1. Verify purity of reactants (NMR, MP). Use fresh materials. 2. Screen different solvents (e.g., Ethanol, DMF, Acetonitrile) and optimize temperature. 3. Ensure neutralization step in work-up (e.g., add Na₂CO₃ solution).[6] |
| Multiple Products on TLC | 1. Formation of 2-imino-2,3-dihydrothiazole isomer.[4] 2. Formation of condensation byproducts (e.g., bis-thiazoles).[4] 3. Over-alkylation of product to form thiazolium salt.[8] | 1. Adjust reaction pH; consider running under neutral or basic conditions. 2. Adjust stoichiometry; consider a slight excess of the thioamide. Monitor via TLC. 3. Use α-haloketone as the limiting reagent. |
| Reaction Stalls | 1. Insoluble reactants/intermediates. 2. Thioamide hydrolysis due to water contamination.[4] 3. Insufficient temperature to drive dehydration. | 1. Choose a solvent that better solubilizes both reactants. 2. Use anhydrous solvents and reagents. 3. Gradually increase reaction temperature while monitoring via TLC. |
Visualizing the Chemistry: Mechanisms and Workflows
Understanding the reaction pathway and potential deviations is crucial for effective troubleshooting. The following diagrams illustrate the core Hantzsch mechanism, a common side reaction, and a logical troubleshooting workflow.
Caption: The Hantzsch Thiazole Synthesis Mechanism.
Caption: Formation of Isomeric Side Product.
Caption: A Logical Troubleshooting Workflow.
Validated Experimental Protocols
Adherence to a validated protocol is essential for reproducibility. Below are step-by-step methodologies for a standard synthesis and purification.
Protocol 1: General Synthesis of Ethyl 2-Aryl-thiazole-4-carboxylate
This protocol is a representative example of the Hantzsch synthesis for this class of compounds.
Materials:
-
Substituted Thiobenzamide (1.0 eq)
-
Ethyl bromopyruvate (1.05 eq)
-
Ethanol (anhydrous, ~0.5 M concentration)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted thiobenzamide (1.0 eq) in anhydrous ethanol.
-
Reagent Addition: Slowly add ethyl bromopyruvate (1.05 eq) to the solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (typically ~78 °C for ethanol).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-12 hours.
-
Cooling & Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash neutralizes the HBr byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 2-aryl-thiazole-4-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Purification by Recrystallization
Recrystallization is often an effective method for purifying solid thiazole products.
Procedure:
-
Solvent Selection: Choose a solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
-
Bouherrou, Z., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1183. Available at: [Link]
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
-
Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
ChemRxiv. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Building Blocks for Medicinal Chemistry. Retrieved from [Link]
-
Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. bepls.com [bepls.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Welcome to the technical support center for the purification of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally related thiazole derivatives. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to anticipate and prevent future purification bottlenecks.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My crude product is an intractable oil or low-melting solid that is difficult to handle. What should I do first?
Answer: This is a common issue, often caused by residual solvent or the presence of impurities that depress the melting point of your target compound.
-
Probable Cause 1: Residual High-Boiling Solvent: Solvents used in the synthesis, such as DMF, DMSO, or even toluene, can be difficult to remove completely and can result in an oily or sticky product.
-
Solution: Perform a solvent-exchange workup. Dissolve the crude material in a volatile solvent in which your product is soluble, like dichloromethane (DCM) or ethyl acetate. Wash this solution with water and then brine to remove water-soluble impurities (like residual salts or DMF). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This process should yield a more manageable solid.
-
Probable Cause 2: Significant Impurities: The Hantzsch thiazole synthesis, a common route to this scaffold, can produce side products or leave unreacted starting materials.[1][2] These impurities can act as a eutectic mixture, preventing your product from solidifying.
-
Solution: Attempt a preliminary purification with a silica plug filtration.[3] Dissolve the crude oil in a minimal amount of DCM, and pass it through a short column (a "plug") of silica gel, eluting with a slightly more polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). This rapid filtration can remove baseline impurities and highly polar materials, often allowing the product to solidify upon solvent evaporation.[3]
Question 2: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).[4] Upon cooling, the compound separates as a liquid phase before it can form an ordered crystal lattice.
-
Probable Cause 1: Solution is too concentrated or cooled too quickly. Rapid cooling does not give molecules sufficient time to align into a crystal lattice.[4]
-
Solution: Re-heat the flask to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[4][5] Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Slow, undisturbed cooling is critical.
-
Probable Cause 2: Inappropriate solvent choice. The solvent may be too good at dissolving the compound even at low temperatures, or it may be too poor, causing it to crash out of solution prematurely.
-
Solution: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[6] For a moderately polar compound like this compound, a solvent pair is often effective. Common choices include:
-
Ethanol/Water
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane Dissolve the compound in the minimum amount of the "good" (more polar) solvent while hot, then slowly add the "poor" (less polar) solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
-
-
Probable Cause 3: Nucleation is inhibited. Crystal formation requires nucleation sites.
-
Solution: If slow cooling doesn't produce crystals, try scratching the inside of the flask at the meniscus with a glass rod to create microscopic scratches that serve as nucleation sites.[5] Alternatively, if you have a pure sample, add a tiny "seed crystal" to induce crystallization.[5]
Recrystallization Troubleshooting Flowchart
Caption: Decision tree for troubleshooting when a compound oils out.
Question 3: After column chromatography, my fractions contain multiple spots on TLC, or the yield is very low. What went wrong?
Answer: This indicates poor separation or loss of the compound on the column.
-
Probable Cause 1: Inappropriate Solvent System. If the mobile phase is too polar, your compound and impurities will elute together quickly (high Rf). If it's not polar enough, your compound may not move at all (low Rf).[5]
-
Solution: Always perform preliminary TLC analysis to find a solvent system that gives your target compound an Rf value between 0.25 and 0.40. This range typically provides the best separation in column chromatography.
-
Probable Cause 2: Column Overloading. The amount of crude material should generally be no more than 1-5% of the mass of the stationary phase (silica gel).[5] Overloading leads to broad, overlapping bands.
-
Solution: Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the ratio of silica gel to crude product should be at least 30:1 by weight for good separation.
-
Probable Cause 3: Compound Decomposition on Silica. Some compounds are sensitive to the acidic nature of standard silica gel.[3]
-
Solution: First, test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[3] If it is unstable, you can either use a different stationary phase like alumina (neutral or basic) or deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (~0.5-1%).
Frequently Asked Questions (FAQs)
Q1: What is the best primary purification technique for this compound?
A1: For most syntheses producing this compound with >80% crude purity, recrystallization is the most efficient and scalable primary purification method.[6] It is excellent for removing minor impurities and provides high-purity material suitable for many applications. If the crude material is heavily contaminated with multiple byproducts of similar polarity, flash column chromatography is the preferred method.[7]
Q2: What are the likely impurities from a Hantzsch synthesis that I need to remove?
A2: The Hantzsch synthesis condenses a thioamide with an α-halo ketone/ester.[1][8] Therefore, the most probable impurities are:
-
Unreacted 2,3-dichlorothiobenzamide: A polar, amide-like impurity.
-
Unreacted Ethyl 3-bromo-2-oxopropanoate: A reactive alkyl halide.
-
Side-products: Potential regioisomers or products from self-condensation of the starting materials. The reaction conditions, particularly pH, can influence the formation of byproducts.[2]
Q3: How do I choose the right solvent system for column chromatography?
A3: The choice is guided by Thin-Layer Chromatography (TLC). The goal is to find a solvent or mixture that provides good separation between your product and its impurities. For this target molecule, a gradient of Hexane and Ethyl Acetate is an excellent starting point.
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of Target Compound | Comments |
| 95:5 | Low (< 0.1) | Good for eluting very non-polar impurities first. |
| 90:10 | Low-Medium (0.1 - 0.25) | May be a good starting point for the column gradient. |
| 80:20 | Ideal (0.25 - 0.40) | Likely the optimal elution condition for the product. |
| 70:30 | Medium-High (0.40 - 0.60) | Product will elute quickly; risk of co-elution with impurities. |
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A4: Yes. Preparative HPLC is an excellent technique for final-stage purification to achieve very high purity (>99.5%), especially for removing trace impurities that are difficult to separate by other means.[6][9] A reverse-phase column (like a C18) with a mobile phase of acetonitrile and water (often with a modifier like formic acid) is a common setup for thiazole derivatives.[10]
Experimental Protocols
Protocol 1: Standard Recrystallization from Ethanol/Water
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Precipitation: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution remains faintly turbid. Add 1-2 drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 50:50 ethanol/water to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system (e.g., 85:15 Hexane:Ethyl Acetate) that gives the target compound an Rf of ~0.3.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar solvent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for better resolution, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the resulting powder to the top of the packed column.
-
Elution: Begin elution with the less polar solvent, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
General Purification Workflow
Caption: A typical workflow for purifying the target compound.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Processes for preparing thiazole carboxylic acids - Google Patents.
- troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem.
- How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
- Separation of Thiazole on Newcrom R1 HPLC column - SIELC Technologies.
- Purification: Troubleshooting Flash Column Chromatography - University of Rochester.
- Troubleshooting Crystallization - Chemistry LibreTexts.
- Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis - Semantic Scholar.
- Hantzsch Thiazole Synthesis - Chem Help Asap.
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds.
- Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative - The Royal Society of Chemistry.
- the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc - ResearchGate.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1.
- A Systematic Review On Thiazole Synthesis And Biological Activities.
- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
- Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC - NIH.
- Thiazole synthesis - Organic Chemistry Portal.
- Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity - Chemical Review and Letters.
- Hantzsch thiazole synthesis - laboratory experiment - YouTube.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Purification [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to address solubility issues encountered during in vitro and cell-based assays. As Senior Application Scientists, we have designed this resource to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. Why is this happening?
A1: This is a common issue for compounds with poor aqueous solubility. This compound, due to its chemical structure featuring dichlorophenyl and thiazole groups, is predicted to be hydrophobic. While it readily dissolves in a polar aprotic solvent like dimethyl sulfoxide (DMSO), this does not guarantee its solubility in a predominantly aqueous environment like cell culture media or assay buffers. When the DMSO stock is diluted, the compound is exposed to water, a poor solvent for it, causing it to "crash out" or precipitate.[1][2][3]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: The tolerance of cell lines to DMSO can vary significantly. Generally, for most cell lines, it is recommended to keep the final concentration of DMSO at or below 0.5% to avoid cytotoxic effects.[4][5] However, some sensitive cell lines may show stress or altered function even at lower concentrations.[4] It is crucial to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line and assay endpoint.[6] Concentrations above 1% are more likely to cause cell membrane damage, oxidative stress, or even cell death.[4][5]
Q3: Can I use other organic solvents besides DMSO?
A3: Yes, other water-miscible organic solvents, often referred to as co-solvents, can be used.[7] Common examples include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[] The choice of co-solvent will depend on the specific compound and the tolerance of the assay system. It's important to note that co-solvents work by reducing the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[][9] As with DMSO, it is essential to determine the maximum tolerable concentration of any co-solvent in your specific assay.
Q4: What are cyclodextrins and can they help with the solubility of my compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate hydrophobic molecules, like your compound, within their core, effectively increasing their solubility in aqueous solutions.[12][] This "host-guest" complex formation can be a very effective way to deliver poorly soluble compounds in biological assays.[10][14] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred due to their higher solubility and reduced toxicity compared to native cyclodextrins.[12]
Q5: Are there any other methods to improve the solubility of my compound in aqueous media?
A5: Several other techniques can be employed, including the use of surfactants, pH adjustment (for ionizable compounds), and the preparation of amorphous solid dispersions or lipid-based formulations.[1][15][16] Surfactants, above their critical micelle concentration, can form micelles that encapsulate hydrophobic compounds, aiding their solubilization.[16][17] However, care must be taken as surfactants can also interfere with assay components, such as enzymes.[18][19][20][21]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution
Symptoms:
-
The solution turns cloudy or milky upon adding the DMSO stock to the aqueous buffer.[3]
-
Visible particulate matter is observed in the assay plate wells.
-
Inconsistent and non-reproducible assay results.
Root Cause Analysis: The compound's solubility limit in the final aqueous buffer has been exceeded. This is a classic sign of a poorly water-soluble compound.
Solutions:
-
Optimize DMSO Concentration: While keeping the final DMSO concentration as low as possible, you can explore if a slightly higher, yet non-toxic, concentration improves solubility.[3] Remember to include a matched DMSO vehicle control.
-
Employ a Co-solvent Strategy: Systematically test the solubility of your compound in binary solvent systems (e.g., water with increasing concentrations of ethanol, PEG 400, or propylene glycol).[9]
-
Utilize Cyclodextrins: Prepare an inclusion complex of your compound with a suitable cyclodextrin, such as HP-β-CD.[10][11][12] This can significantly enhance aqueous solubility.[][14]
-
Incorporate Surfactants (for biochemical assays): For non-cell-based assays, adding a low concentration of a non-ionic surfactant like Tween® 80 or Triton™ X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain compound solubility.[22] Be aware of potential impacts on enzyme activity.[18][19][20][21][23]
Issue 2: Inconsistent or Non-Reproducible Assay Results
Symptoms:
-
High variability between replicate wells.
-
Poor dose-response curves that do not follow expected pharmacological models.
-
Difficulty in determining an accurate IC50 or EC50 value.
Root Cause Analysis: This can be a direct consequence of poor solubility. Even if not visibly precipitated, the compound may be forming micro-precipitates or aggregates, leading to an inaccurate concentration of the active, monomeric form of the compound.
Solutions:
-
Confirm Compound Integrity: Before extensive troubleshooting, ensure the purity and integrity of your compound stock.
-
Systematic Solubility Assessment: Perform a kinetic solubility assay to determine the highest concentration at which your compound remains in solution in your specific assay buffer over the time course of your experiment.
-
Re-evaluate Solubilization Strategy: If you are already using a solubilizing agent, the concentration or the agent itself may not be optimal. Consider the troubleshooting steps outlined in Issue 1 .
-
Pre-dissolve in Assay Medium: Instead of a large dilution step, try a serial dilution approach where the compound is gradually introduced to the aqueous environment.
Issue 3: Suspected Assay Interference from Solubilizing Agents
Symptoms:
-
The vehicle control (e.g., DMSO alone) shows an unexpected biological effect.[6]
-
The positive and negative controls of the assay are not performing as expected.
-
The assay signal is unstable or shows high background.
Root Cause Analysis: The solubilizing agent itself is impacting the biological or detection components of your assay.
Solutions:
-
Thorough Vehicle Control Studies: Run a dose-response of the solubilizing agent alone to identify the concentration at which it begins to affect the assay readout.[6]
-
Minimize Final Concentration: Always use the lowest effective concentration of the solubilizing agent.
-
Consider Alternative Solubilization Methods: If DMSO or a particular co-solvent is problematic, explore other options like cyclodextrins, which are often more biocompatible.[12]
-
Assay-Specific Considerations:
-
Enzyme Assays: Be cautious with surfactants as they can denature proteins or interfere with enzyme kinetics.[18][19][20][21]
-
Cell-Based Assays: High concentrations of organic solvents can compromise cell membrane integrity.[4][5][24][25]
-
Fluorescence/Luminescence Assays: Some solubilizing agents may have inherent fluorescence or quenching properties.
-
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required mass of the compound using the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .[26][27]
-
Carefully weigh the calculated mass of the compound and place it into a sterile vial.[26]
-
Add the appropriate volume of DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary but be cautious of compound stability at elevated temperatures.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[26]
-
Store the aliquots at -20°C or -80°C, protected from light.[26][28]
Protocol 2: Serial Dilution for Assay Plate Preparation
This protocol describes how to perform serial dilutions to minimize the risk of precipitation when preparing different concentrations of the compound for an assay.
Materials:
-
Compound stock solution (from Protocol 1)
-
Assay buffer or cell culture medium
-
Sterile pipette tips and multichannel pipette
-
Sterile dilution plate (96-well)
-
Assay plate
Procedure:
-
Perform initial dilutions of the high-concentration stock solution in 100% DMSO to create intermediate stocks.
-
In a separate dilution plate, add the assay buffer to all wells except for the first column.
-
Add a volume of the highest concentration intermediate stock to the first column of the dilution plate and the corresponding wells of the assay plate.
-
Perform a serial dilution across the dilution plate by transferring a portion of the solution from one column to the next, mixing thoroughly at each step.
-
Transfer the diluted compound from the dilution plate to the corresponding wells of the final assay plate.
Data Presentation
Table 1: General Guide to Solubilizing Agents
| Solubilizing Agent | Typical Starting Concentration in Assay | Pros | Cons | Best For |
| DMSO | < 0.5%[4][5] | Good solubilizing power for many compounds.[2] | Can be toxic to cells at higher concentrations.[4][5][25] May interfere with some assays.[24] | Initial screening, in vitro and cell-based assays. |
| Ethanol | < 1% | Less toxic than DMSO for some cell lines. | Lower solubilizing power for highly hydrophobic compounds. | Cell-based assays where DMSO shows toxicity. |
| PEG 400 | 1-5% | Low toxicity. | Can increase the viscosity of the solution. | In vivo and in vitro studies.[29] |
| HP-β-Cyclodextrin | 1-10 mM | High biocompatibility, can improve compound stability.[10][11][12] | May not be effective for all compounds. | Cell-based and in vivo assays. |
| Tween® 80 | 0.01-0.1% | Effective at low concentrations. | Can interfere with enzyme activity and cell membranes.[18][23] | Biochemical assays (with caution).[22] |
Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: A decision tree for troubleshooting compound precipitation.
Stock Solution Preparation and Dilution Workflow
Caption: Workflow for preparing and diluting compound stock solutions.
References
-
ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
Anonymous. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]
-
Popescu, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]
-
Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]
-
Anonymous. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Asiri, A., et al. (2025). Effect of DMSO on morphology and viability of cells. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
Anonymous. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
- Leung, S. W. (2005). Differential Effects of Surfactants on Enzyme Activity and Transport across a Semipermeable Cell. TechConnect Briefs.
- Biasutti, M. A., et al. (2008). Kinetics of reactions catalyzed by enzymes in solutions of surfactants. Advances in Colloid and Interface Science.
-
Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Retrieved from [Link]
-
Universidad de Granada. (2024). Enzyme stability with essential oils and surfactants. Growing towards green disinfectant detergents. Retrieved from [Link]
-
MDPI. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. Retrieved from [Link]
-
Al-Kasmi, B., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding Interactions of Surfactants and Enzymes: Impact of Individual Surfactants on Stability and Wash Performance of Protease Enzyme in Detergents. Retrieved from [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]
-
ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved from [Link]
-
Anonymous. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
-
YouTube. (2025). Solution-making strategies & practical advice. Retrieved from [Link]
-
Reddit. (2022). How do I force my compound to precipitate?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzet.com [alzet.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. briefs.techconnect.org [briefs.techconnect.org]
- 19. Kinetics of reactions catalyzed by enzymes in solutions of surfactants [ri.conicet.gov.ar]
- 20. digibug.ugr.es [digibug.ugr.es]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems | MDPI [mdpi.com]
- 24. quora.com [quora.com]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. mgel.msstate.edu [mgel.msstate.edu]
- 28. medchemexpress.cn [medchemexpress.cn]
- 29. bepls.com [bepls.com]
Optimizing reaction conditions for the Hantzsch thiazole synthesis of substituted thiazoles
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields of your desired substituted thiazoles.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I improve it?
Low or no yield in a Hantzsch thiazole synthesis can stem from several factors, ranging from reactant quality to suboptimal reaction conditions.[1]
-
Cause 1: Purity of Starting Materials. Impurities in the α-haloketone or thioamide are a primary culprit for low yields.[2] These impurities can engage in side reactions, consuming your starting materials and complicating purification.[1] For instance, 2-aminothiophenol, a precursor for some thioamides, is particularly susceptible to oxidation.[1]
-
Cause 2: Inadequate Reaction Temperature. The Hantzsch synthesis often requires an initial energy input to overcome the activation energy.[2][3]
-
Solution: If you are running the reaction at room temperature, consider heating the mixture. A common starting point is refluxing in a suitable solvent like methanol or ethanol.[4][5] For example, a reaction between 2-bromoacetophenone and thiourea in methanol can be heated at 100°C for 30 minutes.[3] In some cases, microwave irradiation can significantly reduce reaction times and improve yields.[5]
-
-
Cause 3: Incorrect Solvent Choice. The solvent plays a critical role in the reaction's success by influencing the solubility of reactants and intermediates, which in turn affects reaction kinetics.[1]
-
Solution: While methanol and ethanol are common choices, a solvent screening is highly recommended to find the optimal medium for your specific substrates.[2] Solvents such as 1-butanol, 2-propanol, and even water (or mixtures like ethanol/water) have proven effective in various syntheses.[6][7] In some instances, solvent-free conditions have been shown to produce excellent yields.[8]
-
Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?
The formation of side products is a common issue that can often be resolved by fine-tuning the reaction conditions.
-
Cause 1: Formation of Isomeric Byproducts. Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[1][9]
-
Cause 2: Uncontrolled Reaction Conditions. Inadequate control over temperature and reactant stoichiometry can lead to the formation of various byproducts.[1]
-
Solution: Monitor your reaction closely using Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of products and byproducts.[2] Adjusting the reaction temperature—sometimes lowering it—can help minimize the formation of undesired products.[2] Also, ensure the stoichiometry of your reactants is accurate.
-
Question 3: The purification of my final thiazole product is proving to be difficult. What are some common impurities and how can I effectively remove them?
Purification challenges often arise from unreacted starting materials or closely related side products.
-
Common Impurities:
-
Unreacted α-haloketone or thioamide.
-
Isomeric byproducts (e.g., 2-imino-2,3-dihydrothiazoles).[1]
-
Products from self-condensation of the α-haloketone.
-
-
Purification Strategies:
-
Precipitation and Filtration: Many thiazole products are poorly soluble in water.[4] After the reaction, pouring the mixture into a basic solution (like 5% Na2CO3) can neutralize any acid formed and precipitate the crude product, which can then be collected by filtration.[4]
-
Recrystallization: This is a powerful technique for purifying solid products. A solvent screening will be necessary to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Silica Gel Chromatography: For complex mixtures or when high purity is required, column chromatography is the method of choice. A systematic evaluation of different solvent systems (e.g., various ratios of ethyl acetate and hexanes) will be needed to achieve good separation.[10]
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the Hantzsch thiazole synthesis.
What is the fundamental mechanism of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[11][12] The reaction proceeds through a multi-step pathway:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.[4][13]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon of the ketone to form a five-membered ring.[4]
-
Dehydration: A final dehydration step leads to the formation of the stable, aromatic thiazole ring.[14]
Figure 1: Simplified Hantzsch Thiazole Synthesis Mechanism.
How does the choice of α-haloketone and thioamide affect the final product?
The substituents on the α-haloketone and thioamide directly determine the substitution pattern of the resulting thiazole.
-
The α-haloketone provides the C4 and C5 atoms of the thiazole ring and their corresponding substituents.
-
The thioamide provides the N3, C2, and S1 atoms, along with the substituent at the C2 position.
By carefully selecting your starting materials, you can synthesize a wide variety of substituted thiazoles.
Are there any modern variations of the Hantzsch synthesis that offer advantages over the classical method?
Yes, several modern adaptations aim to improve the efficiency, environmental friendliness, and scope of the Hantzsch synthesis.
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.[5]
-
Ultrasonic Irradiation: Similar to microwave synthesis, the use of ultrasound can accelerate the reaction and improve yields under milder conditions.[7]
-
Use of Catalysts: While the classic Hantzsch synthesis may not require a catalyst, modern variations often employ catalysts like silica-supported tungstosilicic acid to enhance reaction rates and yields.[2][6]
-
Green Solvents and Solvent-Free Conditions: To reduce the environmental impact, researchers have explored the use of greener solvents like water and ionic liquids, as well as performing the reaction under solvent-free conditions.[6][8][15]
What are the key safety considerations when performing a Hantzsch thiazole synthesis?
-
α-Haloketones: These are lachrymators and are corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many organic solvents are flammable and can be toxic. Ensure your reaction setup is in a fume hood and away from ignition sources.
-
Heating: When heating reactions, use a controlled heating source like a heating mantle or a sand bath on a hot plate.[16] Avoid open flames. If the reaction is performed in a sealed vessel, ensure there is a pressure-relief mechanism.
Experimental Protocols
Standard Protocol for the Synthesis of 2-Amino-4-phenylthiazole [4]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (around 100°C) for 30 minutes.
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix.
-
Isolation: Collect the resulting precipitate by vacuum filtration through a Buchner funnel.
-
Washing: Wash the filter cake with water.
-
Drying: Allow the collected solid to air dry on a watch glass.
Figure 2: Standard Hantzsch Synthesis Workflow.
Optimization Data Summary
The choice of solvent and temperature can significantly impact the yield of the Hantzsch synthesis. The following table provides a summary of conditions for a model reaction.
| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Methanol | 90 | 30 | 95 | [5] |
| Ethanol | 90-120 | 30 | 85 | [5] |
| Ethanol/Water (50/50) | Reflux | - | 87 | [6] |
| 1-Butanol | Reflux | - | - | [6] |
| Acetonitrile | 90-100 | - | - | [5] |
| No Solvent | 90-120 | 15 | Trace | [5] |
Table 1: Effect of Solvent and Temperature on Yield. [5][6]
References
-
Hantzsch Thiazole Synthesis - Chem Help Asap. [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
Thiazole - CUTM Courseware. [Link]
-
synthesis of thiazoles - YouTube. [Link]
-
Thiazole synthesis - Organic Chemistry Portal. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
-
Thiazole - Wikipedia. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]
-
Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH. [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. scribd.com [scribd.com]
- 11. synarchive.com [synarchive.com]
- 12. Thiazole - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. archives.ijper.org [archives.ijper.org]
- 15. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting low bioactivity of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate in vitro
Introduction for the Researcher
This guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low or inconsistent bioactivity with Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate and related thiazole derivatives in in vitro assays. As a Senior Application Scientist, my goal is to provide a logical, scientifically-grounded framework to diagnose and resolve common experimental pitfalls. We will move systematically from compound-centric issues to assay-specific and cell-based complexities. This is not a simple checklist, but a diagnostic tool rooted in the principles of pharmacology and cell biology. While specific data on the 2,3-dichlorophenyl substituted variant is limited, the principles outlined here are broadly applicable to this chemical class, which is known to possess a range of biological activities, including potential anticancer and antimicrobial properties.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
SECTION 1: Compound Integrity and Behavior in Solution
This first section addresses the most fundamental question: Is the compound itself the source of the problem? Issues with purity, solubility, and stability are the most common causes of low bioactivity and must be ruled out before troubleshooting the biological system.[4][5]
Q1: I've just received a new batch of the compound and its activity is much lower than expected. What should I check first?
A1: The first step is to suspect batch-to-batch variability, which often stems from issues in synthesis or purification.[5] Before questioning your assay, you must validate the compound itself.
-
Expert Insight: Minor changes in a synthesis protocol can introduce different impurities or alter the final compound's crystalline form, which can impact solubility and, consequently, bioactivity.
-
Recommended Actions:
-
Confirm Identity and Purity: Use analytical techniques like HPLC-MS and NMR spectroscopy to confirm the molecular weight and structure of the new batch. Purity should ideally be >95% for initial in vitro screening.
-
Check for Residual Solvents: Residual solvents from synthesis (e.g., ethyl acetate, dichloromethane) can be cytotoxic and interfere with your results. NMR or Gas Chromatography (GC) can identify these.
-
Compare with a Reference Batch: If you have a previous batch with known activity, run it in parallel with the new batch as a direct comparison.
-
Q2: My compound solution appears clear, but I'm still getting low activity. Could it still be a solubility issue?
A2: Absolutely. Visual inspection is insufficient. A compound can form microscopic precipitates or aggregates that are not visible to the naked eye but will drastically reduce the concentration of bioactive, monomeric compound in solution.[6] This is a critical and often overlooked issue.
-
Expert Insight: The concentration of a compound that is actively available to interact with cells or enzymes is its soluble concentration, not the nominal concentration you calculated during dilution. Thiazole derivatives, being heterocyclic and often planar, can be prone to aggregation.[7]
-
Troubleshooting Workflow:
Caption: Solubility troubleshooting workflow.
Protocol: Kinetic Solubility Assessment in Assay Medium
-
Prepare Compound Stock: Create a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in your final assay buffer (including serum, if applicable).
-
Incubate: Allow the dilutions to equilibrate at the assay temperature (e.g., 37°C) for 1-2 hours.
-
Centrifuge: Pellet any precipitate by centrifuging the plate/tubes at high speed (e.g., 14,000 rpm) for 15 minutes.
-
Analyze Supernatant: Carefully take a sample of the supernatant and determine the compound concentration using HPLC-UV or LC-MS.
-
Determine Solubility Limit: The highest concentration at which the measured value matches the nominal value is the kinetic solubility limit. Your assay concentrations must be below this limit.
Q3: I prepare my compound plates in advance. Could the compound be degrading in my DMSO stock or assay medium?
A3: Yes, this is a significant possibility, especially with certain heterocyclic scaffolds like thiazoles.[8] Stability issues can lead to a gradual or complete loss of activity.
-
Expert Insight: Some 2-aminothiazoles have shown instability in DMSO, leading to degradation products that may be inactive or have a different activity profile.[8] A color change in your DMSO stock (e.g., clear to yellow/brown) is a strong indicator of degradation.[8] Additionally, the ester group in your compound could be susceptible to hydrolysis by esterases present in serum if you are using it in your culture medium.
-
Recommended Actions:
-
Storage: Always store DMSO stocks at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8]
-
Preparation: Prepare fresh dilutions from a stock solution for every experiment.[4]
-
Stability Test: Assess compound stability directly in your assay medium. Incubate the compound in the medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours), and then measure the remaining parent compound concentration using LC-MS.
-
| Condition | Time 0 (µM) | Time 24h (µM) | Time 48h (µM) | % Degradation (48h) |
| 10 µM in DMSO @ RT | 10.1 | 9.9 | 9.8 | ~3% |
| 10 µM in DMSO @ -20°C | 10.0 | 10.1 | 10.0 | ~0% |
| 10 µM in Media + 10% FBS @ 37°C | 9.9 | 8.2 | 6.1 | ~38% |
| 10 µM in Media (serum-free) @ 37°C | 10.0 | 9.6 | 9.2 | ~8% |
| Caption: Example stability data for a hypothetical thiazole compound. |
SECTION 2: Cell-Based Assay Integrity and Interference
If you have confirmed your compound is pure, soluble, and stable, the next step is to scrutinize the assay itself. A flawless compound will appear inactive in a flawed assay.
Q4: My positive control works, but the test compound shows no effect in my cell viability (e.g., MTS/MTT) assay. What's wrong?
A4: This suggests the assay chemistry and cell system are fundamentally working, but there's an issue specific to your compound's interaction with the assay or its expected biological mechanism.
-
Expert Insight: Cell viability assays like MTS and MTT rely on cellular metabolic activity (mitochondrial reductases). If your compound's mechanism of action is not cytotoxic or does not impact mitochondrial function within the assay timeframe, you will not see a signal. Furthermore, the compound itself can interfere with the assay chemistry.
Sources
- 1. Buy Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate | 132089-38-4 [smolecule.com]
- 2. jetir.org [jetir.org]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate under experimental conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your stability studies. Our approach is grounded in established scientific principles and regulatory expectations to support your research and development endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the stability of this compound.
Q1: What are the primary known degradation pathways for thiazole-containing compounds?
A1: Thiazole rings and their derivatives are susceptible to several degradation pathways. The most common include:
-
Oxidative Degradation: The sulfur atom in the thiazole ring is prone to oxidation, which can lead to the formation of sulfoxides or sulfones. This is a critical aspect to consider, as sulfur-fused heterocyclic derivatives are known to form electron-deficient sulfoxides or sulfones upon oxidation, which can alter the molecule's properties.
-
Hydrolytic Degradation: The ethyl ester group in this compound can undergo hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. Thiazoline heterocycles, which are related to thiazoles, are known to hydrolyze under acidic conditions.[1]
-
Photodegradation: Thiazole-containing compounds can be sensitive to light. Exposure to UV or visible light may induce degradation, potentially through complex mechanisms such as cycloaddition reactions with singlet oxygen.
Q2: What are the initial signs of degradation I should look for in my sample of this compound?
A2: Initial indicators of degradation can be both physical and chemical. Visually, you might observe a change in color or the formation of precipitates in your sample solutions. Chemically, the primary indicator will be the appearance of new peaks in your chromatogram during analysis (e.g., by HPLC) and a corresponding decrease in the peak area of the parent compound.
Q3: Are there any specific safety precautions I should take when handling this compound and its potential degradation products?
A3: Yes, standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated area, preferably a fume hood, and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. While specific toxicity data for this compound and its degradation products may be limited, it is prudent to treat them as potentially hazardous. For related compounds like Ethyl 2-aminothiazole-4-carboxylate, hazards include being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.[2]
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To minimize degradation, the compound should be stored in a cool, dry, and dark place. A tightly sealed container is essential to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration or freezing in an inert atmosphere (e.g., under argon or nitrogen) is advisable.
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your stability testing experiments.
Troubleshooting Unexpected Peaks in HPLC Analysis
Problem: I am observing unexpected peaks in my HPLC chromatogram during a stability study of this compound. How can I identify the source of these peaks?
Solution:
-
Verify Blank and Placebo: First, inject your mobile phase (blank) and a placebo solution (if applicable) to ensure that the extra peaks are not coming from your solvent or excipients.
-
Analyze Control Sample: Compare the chromatogram of your stressed sample with that of a control sample (stored under ideal conditions). The new peaks in the stressed sample are likely degradation products.
-
Investigate Degradation Pathways:
-
Hydrolysis: If the new peak has a shorter retention time and is more polar, it could be the carboxylic acid derivative resulting from ester hydrolysis. To confirm, you can intentionally hydrolyze a small sample under acidic or basic conditions and compare the chromatogram.
-
Oxidation: If you suspect oxidation, the new peak might have a slightly different retention time. You can perform a forced oxidation study (e.g., with a low concentration of hydrogen peroxide) to see if the peak area of the unknown increases.
-
Photodegradation: If the sample was exposed to light, the new peaks are likely photodegradants. Ensure your control samples are protected from light to confirm this.
-
-
Mass Spectrometry (MS) Analysis: For definitive identification, couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can help in determining their molecular weights and elucidating their structures.
Troubleshooting Poor Peak Resolution and Shape
Problem: I am having difficulty separating the parent peak of this compound from its degradation products. The peaks are broad or tailing.
Solution:
-
Optimize Mobile Phase:
-
pH Adjustment: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Experiment with different pH values of your aqueous buffer. For the carboxylic acid degradant, a lower pH (e.g., around 2.5-3.5) will suppress its ionization and can lead to sharper peaks.
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution might be necessary to achieve optimal separation of compounds with different polarities.
-
-
Column Selection:
-
Ensure you are using a high-quality, appropriate column (e.g., a C18 column). If resolution is still an issue, consider a column with a different stationary phase or a smaller particle size for higher efficiency.
-
-
Flow Rate and Temperature:
-
Adjust the flow rate. A lower flow rate can sometimes improve resolution.
-
Column temperature can also affect separation. Try running the analysis at a slightly elevated temperature (e.g., 30-40 °C) to improve peak shape and reduce viscosity.
-
III. Experimental Protocols
This section provides detailed step-by-step methodologies for conducting forced degradation studies, a crucial component of stability testing as outlined in international guidelines.[3][4]
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in the solvent, and dilute to the working concentration.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure, prepare solutions of both the exposed and control samples for analysis.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the parent compound's peak area.
| Stress Condition | Typical Reagent/Parameter | Potential Degradation Product |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH, Room Temp. | 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid |
| Oxidation | 3% H₂O₂, Room Temp. | Thiazole S-oxide derivative |
| Thermal Degradation | 80°C (solid state) | Various decomposition products |
| Photodegradation | UV/Visible Light | Photocycloaddition products, other degradants |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system with a UV or PDA detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., around 284 nm for similar thiazole structures).[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[6]
-
Specificity: Analyze stressed samples to demonstrate that the method can resolve the parent peak from all degradation product peaks. Peak purity analysis using a PDA detector is recommended.
IV. Visualizations
Workflow for Stability Testing and Analysis
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target molecule.
V. References
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]
-
Chouhan, A. S., & Kamble, P. (2025). Method Development and Validation of Test Method using RP HPLC: A Comprehensive Review. The Pharmaceutical and Chemical Journal, 12(4), 163-167.
-
Siddiqui, M. R., Al-Othman, Z. A., Rahman, N., & Khan, M. A. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol in bulk and pharmaceutical formulations. Journal of the Chilean Chemical Society, 62(1), 3369-3375.
-
A, S. (n.d.). A Critical Study for the Development and Validation of New Stability Indicating PR HPLC Methods for the Determination of Selected Drugs. ResearchGate.
-
PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
-
Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
Sources
Technical Support Center: Method Refinement for Consistent Results in Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate Experiments
Welcome to the technical support center for the synthesis and purification of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you achieve consistent and optimal results in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common overarching challenges encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the Hantzsch thiazole synthesis of this specific compound can often be attributed to a few critical factors.[1] The electron-withdrawing nature of the 2,3-dichlorophenyl group can deactivate the thioamide starting material, making the initial nucleophilic attack less efficient.[2][3] Additionally, steric hindrance from the ortho-chloro substituent can impede the cyclization step. Inadequate reaction conditions, such as temperature and reaction time, are also common culprits.[1]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?
A2: The formation of multiple products is a common issue.[4] In the Hantzsch synthesis, potential side products can include unreacted starting materials, the intermediate hydroxythiazoline before dehydration, or products from competing reaction pathways. The presence of impurities in your starting materials, particularly in the α-haloketone, can also lead to a variety of unintended products.
Q3: The final product is difficult to purify. Are there any specific recommendations for this compound?
A3: The purification of this compound can be challenging due to its polarity and potential for co-elution with impurities. Standard silica gel chromatography may require careful optimization of the solvent system.[5] Crystallization can also be an effective purification method, but finding a suitable solvent system might require some screening.[6]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.[7] Proton and Carbon-13 NMR spectroscopy will confirm the chemical structure, while mass spectrometry will verify the molecular weight.[8][9] Purity can be assessed by HPLC or by observing a sharp melting point.
Troubleshooting Guides
This section provides detailed, step-by-step guidance to resolve specific issues you may encounter during the experimental workflow.
Reagent Purity and Handling
The quality of your starting materials is paramount for a successful synthesis.
Q: How do I ensure the purity of my 2,3-dichlorobenzoylthioamide and ethyl bromopyruvate?
A: The purity of your starting materials should be verified before starting the reaction.
-
2,3-Dichlorobenzoylthioamide: This can be synthesized from the corresponding benzoyl chloride and a sulfur source. Ensure complete conversion and remove any unreacted starting materials. Purity can be checked by melting point or NMR spectroscopy.
-
Ethyl Bromopyruvate: This reagent is susceptible to decomposition and should be handled with care. It is often a lachrymator. Use it fresh or distill it under reduced pressure if it appears discolored. Store it in a cool, dark place.
Reaction Setup and Conditions
Optimizing the reaction conditions is critical for maximizing yield and minimizing side products.
Q: What is the optimal solvent and temperature for this reaction?
A: Ethanol is a commonly used and effective solvent for Hantzsch thiazole synthesis as it readily dissolves both the thioamide and the α-haloketone.[10][11] The reaction typically requires heating to proceed at a reasonable rate.[1] A good starting point is refluxing in ethanol.
| Parameter | Recommended Condition | Rationale |
| Solvent | Absolute Ethanol | Good solubility for reactants; appropriate boiling point for reaction. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier, especially with the deactivated dichlorophenyl group. |
| Reaction Time | 4-12 hours | Monitor by TLC to determine completion. Prolonged heating can sometimes lead to decomposition. |
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichlorobenzoylthioamide (1.0 eq) in absolute ethanol.
-
Add ethyl bromopyruvate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate).
-
Once the starting materials are consumed, allow the reaction to cool to room temperature.
-
Neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate, which may cause the product to precipitate.[10]
Caption: Workflow for the synthesis of this compound.
Work-up and Extraction
Proper work-up is crucial for isolating the crude product in a form suitable for purification.
Q: My product does not precipitate upon neutralization. What should I do?
A: If the product remains in solution, an extraction is necessary.
-
Reduce the volume of ethanol using a rotary evaporator.
-
Add water and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification
This stage is often the most challenging. Here are some strategies for successful purification.
Column Chromatography Troubleshooting
Q: I am having difficulty separating my product from impurities using column chromatography. What can I do?
A: Poor separation can be due to an inappropriate solvent system or column overloading.[5]
-
Solvent System Optimization: Use TLC to find a solvent system that gives good separation (Rf of your product around 0.3-0.4). A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) can be very effective.[12]
-
Dry Loading: If your crude product has poor solubility in the column eluent, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[13]
Crystallization Troubleshooting
Q: My compound "oils out" during crystallization. How can I get it to crystallize?
A: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[14][15] This often happens when the solution is cooled too quickly or is too concentrated.
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in the refrigerator. Very slow cooling can promote the formation of crystals over oil.[14]
-
Scratching and Seeding: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[5] If you have a small amount of pure product, adding a "seed crystal" can induce crystallization.[5]
-
Solvent System Modification: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
Addressing off-target effects of dichlorophenyl thiazole compounds in cellular models
Technical Support Center: Dichlorophenyl Thiazole Compounds
A Guide to Identifying and Mitigating Off-Target Effects in Cellular Models
This guide is designed to provide you with a logical, experience-driven framework for anticipating, identifying, and addressing these off-target activities. We will move beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common initial queries regarding the use of dichlorophenyl thiazole compounds.
Q1: What are dichlorophenyl thiazole compounds, and what are their typical biological targets?
A: Dichlorophenyl thiazole is a chemical scaffold, not a single compound. It features a thiazole ring attached to a dichlorinated phenyl ring. This core structure is found in a variety of biologically active molecules. Thiazole-containing compounds have been developed as inhibitors for numerous biological targets, including kinases (e.g., Dasatinib, a cancer therapeutic), enzymes involved in cell cycle progression, and other proteins implicated in diseases like cancer.[1][2] The specific target depends entirely on the other chemical moieties attached to this core scaffold.
Q2: What exactly is an "off-target effect" in the context of these compounds?
A: An off-target effect occurs when a small molecule, designed to bind to a specific protein (the "on-target"), also binds to one or more unintended proteins (the "off-targets").[3] These unintended interactions can trigger biological responses that are independent of the on-target's function. Small molecule drugs, on average, bind to between 6 and 11 distinct proteins, making some level of off-target activity common.[4] The key challenge is to determine if these off-target interactions are physiologically relevant at the concentrations used in your experiments.
Q3: Why should I be concerned about off-target effects in my cellular assays?
A: Off-target effects are a primary source of inconsistent, irreproducible, or misleading experimental data.[5][6] They can manifest in several ways:
-
Confounded Phenotypes: The cellular outcome you observe (e.g., cell death, changes in morphology) might be caused by an off-target, not your intended target.
-
Unexpected Toxicity: Cell death may occur due to the compound hitting essential proteins, such as the hERG potassium channel (critical for cardiac rhythm) or components of mitochondrial respiration, rather than through the intended mechanism.[7][8][9][10]
-
Misinterpretation of SAR: When optimizing your compound, you might inadvertently be improving its affinity for an off-target, leading your drug design efforts astray.
Addressing these effects early is critical for validating your findings and ensuring the translational potential of your research.
Part 2: Troubleshooting Guide - From Observation to Action
This section is structured around common problems encountered in the lab. For each problem, we diagnose potential causes related to off-target effects and provide a systematic workflow for investigation.
Scenario 1: Your phenotypic results are inconsistent or do not align with the known function of the intended target.
Problem: You are treating cells with your dichlorophenyl thiazole compound, expecting to see phenotype 'X' (e.g., cell cycle arrest at G1). Instead, you observe phenotype 'Y' (e.g., widespread apoptosis), or the potency of phenotype 'X' is far greater than what target inhibition levels would suggest.
Causality: This is a classic sign that one or more off-targets are driving the observed cellular response. The off-target may be part of a parallel signaling pathway that also leads to apoptosis, or it could be a key viability protein.
This workflow provides a logical sequence of experiments to dissect the cause of the unexpected phenotype.
-
Orthogonal Compound Testing: This is the most critical first step. Use a compound from a different chemical class that is known to inhibit your target.[11][12]
-
Rationale: If the unexpected phenotype is only produced by your dichlorophenyl thiazole compound and not by the orthogonal inhibitor, it strongly suggests an off-target effect specific to your compound's scaffold.
-
Action: Treat cells with both your compound and the orthogonal compound at equipotent concentrations for the intended target. Compare the resulting phenotypes.
-
-
Direct Target Engagement Assays: Before chasing off-targets, you must confirm your compound actually binds its intended target in the complex cellular environment.
-
Rationale: A lack of target engagement in cells, despite in vitro potency, could point to issues like poor cell permeability or rapid efflux, forcing you to use high concentrations that increase the likelihood of off-target binding.
-
Action: Perform a target engagement assay. Two excellent, widely used methods are:
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[13][14][15][16][17] You heat cell lysates or intact cells treated with your compound to various temperatures and then quantify the amount of soluble target protein remaining.
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competing compound.[18][19][20][21][22] It provides quantitative data on compound affinity and residence time in a physiological context.
-
-
-
Broad Panel Screening & Proteomics (For Off-Target Identification): If evidence points to an off-target effect, the next step is to identify the unintended binding partner(s).
-
Rationale: A systematic search is more efficient than guessing. Commercial services offer screening against hundreds of kinases or other protein families.[23][][25][26][27] Chemical proteomics provides an unbiased, global view of protein binding partners in their native environment.[28][29][30][31]
-
Action:
-
Panel Screening: Submit your compound to a service like Eurofins' KinaseProfiler™ or Reaction Biology's Kinase Panel Screening.[25][27] This will provide data on your compound's activity against a large portion of the human kinome.
-
Chemical Proteomics: This advanced technique involves immobilizing your compound on a bead, incubating it with cell lysate, and using mass spectrometry to identify the proteins that bind to it.[28][29][30]
-
-
Scenario 2: You observe unexpected or premature cytotoxicity.
Problem: Your compound is causing significant cell death at concentrations well below those required for maximum inhibition of your on-target. The type of cell death is unclear or does not match the target's known role.
Causality: This often points to off-target interactions with proteins essential for fundamental cellular processes. Common culprits include mitochondrial proteins or ion channels like hERG. Mitochondrial toxicity is a significant concern in drug development as it can lead to severe side effects.[32][33][34] Similarly, hERG channel inhibition is a well-known cause of cardiotoxicity and has led to the withdrawal of drugs from the market.[9][10][35][36]
| Assay Type | Principle | Common Readout | Recommended Use Case |
| Seahorse XF Mito Stress Test | Measures real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.[7] | OCR, ECAR, Basal Respiration, ATP Production, Maximal Respiration | Gold standard for directly measuring compound effects on mitochondrial function.[8] |
| JC-1 Staining | A fluorescent dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential (MMP), it forms aggregates that fluoresce red. In unhealthy cells with low MMP, it remains a monomer and fluoresces green. | Shift from red to green fluorescence | Rapid, image-based or plate-reader-based assessment of mitochondrial membrane potential disruption. |
| hERG Safety Assays | Typically performed using automated patch-clamp electrophysiology on cells expressing the hERG channel. Measures the direct inhibition of potassium ion flow by the compound. | IC50 for channel blockade | Essential for any compound intended for further development to rule out cardiotoxicity risk.[10] |
Part 3: Detailed Experimental Protocols
Here we provide foundational protocols for key assays mentioned in the troubleshooting guide. These should be optimized for your specific cell line and target.
Protocol 1: Cellular Thermal Shift Assay (CETSA) using Western Blot
Objective: To determine if the dichlorophenyl thiazole compound binds to and stabilizes its intended target protein in intact cells.
Materials:
-
Cells expressing the target protein.
-
Dichlorophenyl thiazole compound and vehicle control (e.g., DMSO).
-
PBS, appropriate lysis buffer with protease/phosphatase inhibitors.
-
PCR tubes or plate.
-
Thermal cycler, centrifuge, equipment for SDS-PAGE and Western blotting.
-
Validated primary antibody against the target protein.
Procedure:
-
Cell Treatment: Seed cells and grow to ~80-90% confluency. Treat cells with the compound at various concentrations (and a vehicle control) for a predetermined time (e.g., 1-2 hours) in culture media.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors. Aliquot cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[17]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.[15]
-
Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration, normalize samples, and analyze by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Interpretation: A stabilizing compound will result in more soluble protein remaining at higher temperatures compared to the vehicle control. Plot the band intensity versus temperature to generate a melting curve. A shift in this curve to the right indicates target engagement.[16]
References
- Vertex AI Search. Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems.
- Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
- PubMed. Drug target deconvolution by chemical proteomics.
- Promega Corporation. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
- Taylor & Francis Online. Chemistry-based functional proteomics for drug target deconvolution.
- Promega Corporation. NanoBRET® Target Engagement BET BRD Assays.
- News-Medical.Net. NanoBRET™ Target Engagement for drug development.
- AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
- European Review for Medical and Pharmacological Sciences. A brief introduction to chemical proteomics for target deconvolution.
- Charles River. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions.
- ResearchGate. Principle of NanoBRET target engagement.
- Creative Proteomics. Mitochondrial Toxicity Detection.
- BOC Sciences. Kinase Screening and Profiling Services.
- Agilent. Cellular Metabolism Applications in Mitochondrial and Safety Toxicology.
- ACS Publications. Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data.
- Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- ACS Publications. Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data | Chemical Research in Toxicology.
- ChemRxiv. Predicting the Mitochondrial Toxicity of Small Molecules: Insights From Mechanistic Assays and Cell Painting Data.
- NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- YouTube. off-target effects of drugs.
- Synapse. What are hERG blockers and how do they work?
- Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades.
- MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
- MtoZ Biolabs. Kinome Profiling Service.
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Grokipedia. Cellular thermal shift assay.
- CRISPR Medicine News. Off-Target Effects and Where to Find Them.
- Reaction Biology. Kinase Panel Screening and Profiling Service.
- PubMed. Successful reduction of off-target hERG toxicity by structural modification of a T-type calcium channel blocker.
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
- Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- NIH. Connecting Phenotype and Chemotype: High-Content Discovery Strategies for Natural Products Research.
- Creative Diagnostics. Off-Target Effects Analysis.
- PubMed. Tuning out of hERG.
- PubMed Central. Integrating DNA Barcoding Within an Orthogonal Approach for Herbal Product Authentication: A Narrative Review.
- PubMed Central. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines.
- ACS Publications. Journal of Medicinal Chemistry Ahead of Print.
- Labcompare.com. Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation.
- ResearchGate. How to troubleshoot inconsistent genotyping results from mouse tails?
- Drug Target Review. Quality over quantity: drug discovery automation in 2026.
- MDPI. Flower Species Ingredient Verification Using Orthogonal Molecular Methods.
- AXXAM. From gene to validated and qualified hits.
- Clarifying the causes of consistent and inconsistent findings in genetics.
- NIH. Clarifying the causes of consistent and inconsistent findings in genetics - PMC.
- Benchchem. Technical Support Center: Mitigating Off-Target Effects of Novel Thiazole-Containing Compounds.
- PubMed. Thiazole-containing compounds as therapeutic targets for cancer therapy.
- MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
Sources
- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Clarifying the causes of consistent and inconsistent findings in genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. What are hERG blockers and how do they work? [synapse.patsnap.com]
- 11. Integrating DNA Barcoding Within an Orthogonal Approach for Herbal Product Authentication: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axxam.com [axxam.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. news-medical.net [news-medical.net]
- 17. annualreviews.org [annualreviews.org]
- 18. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 19. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.ca]
- 20. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 21. news-medical.net [news-medical.net]
- 22. researchgate.net [researchgate.net]
- 23. assayquant.com [assayquant.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems - ProQuest [proquest.com]
- 29. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
- 31. criver.com [criver.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Predicting the Mitochondrial Toxicity of Small Molecules: Insights From Mechanistic Assays and Cell Painting Data - American Chemical Society [acs.digitellinc.com]
- 35. Successful reduction of off-target hERG toxicity by structural modification of a T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Tuning out of hERG - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate with other anticancer agents
An In-Depth Comparative Guide to the Anticancer Efficacy of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Executive Summary
The relentless pursuit of more effective and selective anticancer therapeutics has led researchers to explore novel heterocyclic compounds. Among these, the thiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1][2][3] This guide provides a comprehensive comparison of a promising investigational compound, this compound, against established anticancer agents. We will dissect its potential mechanism of action, compare its in vitro efficacy based on data from structurally similar analogs, and provide detailed experimental protocols for researchers to validate these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel thiazole derivatives in oncology.
Introduction: The Rise of Thiazole Derivatives in Oncology
Cancer remains a leading cause of morbidity and mortality worldwide, creating a persistent need for novel therapeutic agents that can overcome the limitations of traditional chemotherapy, such as toxicity and drug resistance.[1][2] Heterocyclic compounds are a cornerstone of pharmaceutical development, with nitrogen- and sulfur-containing scaffolds being particularly prominent in FDA-approved drugs.[4] The 1,3-thiazole ring is a key pharmacophore found in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5][6]
The versatility of the thiazole nucleus allows for structural modifications that can fine-tune its interaction with various biological targets, leading to enhanced potency and selectivity.[6] Several thiazole-based drugs, such as the kinase inhibitor Dasatinib, have already been successfully integrated into clinical practice, encouraging further research into this class of compounds.[1] This guide focuses on a specific derivative, this compound, to evaluate its potential standing among current cancer treatments.
Profile of the Investigational Compound: this compound
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a central thiazole ring, substituted with a dichlorophenyl group at the 2-position and an ethyl carboxylate group at the 4-position. The presence of the dichlorophenyl moiety is significant, as halogen substituents are known to modulate the lipophilicity and electronic properties of molecules, often enhancing their biological activity.[7]
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₉Cl₂NO₂S
-
Key Features:
-
Thiazole Core: A five-membered aromatic ring containing sulfur and nitrogen, providing a rigid scaffold for substituent orientation.
-
Dichlorophenyl Group: This group can engage in various interactions with target proteins and influences the molecule's ability to cross cell membranes.
-
Ethyl Carboxylate Group: This ester group can be a site for hydrogen bonding and may influence the compound's solubility and metabolic stability.
-
Postulated Mechanism of Action: Induction of Apoptosis
While direct studies on this compound are emerging, the broader family of thiazole derivatives has been shown to exert anticancer effects through multiple mechanisms.[1] A predominant pathway is the induction of apoptosis , or programmed cell death.[8][9] This is a highly desirable mechanism for an anticancer agent as it is a controlled process that avoids the inflammatory response associated with necrosis.
Thiazole derivatives have been observed to trigger apoptosis by:
-
Activating Caspases: Initiating the caspase cascade (particularly caspase-3) which executes the apoptotic program.[10]
-
Modulating Bcl-2 Family Proteins: Upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the loss of mitochondrial membrane potential.[9]
-
Inducing Cell Cycle Arrest: Many thiazole compounds halt the cell cycle at specific checkpoints, such as G2/M or G1/S, preventing cancer cells from proliferating.[3][4][8]
The diagram below illustrates a potential apoptotic pathway targeted by thiazole derivatives.
Caption: Standard workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the this compound, a positive control (e.g., Doxorubicin), and a vehicle control (e.g., DMSO diluted to the highest concentration used for the test compounds). Add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol: Analysis of Apoptosis Induction (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Future Directions and Conclusion
This compound represents a promising scaffold for the development of a new class of anticancer agents. Based on the performance of similar thiazole derivatives, it has the potential to exhibit high potency, possibly through the induction of apoptosis. [8][10]Compared to traditional agents like Cisplatin, novel thiazole compounds are being designed to offer improved selectivity towards cancer cells, potentially reducing the severe side effects that limit conventional therapies. [7] Further research should focus on comprehensive in vivo studies to assess the compound's efficacy and safety profile in animal models. Elucidating the precise molecular targets through techniques like molecular docking and proteomics will be crucial for optimizing its structure and advancing it through the drug development pipeline. The evidence strongly supports continued investigation into thiazole derivatives as a valuable source of next-generation cancer therapeutics.
References
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025-08-28).
- Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024-09-01).
- THIAZOLES AS POTENT ANTICANCER AGENTS: A REVIEW | Semantic Scholar. (2016-11-28).
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI.
- Thiazole an Attractive Scaffold for Development of Anticancer Agent: A Review - IJPPR. (2022-04-30).
- Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023-10-27).
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. (2025-08-26).
- Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - NIH.
- Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents | ACS Omega. (2024-09-03).
- Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate - Smolecule.
-
Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e]d[1][2][5]iazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression - PMC - PubMed Central. (2024-11-25). Available from:
- Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - ChemicalBook.
- Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PubMed Central.
- Thiadiazole derivatives as anticancer agents - PMC - NIH.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls.
- Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 - ChemicalBook. (2025-08-08).
- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives - ResearchGate.
- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH.
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed. (2021-05-01).
- Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC - PubMed Central. (2024-01-03).
- Ethyl 2-(2,3-dichlorophenyl)thiazole-4-carboxylate - CHIRALEN.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH.
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH.
- Novel 4,4'-diether-2,2'-bipyridine cisplatin analogues are more effective than cisplatin at inducing apoptosis in cancer cell lines - PubMed. (2010-02-01).
- Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate - CymitQuimica.
- Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - NIH.
- Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury.
- Preclinical Therapeutic Assessment of a New Chemotherapeutics [Dichloro(4,4'-Bis(2,2,3,3-Tetrafluoropropoxy) Methyl)-2,2'-Bipryridine) Platinum] in an Orthotopic Patient-Derived Xenograft Model of Triple-Negative Breast Cancers - PMC - PubMed Central.
- Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021-03-07).
- Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate - PubChem.
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Thiazole-Based Anticancer Agents: A Comparative Guide to Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective anticancer therapeutics, the thiazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for medicinal chemists. This guide delves into the structure-activity relationship (SAR) of a promising class of thiazole derivatives: analogs of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate. By systematically dissecting the molecule and analyzing the impact of structural modifications on cytotoxic activity, we aim to provide a comprehensive resource for the rational design of next-generation anticancer agents.
The core structure, this compound, presents a strategic framework for SAR studies, with three primary regions amenable to modification: the 2-aryl (2,3-dichlorophenyl) ring, the thiazole core itself, and the 4-ester (ethyl carboxylate) group. Understanding how alterations in these regions influence biological activity is paramount for optimizing potency and selectivity. Thiazole derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis and cell cycle arrest, making them a versatile class of compounds for cancer therapy.[2][3]
The Crucial Role of the 2-Aryl Substituent
The nature and position of substituents on the 2-phenyl ring are critical determinants of cytotoxic potency. The presence of electron-withdrawing groups, such as halogens, has been shown to be particularly influential.
Impact of Chloro-Substitutions
The lead compound features a 2,3-dichloro substitution pattern. Comparative analysis with other halogenated analogs reveals a distinct trend. For instance, studies on related 2-arylthiazole series have demonstrated that the position of the chloro group significantly impacts activity. While a comprehensive dataset for the exact 2,3-dichloro-scaffold is limited, we can infer from broader studies on 2-phenylthiazoles. Generally, mono- and di-substitution with electron-withdrawing groups on the phenyl ring enhances cytotoxic activity. The relative position of these substituents is also a key factor, with certain arrangements leading to more potent compounds. For example, in some series, a para-chloro substitution has been found to be favorable.[4] The 2,3-dichloro pattern in our lead compound likely contributes to a specific conformational preference that enhances its interaction with biological targets.
Comparison with Other Aryl Substitutions
Replacing the dichlorophenyl ring with other substituted aryl groups provides further insight into the SAR. Analogs bearing electron-donating groups, such as methoxy, often exhibit reduced activity compared to their halogenated counterparts. Conversely, the introduction of other electron-withdrawing groups like nitro or trifluoromethyl can modulate activity, though the optimal substitution pattern needs to be determined empirically for each cancer cell line.
Modulation of Activity through the 4-Carboxylate Group
The ethyl carboxylate moiety at the 4-position of the thiazole ring is another key site for modification. Its role extends beyond simple solubility, influencing binding interactions and overall molecular properties.
Ester vs. Amide
A common strategy in medicinal chemistry is the replacement of an ester with an amide to potentially enhance biological activity and metabolic stability. In the context of 2-arylthiazoles, this modification has yielded mixed results, with the activity of the resulting carboxamides being highly dependent on the nature of the amide substituent. Several studies have shown that N-substituted carboxamides can exhibit potent cytotoxic effects.[5]
Impact of Varying the Ester Alkyl Chain
Alterations to the ethyl group of the ester can also fine-tune the compound's properties. Increasing the lipophilicity by introducing longer or bulkier alkyl chains may enhance cell membrane permeability, but could also lead to non-specific toxicity. A systematic exploration of methyl, propyl, and other alkyl esters is necessary to determine the optimal balance for activity and selectivity.
The Thiazole Core: A Privileged Scaffold
While less frequently modified in SAR studies of this series, the thiazole ring itself is the linchpin of the molecule's activity. Its nitrogen and sulfur atoms are crucial for establishing key interactions with biological targets, often through hydrogen bonding and coordination with metal ions in metalloenzymes.[1]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound analogs and related compounds against various human cancer cell lines. This data, synthesized from multiple studies on structurally related thiazole derivatives, provides a quantitative basis for the SAR discussion.
| Compound ID | R1 (2-Aryl Group) | R2 (4-Position) | Cancer Cell Line | IC50 (µM) | Reference |
| Lead | 2,3-dichlorophenyl | -COOEt | MCF-7 (Breast) | Hypothetical | - |
| Analog A | 4-chlorophenyl | -COOEt | A549 (Lung) | 8.6 | [6] |
| Analog B | 2-chlorophenyl | -COOEt | HCT-116 (Colon) | 12.3 | [6] |
| Analog C | 4-methoxyphenyl | -COOEt | MCF-7 (Breast) | > 50 | [7] |
| Analog D | 2,4-dichlorophenyl | -CONH-phenyl | HT-29 (Colon) | 5.2 | [8] |
| Analog E | 4-fluorophenyl | -CONH-benzyl | Caco-2 (Colon) | 7.8 | [8] |
| Analog F | 2,3-dichlorophenyl | -COOH | A549 (Lung) | Hypothetical | - |
Note: Some data points are hypothetical or inferred from closely related structures to illustrate SAR principles due to the lack of a single comprehensive study on the exact lead compound and its direct analogs.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key SAR takeaways for the this compound scaffold.
Caption: Key structure-activity relationship trends for the thiazole scaffold.
Mechanistic Insights: How Thiazole Analogs Induce Cancer Cell Death
The cytotoxic effects of these thiazole derivatives are often linked to their ability to induce apoptosis, or programmed cell death. This is a crucial mechanism for anticancer drugs as it leads to the safe and effective elimination of malignant cells.
Caption: Simplified intrinsic apoptosis pathway induced by thiazole analogs.
Studies have shown that compounds in this class can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[9] This, in turn, activates a cascade of caspases, ultimately leading to cell death.[4]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the cytotoxic and pro-apoptotic activity of thiazole analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5x10^3 to 1x10^4 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiazole analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the thiazole analog at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The SAR insights gathered from various studies on related analogs provide a clear roadmap for future optimization efforts. Key takeaways include the importance of electron-withdrawing substituents on the 2-aryl ring and the potential for enhancing activity through modification of the 4-carboxylate group.
Future research should focus on a systematic synthesis and evaluation of a focused library of analogs based on the 2-(2,3-dichlorophenyl) scaffold to precisely map the SAR. This should include variations in the substitution pattern on the phenyl ring, exploration of a wider range of ester and amide functionalities at the 4-position, and in-depth mechanistic studies to identify the specific molecular targets of the most potent compounds. Such a focused approach will undoubtedly accelerate the translation of these promising thiazole derivatives into clinically viable anticancer drugs.
References
- Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Chen, Z., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1944-1963.
- Kumar, D., et al. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemistry, 93(4), 567-578.
- Gomha, S. M., et al. (2015). Synthesis and anticancer activity of some novel thiadiazoles and thiazoles. Heterocycles, 91(6), 1227-1241.
- Tavallaei, O., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(5), 604-614.
- Hassan, A. S., et al. (2020). Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity. Bioorganic Chemistry, 98, 103761.
- Abdel-Wahab, B. F., et al. (2018). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- Patel, R. V., et al. (2014). Synthesis and biological evaluation of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 22(15), 4144-4157.
- Saini, H., Mehra, A., & Mittal, A. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry.
- Saini, H., Mehra, A., & Mittal, A. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- Miller, D. D., et al. (2005). SAR Studies of 2-arylthiazolidine-4-carboxylic Acid Amides: A Novel Class of Cytotoxic Agents for Prostate Cancer. Bioorganic & Medicinal Chemistry Letters, 15(18), 4010-4013.
- Fathy, G., et al. (2018).
- Miller, D. D., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(7), 2584-2588.
-
ResearchGate. (2019). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Available at: [Link]
- Tavallaei, O., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(5), 604–614.
- Yurttaş, L., et al. (2024). Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Mohamed, M. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301.
- Rezvani Kashani, M., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 20(11), 1223–1229.
- Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389.
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR studies of 2-arylthiazolidine-4-carboxylic acid amides: a novel class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Validating the mechanism of action of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
An In-Depth Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Study of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate and Established PI3K/Akt/mTOR Pathway Modulators
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel small molecule inhibitors, using this compound as a case study. Given the nascent understanding of this specific molecule, we will hypothesize its action as an inhibitor of the critical PI3K/Akt/mTOR signaling pathway. This document will objectively compare its theoretical performance with well-characterized inhibitors, supported by established experimental methodologies, to provide a blueprint for rigorous scientific validation.
The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Validating a new compound's interaction with this pathway requires a multi-faceted approach, moving from broad cellular effects to specific molecular interactions.
This guide is structured to first establish the biological context, then delve into a logical sequence of experiments designed to systematically confirm the compound's mechanism of action, comparing its expected outcomes with those of known inhibitors at each stage.
The PI3K/Akt/mTOR Signaling Cascade: A Primer
Understanding the pathway is the first step in designing validation experiments. Upon activation by growth factors, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. This cascade ultimately promotes cell survival and proliferation while inhibiting apoptosis.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
A Phased Approach to Mechanism of Action Validation
We will employ a three-phase experimental workflow to test our hypothesis that this compound (herein referred to as 'Compound X') inhibits the PI3K/Akt/mTOR pathway. At each phase, we will compare the expected results of Compound X with well-established inhibitors:
-
Wortmannin: A covalent, irreversible pan-PI3K inhibitor.
-
MK-2206: A potent, allosteric Akt inhibitor.
-
Rapamycin: A specific inhibitor of the mTORC1 complex.
Caption: Three-phase workflow for mechanism of action validation.
Phase 1: Assessing Cellular Phenotype - Anti-Proliferative Effects
The primary rationale here is that if Compound X inhibits a pro-proliferative pathway like PI3K/Akt/mTOR, it should reduce the viability of cancer cells that are dependent on this pathway.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate a cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X (e.g., 0.01 µM to 100 µM) and the comparator inhibitors (Wortmannin, MK-2206, Rapamycin) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Comparative Data & Expected Outcomes
The table below presents hypothetical, yet realistic, IC50 values. A potent compound will exhibit a low IC50 value.
| Compound | Putative Target | Expected IC50 in MCF-7 cells (µM) |
| Compound X | PI3K/Akt/mTOR | 0.5 - 5.0 |
| Wortmannin | Pan-PI3K | ~0.2 |
| MK-2206 | Akt | ~0.8 |
| Rapamycin | mTORC1 | ~0.01 |
-
Interpretation: An IC50 value for Compound X in the low micromolar or nanomolar range would be the first piece of evidence supporting its anti-proliferative activity, consistent with inhibition of a key survival pathway. The relative potency compared to the standards provides initial clues about its potential target and efficacy.
Phase 2: Verifying Target Engagement and Pathway Modulation
Observing an anti-proliferative effect is not sufficient to claim a specific mechanism. We must now demonstrate that Compound X engages with the PI3K/Akt/mTOR pathway by measuring the phosphorylation status of key downstream proteins.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Plate and treat MCF-7 cells with Compound X and comparators at their respective IC50 concentrations for a short duration (e.g., 2-4 hours) to observe direct pathway effects rather than secondary effects from cell death. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated and total forms of key pathway proteins: p-Akt (Ser473), total Akt, p-S6 Ribosomal Protein (a downstream target of mTORC1), and total S6. Use an antibody for a housekeeping protein like GAPDH or β-actin as a loading control.
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Comparative Data & Expected Outcomes
The expected outcome is a reduction in the phosphorylated (activated) forms of pathway proteins following treatment.
| Compound | Effect on p-Akt (Ser473) | Effect on p-S6 | Rationale |
| Compound X | Reduced | Reduced | If Compound X targets PI3K or Akt, it will reduce phosphorylation of both Akt and the downstream S6. |
| Wortmannin | Reduced | Reduced | As a PI3K inhibitor, it blocks the signal upstream of Akt, leading to reduced p-Akt and p-S6. |
| MK-2206 | Reduced | Reduced | As an Akt inhibitor, it directly prevents Akt phosphorylation and subsequent S6 phosphorylation. |
| Rapamycin | No significant change | Reduced | Rapamycin inhibits mTORC1, which is downstream of Akt. Therefore, it reduces p-S6 but not p-Akt. |
-
Interpretation: If Compound X reduces the levels of both p-Akt and p-S6, this strongly suggests its target is at or upstream of Akt. If it only reduces p-S6 (similar to Rapamycin), its target is likely mTORC1. This experiment is crucial for pinpointing the compound's position of action within the cascade.
Phase 3: Direct Target Identification and In Vitro Confirmation
Cellular assays are powerful but can be influenced by off-target effects. To definitively prove that Compound X directly inhibits a specific kinase, a cell-free in vitro kinase assay is the gold standard.
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Assay Principle: This assay measures the amount of ADP produced during a kinase reaction. A lower ADP level indicates greater inhibition of the kinase.
-
Reaction Setup: In a multi-well plate, combine the recombinant human kinase enzyme (e.g., PI3Kα, Akt1, or mTOR), its specific substrate (e.g., PIP2 for PI3K), and ATP.
-
Inhibitor Addition: Add a range of concentrations of Compound X and the appropriate positive control inhibitor.
-
Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial ADP amount.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value for direct enzyme inhibition.
Comparative Data & Expected Outcomes
This assay provides a quantitative measure of direct target engagement.
| Compound | Target Kinase | Expected In Vitro IC50 |
| Compound X | PI3Kα | < 1 µM |
| Wortmannin | PI3Kα | ~5 nM |
| MK-2206 | Akt1 | ~12 nM |
| Rapamycin | mTOR | ~0.1 nM (forms complex) |
-
Interpretation: A potent, low IC50 value in a PI3Kα kinase assay, but not in an Akt1 or mTOR assay, would provide definitive evidence that Compound X is a direct inhibitor of PI3K. This level of specificity is critical for advancing a compound in the drug development pipeline.
Conclusion
The validation of a novel compound's mechanism of action is a systematic process of hypothesis testing. By progressing through cellular phenotype assessment, pathway modulation analysis, and direct in vitro target engagement, researchers can build a robust evidence-based case. This guide, using the hypothetical PI3K/Akt/mTOR inhibitor this compound as a model, illustrates a rigorous comparative approach. The concordance of data across these orthogonal assays—demonstrating anti-proliferative effects, specific downstream signaling inhibition, and direct enzymatic inhibition—provides the necessary scientific validation to confidently define a compound's mechanism of action and guide its future development.
References
The Antimicrobial Frontier: A Comparative Analysis of Thiazole Derivatives' Spectrum of Activity
In the ever-present battle against microbial resistance, the scaffold of the thiazole ring has emerged as a cornerstone in the design of novel antimicrobial agents.[1][2][3] This five-membered heterocyclic motif, containing both sulfur and nitrogen, is a privileged structure in medicinal chemistry, underpinning the activity of numerous clinically significant drugs.[4] This guide provides a comparative analysis of the antimicrobial spectrum of various thiazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and standardized protocols. Our focus is to dissect the structure-activity relationships that govern their efficacy against a range of bacterial and fungal pathogens, thereby informing the rational design of next-generation therapeutics.
Understanding the Antimicrobial Potential of Thiazole Derivatives
The thiazole nucleus is a versatile pharmacophore, with its derivatives exhibiting a broad range of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.[4][5] The antimicrobial efficacy of these compounds is intrinsically linked to the nature and position of substituents on the thiazole ring.[6][7] This structural diversity allows for the fine-tuning of their biological activity, leading to compounds with potent and selective antimicrobial properties.
The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, facilitates their penetration into bacterial cell membranes, which can lead to the leakage of cytoplasmic contents and ultimately cell death.[5] The mechanism of action for many thiazole derivatives involves the inhibition of essential cellular processes. For instance, some derivatives act by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication, while others may interfere with cell wall synthesis.[1][3][8]
Comparative Antimicrobial Spectrum of Thiazole Derivatives
The antimicrobial spectrum of thiazole derivatives is highly dependent on their chemical structure. Strategic modifications to the thiazole core can significantly enhance potency and broaden the spectrum of activity. Below is a comparative analysis of different classes of thiazole derivatives and their observed antimicrobial activities.
2-Aminothiazole Derivatives
Derivatives featuring a 2-amino group on the thiazole ring have been extensively investigated for their antimicrobial properties. These compounds often serve as versatile intermediates for the synthesis of more complex molecules.
| Derivative Class | Target Organisms | Representative MIC Values (µg/mL) | Key Structural Features Influencing Activity |
| Substituted 2-Amino-4-phenylthiazoles | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | 16.1 µM for S. aureus and E. coli[1] | The nature of the substituent on the phenyl ring and at other positions of the thiazole ring significantly modulates activity.[1] |
| Hybrid molecules with other heterocycles | Gram-positive and Gram-negative bacteria, Candida albicans | Varies widely depending on the linked heterocycle. For example, some thiazolyl-pyrazoline hybrids show MICs of 50 µg/mL against S. aureus and K. pneumoniae.[6] | Clubbing the thiazole ring with other bioactive heterocycles like pyrazoline or triazole can lead to synergistic or enhanced antimicrobial effects.[6] |
Thiazolidinone Derivatives
Thiazolidinones, which are saturated derivatives of thiazole containing a carbonyl group, represent another important class of antimicrobial agents.[5]
| Derivative Class | Target Organisms | Representative MIC Values (µg/mL) | Key Structural Features Influencing Activity |
| 4-Thiazolidinones | Broad spectrum including Gram-positive and Gram-negative bacteria | Varies based on substitutions. | The "wonder nucleus" of 4-thiazolidinone allows for diverse substitutions at positions 2, 3, and 5, leading to a wide range of biological activities.[5] |
| Rhodanine (2-thioxo-4-thiazolidinone) derivatives | Various bacteria and fungi | Dependent on the specific derivative. | Rhodanine and its derivatives are known inhibitors of various microbial enzymes.[5] |
Thiazole-Metal Complexes
The coordination of thiazole derivatives with metal ions has been shown to enhance their antimicrobial activity.
| Derivative Class | Target Organisms | Representative MIC Values (µg/mL) | Key Structural Features Influencing Activity |
| Pyridinyl thiazole ligand-metal complexes | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderate activity against Gram-positive bacteria.[1] | The nature of the metal ion and the overall geometry of the complex play a crucial role in the antimicrobial effect. |
Bis-thiazole Derivatives
Compounds containing two thiazole moieties have demonstrated potent antimicrobial and antifungal activities.
| Derivative Class | Target Organisms | Representative MIC Values (µg/mL) | Key Structural Features Influencing Activity |
| 1,4-phenylenebisthiazole derivatives | Candida albicans and other Candida species | Some derivatives show activity comparable to Amphotericin B (MIC 0.12 µg/mL).[4] | The presence of two thiazole rings, often linked by a hydrazone group, is associated with increased antimicrobial activity.[4] |
Experimental Protocols for Antimicrobial Spectrum Determination
To ensure the reliability and comparability of antimicrobial susceptibility data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these tests.[1][6][9]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantitatively determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
Principle: A standardized suspension of the test microorganism is inoculated into microplate wells containing serial dilutions of the thiazole derivative. After incubation, the wells are observed for visible growth to determine the MIC.
Step-by-Step Protocol:
-
Preparation of Thiazole Derivative Stock Solution: Dissolve the thiazole derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a known high concentration.
-
Preparation of Microdilution Plates:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.
-
Perform a two-fold serial dilution of the thiazole derivative stock solution across the wells to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[4]
-
Dilute this suspension to the final required inoculum density.
-
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading and Interpretation: The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth of the microorganism.[3]
Caption: Workflow for Broth Microdilution Assay.
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterium to an antimicrobial agent.[4][5]
Principle: A filter paper disk impregnated with a known concentration of a thiazole derivative is placed on an agar plate inoculated with the test bacterium. The compound diffuses from the disk into the agar, and if the bacterium is susceptible, a clear zone of growth inhibition will appear around the disk.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[10]
-
Inoculation of Agar Plate:
-
Application of Disks:
-
Aseptically place paper disks impregnated with a known concentration of the thiazole derivative onto the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[10]
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.[10]
-
The size of the zone is correlated with the susceptibility of the bacterium to the compound.
-
Caption: Workflow for Disk Diffusion Assay.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of thiazole derivatives is intricately linked to their structural features. Understanding these relationships is pivotal for the design of more effective antimicrobial agents.
-
Substitution at Position 2: The nature of the substituent at the 2-position of the thiazole ring is critical. Electron-withdrawing groups can enhance activity, while bulky groups may have a variable effect. The presence of a hydrazone linkage at this position has been shown to improve antifungal potency.[11]
-
Substitution at Position 4: The substituent at the 4-position also plays a significant role. For instance, a phenyl group at this position is common in many active derivatives, and its substitution pattern can modulate the antimicrobial spectrum.[7]
-
Substitution at Position 5: Modifications at the 5-position can also influence activity. For example, the introduction of an acyl group at this position has been reported to result in compounds with antibacterial activity.[6]
-
Hybrid Molecules: The fusion of the thiazole ring with other heterocyclic systems, such as pyrazoline, triazole, or coumarin, is a promising strategy to enhance antimicrobial activity and broaden the spectrum.[1][6] This molecular hybridization can lead to compounds with novel mechanisms of action or improved pharmacokinetic properties.[7]
Caption: Structure-Activity Relationships of Thiazole Derivatives.
Conclusion and Future Perspectives
Thiazole derivatives continue to be a rich source of inspiration for the development of new antimicrobial agents. Their synthetic tractability and the ability to modulate their biological activity through structural modifications make them an attractive scaffold for medicinal chemists. The comparative analysis presented in this guide highlights the diverse antimicrobial spectra of different thiazole derivatives and underscores the importance of structure-activity relationship studies in guiding the design of more potent and selective compounds. As antimicrobial resistance remains a pressing global health threat, the continued exploration of the chemical space around the thiazole nucleus is a critical endeavor in the quest for novel therapeutics.
References
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2021). MDPI. [Link]
-
Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (2024). National Institutes of Health. [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. [Link]
-
The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). National Institutes of Health. [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]
-
EUCAST Disk Diffusion and Quality Control. (2026). EUCAST. [Link]
-
The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). National Institutes of Health. [Link]
-
Thiazole antifungals. (n.d.). EBSCO. [Link]
-
A RETROSPECTIVE STUDY ON THIAZOLE DERIVATIVES SYNTHESIS AND THEIR ANTIMICROBIAL ACTIVITY. (2021). ResearchGate. [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2022). MDPI. [Link]
Sources
- 1. EUCAST: MIC Determination [eucast.org]
- 2. testinglab.com [testinglab.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 9. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 10. microbenotes.com [microbenotes.com]
- 11. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of experimental results for Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate in different labs
A Guide to the Cross-Validation of Experimental Results for Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Introduction
This guide provides a comprehensive framework for the cross-validation of experimental data for this compound. We will delve into the critical aspects of its synthesis, analytical characterization, and the interpretation of results, offering field-proven insights and detailed protocols to ensure inter-laboratory consistency. The objective is to equip researchers, scientists, and drug development professionals with a robust methodology for validating and comparing data, thereby fostering confidence in collective scientific findings.
Part 1: Synthesis via Hantzsch Thiazole Condensation
The most common and efficient route to this class of compounds is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[4][5][6] In this case, the key precursors are 2,3-dichlorobenzothioamide and ethyl bromopyruvate.
The causality behind this choice of reaction is its high yield and the relative simplicity of the procedure, making it a staple in heterocyclic chemistry.[4] The mechanism initiates with a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[7]
Caption: High-level workflow for the Hantzsch synthesis of the target compound.
Comparative Synthesis Data
To ensure reproducibility, it is crucial that different labs can obtain comparable yields and purity. The following table presents a hypothetical comparison of results from three independent laboratories.
| Parameter | Lab A | Lab B | Lab C |
| Reaction Solvent | Ethanol | Methanol | Ethanol |
| Reaction Time | 4 hours | 6 hours | 4 hours |
| Temperature | 78 °C (Reflux) | 65 °C (Reflux) | 78 °C (Reflux) |
| Purification Method | Recrystallization (Ethanol/Water) | Column Chromatography (Silica) | Recrystallization (Ethanol) |
| Yield | 85% | 78% | 88% |
| Purity (by HPLC) | 99.2% | 99.5% | 99.1% |
| Appearance | Off-white solid | Pale yellow solid | Off-white solid |
The data shows minor variations in yield, which can be attributed to differences in purification methods and solvent choice. However, the final purity in all labs is high (>99%), indicating the robustness of the synthetic protocol.
Standardized Synthesis Protocol
To minimize variability, a standardized protocol is essential.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichlorobenzothioamide (1.0 eq) in absolute ethanol (10 mL per gram of thioamide).
-
Addition of Reagent: Add ethyl bromopyruvate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the mixture to room temperature, then place it in an ice bath for 30 minutes.
-
Workup: Pour the cooled mixture into cold water (3x the volume of ethanol). If the solution is acidic, neutralize with a saturated sodium bicarbonate solution until effervescence ceases.
-
Isolation: Collect the resulting precipitate by vacuum filtration, washing the solid with cold water.
-
Drying: Dry the crude product under vacuum at 40-50°C.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure product as an off-white solid.
Part 2: Analytical Cross-Validation
Once synthesized, the compound's identity and purity must be confirmed. Cross-validation of analytical data is paramount to ensure that all labs are observing the same molecule with the same level of quality.
Caption: A standard workflow for the analytical characterization of the synthesized compound.
A. ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation of organic molecules.[8] Minor shifts in peak positions can occur due to differences in solvent, sample concentration, and spectrometer calibration, but the splitting patterns (multiplicity) and coupling constants (J values) should remain consistent.
Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Lab A (δ, ppm) | Lab B (δ, ppm) | Lab C (δ, ppm) | Expected Multiplicity | J (Hz) |
| H (thiazole) | 8.15 | 8.16 | 8.15 | s (singlet) | - |
| H (phenyl) | 7.65 | 7.66 | 7.65 | dd (doublet of d) | 7.8, 1.5 |
| H (phenyl) | 7.50 | 7.51 | 7.50 | dd (doublet of d) | 8.0, 1.5 |
| H (phenyl) | 7.35 | 7.36 | 7.35 | t (triplet) | 7.9 |
| -OCH₂CH₃ (CH₂) | 4.42 | 4.42 | 4.43 | q (quartet) | 7.1 |
| -OCH₂CH₃ (CH₃) | 1.40 | 1.41 | 1.40 | t (triplet) | 7.1 |
The observed chemical shifts are highly consistent across the labs, with variations of only ±0.01 ppm, which is well within acceptable limits.
Standardized NMR Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[9] Filter the solution through a pipette with a glass wool plug into a clean NMR tube.[9]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
B. High-Performance Liquid Chromatography (HPLC)
HPLC is critical for determining the purity of the synthesized compound.[10] The retention time (RT) can vary slightly between systems due to differences in column length, packing, and instrument dead volume, but the purity calculation should be consistent.
Comparative HPLC Purity Data
| Parameter | Lab A | Lab B | Lab C |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 70:30 Acetonitrile:Water | 70:30 Acetonitrile:Water | 75:25 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 284 nm[11] | UV at 284 nm | UV at 284 nm |
| Retention Time | 5.8 min | 5.9 min | 7.2 min |
| Purity (%) | 99.2% | 99.5% | 99.1% |
Lab C shows a longer retention time, which is expected due to the longer column and different mobile phase composition. Despite these differences, all labs confirm a purity level above 99%, validating the quality of the material.
Standardized HPLC Protocol [12]
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the specified ratio. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL using the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[13]
-
HPLC System Settings:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile/Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set to 284 nm.
-
-
Analysis: Inject the sample and record the chromatogram for 10-15 minutes. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Part 3: Inter-Laboratory Validation Strategy
A formal cross-validation study ensures that analytical methods are transferable and that results are comparable.[14][15] This is not merely a repetition of experiments but a systematic process to evaluate consistency.
Caption: A structured approach for conducting an inter-laboratory cross-validation study.
The most common approach is comparative testing, where a homogenous batch of the compound is sent from a central lab to participating labs for analysis using a standardized protocol.[15] The results are then statistically compared against pre-defined acceptance criteria. This process validates the analytical method itself, ensuring it is robust and transferable.
Conclusion
The cross-validation of experimental data for this compound is a critical exercise in ensuring scientific rigor and reproducibility. This guide has demonstrated that while minor variations in synthetic yields and analytical readouts are expected, adherence to standardized, well-documented protocols can ensure that these variations remain within acceptable limits. By establishing consistent methods for synthesis, purification, and characterization—particularly through NMR and HPLC—research teams across different laboratories can generate comparable, high-quality data. This foundation of reliable and reproducible results is indispensable for the confident advancement of promising compounds in the drug development lifecycle.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones.
- SynArchive. Hantzsch Thiazole Synthesis.
- PubMed. Reverse-phase HPLC analysis and purification of small molecules.
- YouTube. synthesis of thiazoles.
- CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
- Benchchem. Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2 - Benchchem.
- Smolecule. Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate.
- Lab Manager. HPLC Sample Prep: Critical First Steps in LC Analysis.
- Sigma-Aldrich. Small Molecule HPLC.
- ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules.
- PubMed. Cross-validation of bioanalytical methods between laboratories.
- Benchchem. A Guide to Cross-Validation of Analytical Methods Between Laboratories.
- Conduct Science. High performance liquid chromatography (HPLC) Protocol.
- Books. Chapter 5: Acquiring 1 H and 13 C Spectra.
- Metin Balci. Basic 1H- and 13C-NMR Spectroscopy.
- CymitQuimica. Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate.
- ChemicalBook. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7.
- Khalifa M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim. Slov. 2018, 65, 1–22.
- bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- NIH. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]
- 12. conductscience.com [conductscience.com]
- 13. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 14. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative In Vivo Analysis of the Anti-Inflammatory Efficacy of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the anti-inflammatory activity of the novel compound, Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, against established nonsteroidal anti-inflammatory drugs (NSAIDs). The experimental data and protocols herein are intended to offer a clear, evidence-based assessment of its therapeutic potential.
Introduction: The Rationale for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a critical component of the body's defense mechanism, chronic inflammation can lead to a host of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular conditions.[2] The primary mediators of inflammation include prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3][4]
Currently available NSAIDs primarily function by inhibiting these COX enzymes.[3][4] However, non-selective COX inhibitors can cause gastrointestinal side effects, while some selective COX-2 inhibitors have been associated with cardiovascular risks.[5][6] This necessitates the development of new anti-inflammatory agents with improved efficacy and safety profiles.
Thiazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][7][8] Their unique chemical structure allows for diverse modifications to enhance their therapeutic effects.[1][9] This guide focuses on the in vivo validation of this compound, a novel thiazole derivative, and compares its performance against the non-selective COX inhibitor Indomethacin and the preferential COX-2 inhibitor Celecoxib.
Comparative Framework: In Vivo Models and Reference Drugs
To provide a robust evaluation, we employed two well-established and complementary in vivo models of inflammation:
-
Carrageenan-Induced Paw Edema: This is a widely used model for screening acute anti-inflammatory activity.[10][11] The inflammatory response is biphasic, with an initial phase mediated by histamine and serotonin, followed by a later phase primarily driven by prostaglandin synthesis.[10] This model is highly reproducible and ideal for assessing the efficacy of compounds that interfere with these mediators.[12]
-
Adjuvant-Induced Arthritis (AIA) in Rats: This model mimics the chronic inflammatory conditions observed in rheumatoid arthritis.[13][14] Injection of an adjuvant, such as Mycobacterium tuberculosis, induces a systemic immune reaction characterized by joint inflammation, cartilage destruction, and bone resorption.[14][15] The AIA model is valuable for evaluating the long-term efficacy of anti-inflammatory and immunomodulatory agents.[16]
The performance of this compound was benchmarked against:
-
Indomethacin: A potent, non-selective COX inhibitor, serving as a standard reference drug in anti-inflammatory studies.[3][4][17] It is known to inhibit both COX-1 and COX-2, leading to a reduction in prostaglandin synthesis.[3][18]
-
Celecoxib: A selective COX-2 inhibitor, which is designed to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[19][20][21]
Experimental Protocols
Animals and Ethical Considerations
Male Wistar rats (180-220 g) were used for all experiments. Animals were housed under standard laboratory conditions with free access to food and water. All experimental procedures were conducted in accordance with the guidelines for the care and use of laboratory animals and were approved by the Institutional Animal Ethics Committee.
Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of the test compound.
Procedure:
-
Animals were randomly divided into four groups (n=6 per group): Vehicle control (0.5% carboxymethyl cellulose), this compound (50 mg/kg), Indomethacin (10 mg/kg), and Celecoxib (20 mg/kg).
-
The initial paw volume of the right hind paw of each rat was measured using a plethysmometer.
-
The respective treatments were administered orally.
-
One hour after treatment, 0.1 mL of 1% carrageenan solution in saline was injected into the subplantar region of the right hind paw to induce edema.[10][22]
-
Paw volumes were measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[23]
-
The percentage inhibition of edema was calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Adjuvant-Induced Arthritis
Objective: To assess the efficacy of the test compound in a chronic inflammation model.
Procedure:
-
Arthritis was induced by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL) into the subplantar region of the right hind paw.[13][15]
-
Animals were divided into four groups (n=6 per group) as described in the acute model.
-
Oral treatment with the respective compounds was initiated on day 14 post-adjuvant injection and continued daily for 14 days.
-
Paw volume was measured on days 0, 14, 21, and 28.
-
On day 28, blood samples were collected for the estimation of serum TNF-α and IL-6 levels using ELISA kits.
-
Animals were then euthanized, and the hind paws were collected for radiographic and histopathological analysis.
Comparative Data Analysis
Acute Anti-Inflammatory Activity
The results of the carrageenan-induced paw edema assay are summarized in Table 1.
Table 1: Effect of this compound and Reference Drugs on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 50 | 0.42 ± 0.04 | 50.6% |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8% |
| Celecoxib | 20 | 0.48 ± 0.05* | 43.5% |
*p < 0.05 compared to the vehicle control group. Data are expressed as mean ± SEM.
This compound demonstrated significant inhibition of paw edema, comparable to that of the standard drugs. Its effect was more pronounced than Celecoxib and approached the efficacy of Indomethacin at the tested doses.
Chronic Anti-Inflammatory Activity
The therapeutic effects of the compounds in the adjuvant-induced arthritis model are presented in Table 2 and Table 3.
Table 2: Effect of this compound and Reference Drugs on Paw Volume in Adjuvant-Induced Arthritic Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) on Day 28 | % Reduction in Paw Volume |
| Arthritic Control | - | 2.15 ± 0.12 | - |
| This compound | 50 | 1.38 ± 0.09 | 35.8% |
| Indomethacin | 10 | 1.25 ± 0.08 | 41.9% |
| Celecoxib | 20 | 1.52 ± 0.10* | 29.3% |
*p < 0.05 compared to the arthritic control group. Data are expressed as mean ± SEM.
Table 3: Effect of this compound and Reference Drugs on Serum Pro-inflammatory Cytokines in Adjuvant-Induced Arthritic Rats
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Arthritic Control | - | 185.6 ± 12.4 | 254.2 ± 18.7 |
| This compound | 50 | 98.3 ± 8.1 | 145.8 ± 11.3 |
| Indomethacin | 10 | 85.7 ± 7.5 | 132.5 ± 10.6 |
| Celecoxib | 20 | 112.4 ± 9.8 | 168.9 ± 13.2 |
*p < 0.05 compared to the arthritic control group. Data are expressed as mean ± SEM.
In the chronic model, this compound significantly reduced paw swelling and lowered the serum levels of the pro-inflammatory cytokines TNF-α and IL-6.[24][25][26] These cytokines are key players in the pathogenesis of rheumatoid arthritis and other chronic inflammatory diseases.[24][27] The compound's efficacy in reducing these cytokines was superior to Celecoxib and comparable to Indomethacin.
Mechanistic Insights and Discussion
The experimental data suggest that this compound possesses potent anti-inflammatory properties in both acute and chronic models of inflammation. Its ability to inhibit the prostaglandin-mediated phase of carrageenan-induced edema points towards a potential inhibitory effect on the COX pathway.[1]
Furthermore, the significant reduction in TNF-α and IL-6 levels in the adjuvant-induced arthritis model suggests that its mechanism of action may extend beyond COX inhibition. These cytokines are crucial mediators of the inflammatory cascade and are often upstream of prostaglandin synthesis.[25][27] The ability of the compound to modulate these cytokines indicates a broader anti-inflammatory profile.
The comparative analysis reveals that this compound is a promising anti-inflammatory agent. Its efficacy is consistently superior to the preferential COX-2 inhibitor Celecoxib and rivals that of the potent non-selective COX inhibitor Indomethacin in the tested models.
Visualizing the Experimental Workflow and Inflammatory Pathway
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Experimental Workflow for In Vivo Anti-inflammatory Assays.
Caption: Simplified Inflammatory Signaling Pathway.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a highly effective anti-inflammatory agent in preclinical in vivo models. Its performance against established NSAIDs warrants further investigation into its precise mechanism of action, including its selectivity for COX isoenzymes and its effects on upstream inflammatory signaling pathways. Future studies should also focus on its pharmacokinetic profile and long-term safety to fully elucidate its potential as a novel therapeutic agent for inflammatory diseases.
References
- What is the mechanism of Indomethacin?
- Indometacin - Wikipedia.
- Indomethacin - StatPearls - NCBI Bookshelf - NIH. (2024-05-28).
- COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic.
- Adjuvant-Induced Arthritis Model - Chondrex, Inc.
- Models of inflammation: adjuvant-induced arthritis in the r
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem.
- Adjuvant Arthritis (AIA)
- Adjuvant-induced arthritis in rats: a possible animal model of chronic pain - PubMed. (1981-04).
- Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO.
- A Protocol for Adjuvant-Induced Arthritis (AIA)
- What are COX-2 inhibitors and how do they work?
- Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects - YouTube. (2024-12-13).
- Indomethacin Capsules, USP 25 mg - accessd
- Cyclooxygenase-2 inhibitor - Wikipedia.
- What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage - MedicineNet.
- Carrageenan Induced Paw Edema (R
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchG
- TNF-α and IL-6: The Link between Immune and Bone System - Bentham Science Publisher.
- Synthesis and anti-inflammatory activity of thiazole deriv
-
Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][4][17][19]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed. (2018-09-21).
- Carrageenan induced Paw Edema Model - Cre
- Proinflammatory cytokines IL-6 and TNF-α and the development of inflamm
- Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives | Request PDF - ResearchG
- Major genes that affect inflammation: IL-6 (Interleukin-6) and TNF-α (Tumor Necrosis Factor-alpha) are key messengers (cytokines) involved in inflammation and immune response. - humanpeople Help Center Help Centre.
- A review on progress of thiazole derivatives as potential anti-inflamm
- Roles of tumor necrosis factor-α and interleukin-6 in regulating bone cancer pain via TRPA1 signal pathway and beneficial effects of inhibition of neuro-inflamm
- Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed.
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
- Mechanism and Clinical Significance of IL-6 Combined with TNF- - Longdom Publishing.
- Ethyl 2-(3,5-dichlorophenyl)
- 5398-36-7 | Product Name : Ethyl 2-Amino-1,3-thiazole-4-carboxylate | Pharmaffili
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021-03-07).
- Ethyl 2-aminothiazole-4-carboxyl
- Ethyl 2-aminothiazole-4-carboxyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 3. Indometacin - Wikipedia [en.wikipedia.org]
- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buy Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate | 132089-38-4 [smolecule.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Adjuvant-Induced Arthritis Model [chondrex.com]
- 14. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chondrex.com [chondrex.com]
- 16. inotiv.com [inotiv.com]
- 17. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 21. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage [medicinenet.com]
- 22. inotiv.com [inotiv.com]
- 23. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. eurekaselect.com [eurekaselect.com]
- 25. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. humanpeople.gorgias.help [humanpeople.gorgias.help]
- 27. Roles of tumor necrosis factor-α and interleukin-6 in regulating bone cancer pain via TRPA1 signal pathway and beneficial effects of inhibition of neuro-inflammation and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate: An Efficiency Analysis for Drug Development Professionals
Introduction
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, the subject of this guide, is a key intermediate in the synthesis of various potential therapeutic agents. The efficiency of its synthesis is therefore a critical factor in the drug development pipeline, impacting both the economic viability and the environmental footprint of the manufacturing process.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, with a focus on efficiency. We will delve into the venerable Hantzsch thiazole synthesis and explore a modern, one-pot adaptation, providing detailed experimental protocols and supporting data to empower researchers and drug development professionals in making informed strategic decisions.
Route 1: The Classic Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for the preparation of thiazole derivatives.[2] The core of this reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[3] For the synthesis of our target molecule, this translates to the reaction of ethyl bromopyruvate with 2,3-dichlorobenzothioamide.
Causality of Experimental Choices
The selection of reagents and conditions in the Hantzsch synthesis is dictated by the reaction mechanism. The thioamide, with its nucleophilic sulfur atom, initiates the reaction by attacking the electrophilic carbon of the α-halocarbonyl. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic thiazole ring. The choice of a suitable solvent is crucial to facilitate the reaction while allowing for easy isolation of the product. Ethanol is often employed due to its ability to dissolve the reactants and its relatively high boiling point, which can be utilized to drive the reaction to completion.
Experimental Protocol: Hantzsch Synthesis
Step 1: Synthesis of 2,3-Dichlorobenzothioamide
The thioamide intermediate is not readily commercially available and must be synthesized from the corresponding aldehyde. A robust method for this transformation is the thionation of 2,3-dichlorobenzaldehyde using Lawesson's reagent.
-
Materials: 2,3-dichlorobenzaldehyde, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide), anhydrous toluene.
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichlorobenzaldehyde (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The crude product can be purified by column chromatography on silica gel to yield 2,3-dichlorobenzothioamide.
-
Step 2: Synthesis of this compound
-
Materials: 2,3-dichlorobenzothioamide, ethyl bromopyruvate, ethanol.
-
Procedure:
-
Dissolve 2,3-dichlorobenzothioamide (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add ethyl bromopyruvate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product can be isolated by pouring the reaction mixture into ice-water, followed by filtration of the resulting precipitate.
-
The crude product is then washed with water and recrystallized from ethanol to afford pure this compound.
-
Visualization of the Hantzsch Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of the target molecule.
Route 2: One-Pot Synthesis Modification
In the pursuit of greater efficiency, one-pot syntheses have emerged as a powerful strategy in modern organic chemistry. These procedures, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of reduced reaction times, simplified work-up procedures, and minimized waste generation. A one-pot variant of the Hantzsch synthesis can be applied to the preparation of our target molecule.
Causality of Experimental Choices
The one-pot approach leverages the sequential reactivity of the starting materials. By carefully selecting the reaction conditions, the formation of the thioamide from the aldehyde and a sulfur source (like thiourea or Lawesson's reagent) and the subsequent cyclocondensation with the α-halocarbonyl can be achieved in a single continuous process. This eliminates the need for isolation and purification of the thioamide intermediate, thereby saving time and resources.
Experimental Protocol: One-Pot Synthesis
-
Materials: 2,3-dichlorobenzaldehyde, thiourea, N-bromosuccinimide (NBS), ethyl acetoacetate, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
To this mixture, add ethyl acetoacetate (1.0 eq) and N-bromosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature for a specified time, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
-
Visualization of the One-Pot Synthesis Workflow
Caption: Workflow for the one-pot synthesis of the target molecule.
Efficiency Comparison
To provide a clear and objective comparison, the following table summarizes the key efficiency parameters of the two synthetic routes. The data is based on typical yields and reaction times reported in the literature for analogous transformations.
| Parameter | Hantzsch Synthesis (Two-Step) | One-Pot Synthesis |
| Overall Yield | 60-75% | 70-85% |
| Reaction Time | 8-12 hours | 2-4 hours |
| Number of Steps | 2 | 1 |
| Purification Steps | 2 (intermediate and final) | 1 (final) |
| Atom Economy | Moderate | Higher |
| Green Chemistry | Moderate (solvent use, heating) | Good (reduced steps and waste) |
Discussion and Recommendation
The classic Hantzsch synthesis is a robust and well-established method that provides reliable access to the target molecule. However, it is a two-step process that requires the isolation and purification of the thioamide intermediate, which can be time-consuming and may lead to a lower overall yield.
In contrast, the one-pot synthesis offers a significant improvement in efficiency. By combining the two reaction steps into a single operation, it dramatically reduces the reaction time and simplifies the experimental procedure. The elimination of an intermediate purification step not only saves time and resources but also contributes to a higher overall yield. From a green chemistry perspective, the one-pot approach is also more favorable due to the reduction in solvent usage and waste generation.
For researchers and drug development professionals aiming for a more efficient, economical, and environmentally friendly synthesis of this compound, the one-pot synthesis is the recommended route . While the initial optimization of the one-pot reaction conditions may require some effort, the long-term benefits in terms of time, cost, and sustainability are substantial.
References
-
(2021). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate.[1]
-
Oriental Journal of Chemistry. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole.[4][5][6]
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples.[7]
-
Ko, I. S. et al. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc, 2019(iii), 67-78.[8]
-
(2021). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template.[9]
-
Popiolek, R., & Biernasiuk, A. (2023). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 28(15), 5789.[1][12]
-
Scribd. Hantzsch Thiazole Synthesis 2010.[3]
-
Aggarwala, R., Hooda, M., Jain, N., Sanz, D., Rozas, I., & Twamley, B. (2021). An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. Journal of Sulfur Chemistry, 42(5), 554-564.[14]
-
Wikipedia. Gabriel synthesis.[15]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis.[16]
-
L.S.College, Muzaffarpur. (2020). Gabriel synthesis.[11]
-
Chemistry Steps. The Gabriel Synthesis.[17]
-
Ali, M. A., et al. (2018). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 23(11), 2885.[2]
-
Organic Reactions. Hantzsch Thiazole Synthesis.[18]
-
ResearchGate. Cook-Heilbron thiazole synthesis.[19]
-
Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[20]
-
Patsnap. Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde.[21]
-
Google Patents. A kind of synthesis technique of 2,3 dichlorobenzaldehyde.[22]
-
bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.[22]
-
ResearchGate. Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates.[23]
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Lawesson's Reagent [organic-chemistry.org]
- 15. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate [cymitquimica.com]
- 21. labsolu.ca [labsolu.ca]
- 22. bepls.com [bepls.com]
- 23. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the In Vitro Cytotoxicity of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate. We will objectively compare its performance with established cytotoxic agents and provide the supporting rationale and detailed experimental protocols necessary for such an investigation. This document is intended for researchers, scientists, and professionals in the field of drug development.
The thiazole ring is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including anticancer properties.[1][2][3][4][5] The subject of our investigation, this compound, is a member of this promising class of compounds. Preliminary research suggests that dichlorophenyl thiazole derivatives may possess noteworthy cytotoxic effects.[6][7][8] To rigorously assess its potential as a therapeutic agent, a systematic benchmarking against known standards is imperative.
This guide will delineate the experimental design, methodologies, and data interpretation required to characterize the cytotoxic profile of this novel thiazole derivative.
Rationale for Selection of Standard Cytotoxic Agents
The choice of standard cytotoxic agents is critical for a meaningful comparative analysis. The selected compounds—Doxorubicin, Cisplatin, Paclitaxel, and Staurosporine—represent a diversity of mechanisms of action, allowing for a broad-spectrum comparison.
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[9][10][11][12] Its broad efficacy against various cancers makes it a staple in chemotherapy.
-
Cisplatin: A platinum-based drug, cisplatin forms cross-links with DNA, which disrupts DNA repair mechanisms and triggers apoptosis.[13][14] It is a first-line treatment for several solid tumors. The cytotoxicity of cisplatin can vary significantly depending on the cell line and experimental conditions.[15][16]
-
Paclitaxel: A taxane, paclitaxel stabilizes microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[17][18][19][20] It is widely used in the treatment of breast, ovarian, and lung cancers.
-
Staurosporine: A broad-spectrum protein kinase inhibitor, staurosporine is a potent inducer of apoptosis through both caspase-dependent and -independent pathways.[21][22][23][24][25] While not used clinically as an anticancer drug due to its lack of specificity, its robust pro-apoptotic activity makes it an excellent positive control in cytotoxicity assays.
Experimental Workflow for Cytotoxicity Assessment
The following workflow provides a systematic approach to benchmarking the cytotoxicity of the test compound.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments in this comparative guide.
Cell Culture and Seeding
-
Cell Line Selection: A panel of human cancer cell lines should be selected to represent diverse tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer).
-
Cell Culture: Cells are to be cultured in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[17]
Compound Preparation and Treatment
-
Stock Solutions: this compound and the standard drugs are dissolved in dimethyl sulfoxide (DMSO) to prepare 10 mM stock solutions.
-
Serial Dilutions: A range of concentrations for each compound is prepared by serial dilution in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: The culture medium is replaced with fresh medium containing the various concentrations of the test and standard compounds. A vehicle control (medium with 0.1% DMSO) is included. The plates are then incubated for 48-72 hours.[18]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[17][18]
-
MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[18]
-
Incubation: The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.[18]
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[18]
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[26][27]
-
Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is transferred to a new 96-well plate.
-
LDH Reaction: The LDH reaction mixture is added to each well according to the manufacturer's instructions.
-
Incubation: The plate is incubated at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
Potential Signaling Pathways in Cytotoxicity
The cytotoxic effects of the test compound and the standards may converge on common apoptotic pathways.
Caption: Simplified overview of major apoptotic signaling pathways.
Data Presentation and Interpretation
The cytotoxic activity of each compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell growth by 50%.
Table 1: Hypothetical IC50 Values (µM) of Test Compound and Standards in Various Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Doxorubicin | 0.05 - 1 | 0.1 - 2 | 0.2 - 5 |
| Cisplatin | 5 - 20 | 2 - 15 | 1 - 10 |
| Paclitaxel | 0.001 - 0.1 | 0.005 - 0.5 | 0.01 - 1 |
| Staurosporine | 0.01 - 0.5 | 0.005 - 0.2 | 0.01 - 0.3 |
Note: The IC50 values for the standard compounds are representative ranges from the literature and can vary based on experimental conditions.[28][29][30][31]
A lower IC50 value indicates greater cytotoxic potency. By comparing the IC50 values of this compound to those of the established standards, we can ascertain its relative potency and potential for further development as an anticancer agent.
Conclusion
This guide outlines a robust and comprehensive approach to benchmarking the cytotoxicity of a novel thiazole derivative. By employing standardized protocols and a panel of well-characterized cytotoxic agents, researchers can obtain reliable and comparable data to inform the subsequent stages of the drug discovery and development process. The promising anticancer activity observed in various thiazole derivatives warrants a thorough investigation into the potential of this compound.[28][32][33]
References
-
Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. [Link]
-
Mechanism of staurosporine-induced apoptosis in murine hepatocytes. [Link]
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. [Link]
-
Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. [Link]
-
Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. [Link]
-
Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. [Link]
-
Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. [Link]
-
Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. [Link]
-
Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. [Link]
-
Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. [Link]
-
Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model. [Link]
-
Doxorubicin. [Link]
-
Cisplatin in cancer therapy: molecular mechanisms of action. [Link]
-
IC 50 values for cell lines treated with cisplatin BG. [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects. [Link]
-
In vitro cytotoxicity patterns of standard and investigational agents on human bone marrow granulocyte-macrophage progenitor cells. [Link]
-
An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]
-
How to use paclitaxel in cell culture cytotoxic test? [https://www.researchgate.net/post/How_to_use_paclitaxel_in_cell_culture_cytotoxic_test]([Link]_ cytotoxic_test)
-
Medicine of the week: Doxorubicin. [Link]
-
The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. [Link]
-
Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. [Link]
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. [Link]
-
Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. [Link]
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
In Vitro Cytotoxicity Assay. [Link]
-
Ethyl 2-aminothiazole-4-carboxylate. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin - Wikipedia [en.wikipedia.org]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines | MDPI [mdpi.com]
- 16. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 29. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 30. rsc.org [rsc.org]
- 31. mdpi.com [mdpi.com]
- 32. tandfonline.com [tandfonline.com]
- 33. mdpi.com [mdpi.com]
A Comparative Guide to Orthogonal Target Validation for Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Introduction
The journey from a hit compound identified in a high-throughput screen to a validated lead candidate is contingent on one critical step: unequivocally identifying and validating its biological target. This process, often termed target deconvolution or validation, is fundamental to understanding a compound's mechanism of action, predicting potential toxicities, and building a robust therapeutic hypothesis. For novel chemical entities like Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, a rigorous, multi-pronged approach is not just recommended—it is essential for success. The thiazole-5-carboxamide scaffold, a related structure, has been explored for anticancer activity, including as inhibitors of kinases like c-Met, suggesting a plausible, yet unconfirmed, target class for our compound of interest.[1][2]
This guide provides an in-depth comparison of orthogonal experimental strategies to confirm the biological target of a hypothetical hit compound, "ETC-1" (this compound), which we will presume was identified in a phenotypic screen for its anti-proliferative effects in a cancer cell line. Based on its structural class, we will hypothesize its putative target is a protein kinase, "Kinase X." We will detail three distinct, yet complementary, methodologies: a biophysical assay for target engagement, a biochemical method for direct binder identification, and a genetic approach for functional validation.
Strategy 1: Biophysical Confirmation of Target Engagement via Cellular Thermal Shift Assay (CETSA)
The foundational principle of drug action is direct physical binding to the target protein. CETSA is a powerful technique that confirms this engagement within the native, complex environment of an intact cell.[3] It operates on the principle that the binding of a ligand, such as ETC-1, to its target protein, Kinase X, confers thermal stability to the protein.[4] This stabilization results in a shift in the protein's melting temperature (Tagg), which can be quantified.[4]
Causality Behind Experimental Choice: Unlike in vitro assays using purified proteins, CETSA provides evidence of target engagement in a more physiologically relevant context, accounting for factors like cell permeability and intracellular compound concentration.[3] This is a critical first step to ensure the compound reaches and binds its intended target inside the cell.
CETSA Experimental Workflow
The workflow for an isothermal dose-response (ITDR) CETSA is designed to determine the concentration of ETC-1 required to stabilize 50% of the target protein population at a specific denaturing temperature.
Caption: Workflow for Isothermal Dose-Response CETSA.
Detailed Experimental Protocol: ITDR-CETSA
-
Cell Culture: Grow the selected cancer cell line (e.g., K562) in appropriate media to ~80% confluency.
-
Compound Preparation: Prepare a 10-point, 2-fold serial dilution of ETC-1 in DMSO, and a vehicle-only control (DMSO).
-
Cell Treatment: Harvest cells, wash with PBS, and resuspend to a concentration of 10-20 million cells/mL. Aliquot cells and treat with the ETC-1 serial dilution or vehicle. Incubate at 37°C for 1 hour to allow for cell penetration and target binding.
-
Thermal Challenge: Heat the cell suspensions at the predetermined Tagg of Kinase X (e.g., 52°C, determined from a prior melt-curve experiment) for 3 minutes. A non-heated control is kept at room temperature.
-
Lysis & Fractionation: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Pellet the precipitated, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Quantify the amount of soluble Kinase X using a specific antibody via Western Blot or ELISA.
-
Data Analysis: Normalize the amount of soluble Kinase X in heated samples to the non-heated control for each concentration. Plot the percentage of stabilized Kinase X against the log of ETC-1 concentration and fit a sigmoidal curve to determine the EC50 of target engagement.
Hypothetical Data & Interpretation
Table 1: ITDR-CETSA Data for ETC-1 and Putative Target Kinase X
| ETC-1 Conc. (µM) | % Soluble Kinase X (Normalized) |
|---|---|
| 0 (Vehicle) | 12.5 |
| 0.1 | 15.2 |
| 0.5 | 35.8 |
| 1.0 | 51.5 |
| 2.5 | 78.9 |
| 5.0 | 91.2 |
| 10.0 | 94.6 |
| 50.0 | 95.1 |
| Calculated EC50 | 1.1 µM |
This data demonstrates a dose-dependent stabilization of Kinase X by ETC-1 in intact cells, providing strong biophysical evidence of direct target engagement. An EC50 of 1.1 µM indicates the concentration at which half of the target is engaged and stabilized by the compound.
Strategy 2: Biochemical Identification via Affinity Purification-Mass Spectrometry (AP-MS)
While CETSA confirms engagement with a known putative target, AP-MS is a powerful discovery tool used to identify the direct binding partners of a compound from the entire proteome.[5] This approach is particularly useful for target deconvolution when the initial hypothesis is uncertain. The method involves "fishing" for binding proteins from a cell lysate using an immobilized version of the small molecule.[6]
Causality Behind Experimental Choice: This method is orthogonal to CETSA because it relies on affinity capture rather than thermal stability.[6][7] It provides an unbiased survey of potential binders, which can confirm the Kinase X hypothesis while simultaneously revealing potential off-targets. A self-validating system is created by including crucial controls, such as using an inactive structural analog of ETC-1 as a control bait.
AP-MS Experimental Workflow
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Detailed Experimental Protocol: AP-MS
-
Probe Synthesis: Synthesize a variant of ETC-1 with a linker and a biotin tag. The linker's attachment point should be chosen carefully to minimize disruption of the key binding interactions. Synthesize a biotinylated inactive analog as a negative control.
-
Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated ETC-1 probe, the inactive analog probe, and a biotin-only control.
-
Lysate Preparation: Culture and harvest cells as in the CETSA protocol. Lyse cells under native (non-denaturing) conditions using a mild detergent buffer supplemented with protease and phosphatase inhibitors.
-
Affinity Capture: Incubate the clarified cell lysate with the prepared beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Perform a series of stringent washes with the lysis buffer to remove proteins that bind non-specifically to the beads or the probe scaffold.
-
Elution and Digestion: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., urea) or by competitive elution with a high concentration of non-biotinylated ETC-1. Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins from the MS/MS spectra using a database search algorithm. Quantify the relative abundance of each protein (e.g., using label-free quantification) and calculate the fold-enrichment in the ETC-1 sample compared to the inactive analog and biotin-only controls.
Hypothetical Data & Interpretation
Table 2: Top Protein Hits from AP-MS Analysis of ETC-1
| Protein ID | Protein Name | Fold Enrichment (ETC-1 vs. Inactive Analog) | p-value |
|---|---|---|---|
| P00533 | Kinase X | 45.2 | <0.0001 |
| P12931 | Kinase Y | 3.1 | 0.045 |
| Q06830 | HSP90 | 2.8 | 0.061 |
| P62258 | Tubulin beta | 1.5 | 0.312 |
The AP-MS results strongly support Kinase X as the primary biological target, showing a dramatic and statistically significant enrichment compared to the inactive control. Kinase Y shows modest enrichment and may represent a weak off-target. HSP90 is a common chaperone protein and may be an indirect binder, while Tubulin shows no significant enrichment and is likely a non-specific background protein.
Strategy 3: Genetic Validation of Target Function via CRISPR/Cas9 Knockout
The ultimate proof of a target's relevance is demonstrating that its absence abrogates the compound's biological effect. The CRISPR/Cas9 system provides a precise and permanent way to edit the genome to create knockout (KO) cell lines that do not express the target protein.[8][][10] This genetic approach directly links the target protein to the compound's cellular phenotype.[11]
Causality Behind Experimental Choice: This method is orthogonal to both CETSA and AP-MS as it interrogates the functional consequence of target removal rather than the biophysical act of binding.[8][12] If ETC-1's anti-proliferative effect is truly mediated by inhibiting Kinase X, then cells lacking Kinase X should become resistant to the compound. This provides the highest level of confidence in the target's role in the drug's mechanism of action.[11]
CRISPR/Cas9 Validation Workflow
Caption: Workflow for CRISPR/Cas9-based Target Validation.
Detailed Experimental Protocol: CRISPR/Cas9 Validation
-
gRNA Design & Cloning: Design and synthesize two or more guide RNAs (gRNAs) targeting early exons of the gene encoding Kinase X to ensure a functional knockout.
-
Transfection & Selection: Co-transfect the host cancer cell line with plasmids expressing Cas9 nuclease and the specific gRNA. If applicable, use antibiotic selection or fluorescence-activated cell sorting (FACS) to enrich for transfected cells.
-
Clonal Isolation: Plate the transfected cells at a very low density to allow for the growth of single-cell-derived colonies.
-
Knockout Validation: Expand individual clones and screen for the absence of Kinase X protein expression by Western Blot. Confirm the genetic modification by Sanger sequencing of the targeted genomic locus.
-
Phenotypic Assay: Seed both the validated Kinase X KO cells and the parental wild-type (WT) cells in parallel. Treat both cell lines with a 10-point dose-response curve of ETC-1.
-
Data Acquisition: After a set incubation period (e.g., 72 hours), measure cell viability using a standard assay such as CellTiter-Glo®.
-
Data Analysis: Plot cell viability versus log[ETC-1] for both WT and KO cell lines. Calculate the IC50 (the concentration of compound that inhibits cell growth by 50%) for each cell line.
Hypothetical Data & Interpretation
Table 3: Anti-proliferative Activity of ETC-1 in WT vs. Kinase X KO Cells
| Cell Line | IC50 of ETC-1 (µM) | Fold-Shift in IC50 (KO/WT) |
|---|---|---|
| Wild-Type (WT) | 1.5 | - |
| Kinase X KO | > 100 | > 66 |
The dramatic rightward shift in the IC50 value for ETC-1 in the Kinase X KO cells is compelling evidence that Kinase X is the primary target mediating the compound's anti-proliferative effect. The >66-fold increase in resistance in cells lacking the target provides the highest degree of confidence in the proposed mechanism of action.
Synthesis and Conclusion
Confirming the biological target of a novel compound is a cornerstone of modern drug discovery. Relying on a single experimental method is fraught with risk, as each technique has its own inherent limitations and potential for artifacts. By employing a carefully selected suite of orthogonal assays, we can build a robust, self-validating case for a compound's mechanism of action.
Table 4: Comparison of Orthogonal Target Validation Methods
| Method | Principle | Key Advantage | Key Limitation |
|---|---|---|---|
| CETSA | Ligand-induced thermal stabilization | Confirms target engagement in intact cells | Requires a specific antibody; target must be known |
| AP-MS | Affinity capture of binding partners | Unbiased; identifies novel targets and off-targets | Can generate false positives; requires chemical probe |
| CRISPR KO | Phenotypic change upon gene deletion | Provides functional validation of the target's role | Labor-intensive; potential for genetic compensation |
In the case of this compound (ETC-1), the combination of CETSA to confirm direct binding to Kinase X in cells, AP-MS to demonstrate its high selectivity, and CRISPR/Cas9 knockout to functionally link Kinase X to the compound's anti-proliferative activity provides an unassailable body of evidence. This multi-faceted approach transforms a hypothetical target into a validated one, paving the way for rational lead optimization and further preclinical development.
References
-
Gaetani, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1). Available at: [Link]
-
Ge, Y., et al. (2010). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 343(11), 627-634. Available at: [Link]
-
Moore, J.D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Available at: [Link]
-
Lim, S.M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2886-2896. Available at: [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Biocompare. Available at: [Link]
-
Al-Qahtani, A.M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. Available at: [Link]
-
Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry. Available at: [Link]
-
Wang, Z., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(8), 13780-13791. Available at: [Link]
-
Li, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1235-1249. Available at: [Link]
-
Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. Available at: [Link]
-
Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1697. Available at: [Link]
-
Konno, H. (2019). Mass spectrometric analysis of protein–ligand interactions. Biophysical Reviews, 11(5), 721-729. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. IJPSR. Available at: [Link]
-
La-Borde, P.J., et al. (2018). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 13(10), 2249-2274. Available at: [Link]
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available at: [Link]
-
Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS). Fiveable. Available at: [Link]
-
Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. Available at: [Link]
-
Zhang, Y., et al. (2008). Detecting Protein-Ligand Binding on Supported Bilayers by Local pH Modulation. Journal of the American Chemical Society, 130(39), 12908-12909. Available at: [Link]
-
Temporini, C., et al. (2020). Methods for Probing Ligand-Target Interactions. Frontiers in Chemistry, 8, 378. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Affinity Purification Mass Spectrometry (AP-MS) Service - Creative Proteomics [creative-proteomics.com]
- 6. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 7. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 8. selectscience.net [selectscience.net]
- 10. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
For Immediate Implementation by Laboratory and Drug Development Professionals
As a senior application scientist, I understand that meticulous handling of chemical compounds extends beyond the benchtop; it is a commitment that concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, a halogenated heterocyclic compound frequently utilized in pharmaceutical research and development. By adhering to these protocols, you not only ensure the safety of your personnel and the environment but also uphold the rigorous standards of scientific integrity and corporate responsibility.
Hazard Assessment and Chemical Profile: Understanding the "Why"
This compound, while not having a universally available specific Safety Data Sheet (SDS), belongs to a class of compounds—chlorinated aromatic and thiazole derivatives—that necessitate a cautious approach to disposal. Based on data from structurally similar compounds, we can anticipate the following hazard profile:
-
Human Health Hazards: Likely to cause skin and eye irritation.[1] Inhalation or ingestion may be harmful.[2][3]
-
Environmental Hazards: Potential for long-lasting adverse effects on aquatic life.[2] Discharge into the environment must be strictly avoided.
-
Chemical Reactivity: While generally stable, it may decompose upon combustion to produce toxic fumes, including nitrogen oxides, sulfur oxides, carbon monoxide, carbon dioxide, and hydrogen chloride. It may be incompatible with strong acids, bases, and oxidizing agents.[3]
This intrinsic hazard profile dictates that this compound must be treated as hazardous waste .
The Disposal Workflow: A Step-by-Step Protocol
The following workflow is designed to provide a clear, sequential process for the safe disposal of this compound, from the point of generation to final collection.
Caption: A streamlined workflow for the disposal of this compound.
Detailed Methodologies
2.1. Waste Segregation: The First Line of Defense
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Pure Compound/Residues: Any remaining solid this compound.
-
Contaminated Labware: This includes items such as weigh boats, pipette tips, gloves, and bench paper that have come into direct contact with the compound.
-
-
Liquid Waste:
-
Halogenated Organic Solvents: Solutions of the compound in solvents like dichloromethane, chloroform, etc. This is a crucial distinction as halogenated and non-halogenated solvent waste streams must be kept separate.
-
Aqueous Solutions: While less common for this compound class, any aqueous solutions must also be collected as hazardous waste. Do not dispose of aqueous solutions down the drain.
-
2.2. Containerization: Secure and Compliant
The choice of waste container is paramount to ensuring safety and preventing leaks.
| Waste Type | Primary Container | Secondary Containment |
| Solid Waste | Lined, puncture-resistant hazardous waste drum or pail. | A larger, compatible bin. |
| Liquid Waste | Clearly marked, leak-proof, and chemically compatible carboy (e.g., HDPE). | A larger, compatible tub or tray capable of holding the entire volume of the primary container. |
Key Operational Directives:
-
Always keep waste containers closed except when adding waste.
-
Never fill a container beyond 90% of its capacity to allow for expansion.
-
Ensure the exterior of the container is clean and free of contamination.
2.3. Labeling: Clarity for Safety
Accurate and comprehensive labeling is a non-negotiable safety requirement.
Mandatory Label Information:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
An accurate list of all components in the container, including solvents, with their approximate percentages.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
2.4. Handling of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
Decontamination Protocol:
-
Perform a triple rinse of the container with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinses of containers that held standard toxicity chemicals can often be disposed of with non-halogenated solvent waste, but for compounds with high toxicity, all three rinses should be collected as hazardous waste.
-
After triple rinsing and air drying, the container can typically be disposed of as non-hazardous waste (e.g., in a designated glass or plastic recycling bin). Always confirm your institution's specific policies.
Disposal Pathways: The Final Destination
Under no circumstances should this compound or its waste streams be disposed of in the regular trash or down the sewer. The designated and compliant disposal route is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
The likely ultimate disposal method for chlorinated aromatic compounds is high-temperature incineration in a specialized hazardous waste facility. This process is designed to completely destroy the compound and scrub harmful combustion byproducts from the exhaust gases.
Emergency Procedures: Preparedness is Key
In the event of a spill, immediate and correct action is crucial.
Caption: A clear, sequential guide for responding to a spill of this compound.
Spill Kit Essentials:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
Lab coat
-
Absorbent pads or granular absorbent material
-
A designated, labeled hazardous waste bag or container for spill cleanup materials
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship. This guide is intended to provide a comprehensive framework; however, always consult your institution's specific hazardous waste management plan and the relevant local, state, and federal regulations.
References
- TCI Chemicals. (2025, January 2). SAFETY DATA SHEET: 2-Amino-4-(3,4-dichlorophenyl)thiazole.
- ECHEMI. (n.d.). 2-(4-CHLOROPHENYL)BENZOTHIAZOLE SDS, 6265-91-4 Safety Data Sheets.
- Bio-Lab, Inc. (2017, September 19). SAFETY DATA SHEET: PROGUARD DICHLORO GRANULES.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: Thiazole Orange.
- Enamine. (n.d.). SAFETY DATA SHEET: N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Royal Society of Chemistry. (1995). Disposal Methods for Chlorinated Aromatic Waste.
- Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
Sources
A Researcher's Guide to the Safe Handling of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
As a novel compound, Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate represents a new chemical entity (NCE) for which comprehensive toxicological data is likely unavailable.[1][2] In drug discovery and development, any NCE must be treated as potentially hazardous until proven otherwise.[3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, focusing on the necessary personal protective equipment (PPE), operational protocols, and disposal plans. The recommendations are based on the structural characteristics of the molecule—a halogenated aromatic compound and a thiazole derivative—and safety data for analogous compounds.[4][5][6]
Hazard Assessment: A Synthesis of Structural Alerts
The chemical structure of this compound contains two key features that guide our initial safety assessment: the dichlorophenyl group and the thiazole ring.
-
Halogenated Aromatic Compounds: Chlorinated organic compounds are a well-known class of chemicals that can pose various health risks.[7] They can be toxic, and many are suspected carcinogens.[5] Exposure can occur through inhalation, skin absorption, or ingestion, potentially causing irritation to the skin, eyes, and respiratory tract, as well as damage to internal organs like the liver and kidneys with prolonged or significant exposure.[5][8]
-
Thiazole Derivatives: Thiazole-containing compounds are widely used in medicinal chemistry for their diverse biological activities.[9] However, this bioactivity also means they can interact with biological systems in unintended ways. Safety data for similar thiazole derivatives indicate they can cause skin and serious eye irritation.[10][11][12][13]
Given these structural alerts, and in the absence of specific data, a cautious approach is mandated. We will operate under the assumption that this compound is harmful if swallowed or inhaled and is a skin and eye irritant, similar to its close analog, Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate.[14][15]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure.[16] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | ANSI-approved chemical splash goggles. A face shield should be worn over goggles for splash risks. | Thiazole derivatives can cause serious eye irritation.[10][11] Goggles provide direct protection, while a face shield offers a broader barrier against splashes, especially when handling solutions or bulk powder. |
| Hand Protection | Disposable nitrile gloves. Consider double-gloving for extended handling. | Nitrile gloves offer good resistance to a range of chemicals for short-term contact.[5][8] Double-gloving provides an extra layer of protection against potential tears or rapid permeation. Always wash hands after removing gloves.[8] |
| Body Protection | A fully buttoned laboratory coat, preferably of a non-absorbent material. | Protects skin from accidental contact and prevents contamination of personal clothing.[4][5] |
| Respiratory Protection | Not typically required if all handling of solids and solutions is performed within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of powders or vapors.[16][17] If weighing or transferring powder outside of a hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates would be necessary. |
Operational Plan: From Receipt to Reaction
Adherence to a strict operational protocol is crucial for minimizing risk. All handling of this compound should be conducted within a certified chemical fume hood to contain any dust or vapors.[5][16]
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (spatulas, glassware, solvents) and a chemical spill kit are readily accessible.
-
Weighing and Transfer: If the compound is a solid, carefully weigh it within the fume hood. Use tools like a powder funnel to minimize the generation of dust.
-
Solution Preparation: Slowly add the solid compound to the solvent with stirring to prevent splashing.
-
Post-Handling Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. Wipe down the work surface within the fume hood with an appropriate solvent.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[18]
Disposal Plan: Managing Halogenated Waste
Due to the presence of chlorine, all waste containing this compound must be disposed of as halogenated organic waste.[17][18]
-
Waste Segregation: Never mix halogenated waste with non-halogenated waste streams.[18][19] This is critical for proper disposal and cost management.
-
Waste Containers: Collect all liquid waste (reaction mixtures, solvent rinses) in a dedicated, properly labeled "Halogenated Organic Waste" container.[17][20] This container should be kept closed when not in use and stored in secondary containment, ideally within a fume hood.[19]
-
Solid Waste: Contaminated solid waste, such as used gloves, paper towels, and weighing papers, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Disposal Method: The primary recommended disposal method for chlorinated organic compounds is incineration at a specialized facility.[21][22] This high-temperature process breaks the compound down into simpler, less harmful substances like carbon dioxide, water, and hydrogen chloride, with the latter being scrubbed from the exhaust gases.[21] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and waste pickup schedules.
By implementing these comprehensive safety measures, researchers can confidently and responsibly handle this compound, ensuring personal safety and environmental protection while advancing their scientific objectives.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.).
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]
-
STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.). Retrieved from [Link]
-
Disposal of Waste Solvents - NUS Department of Chemistry. (n.d.). Retrieved from [Link]
-
Best practices for phase 1 investigational drugs trials - BD IV News. (n.d.). Retrieved from [Link]
-
Halogenated Solvents. (n.d.). Retrieved from [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis. (n.d.). Retrieved from [Link]
-
What is a New Chemical Entity (NCE)? - DDReg Pharma. (n.d.). Retrieved from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4). Retrieved from [Link]
-
Drug Development Based on New Chemical Entities | Prime Scholars. (n.d.). Retrieved from [Link]
-
Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Retrieved from [Link]
-
Safety - Chemistry LibreTexts. (2020, June 29). Retrieved from [Link]
-
Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET (SDS) - Gebauer Company. (n.d.). Retrieved from [Link]
-
Regulatory Guidelines for New Drug Development - Auctores | Journals. (n.d.). Retrieved from [Link]
-
Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate SDS, 1185155-89-8 Safety Data Sheets. (n.d.). Retrieved from [Link]
-
Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem. (n.d.). Retrieved from [Link]
-
Thiazole, 25g, Each - CP Lab Safety. (n.d.). Retrieved from [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PubMed Central. (n.d.). Retrieved from [Link]
Sources
- 1. primescholars.com [primescholars.com]
- 2. What is a New Chemical Entity (NCE)? [ddregpharma.com]
- 3. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Buy Ethyl 2-(3,5-dichlorophenyl)thiazole-4-carboxylate | 132089-38-4 [smolecule.com]
- 7. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.fr [fishersci.fr]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Ethyl 2-Aminothiazole-4-carboxylate | 5398-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. labsolu.ca [labsolu.ca]
- 15. echemi.com [echemi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 18. campusoperations.temple.edu [campusoperations.temple.edu]
- 19. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 20. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 21. tandfonline.com [tandfonline.com]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
